Product packaging for 1-Cyclohexyluracil(Cat. No.:CAS No. 712-43-6)

1-Cyclohexyluracil

Cat. No.: B1201277
CAS No.: 712-43-6
M. Wt: 194.23 g/mol
InChI Key: SYRKUUKGYSRJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclohexyluracil (1CHU) is a strategically modified uracil derivative in which a cyclohexyl group is covalently bound to the N1 position, analogous to the attachment point of the sugar moiety in RNA . This structural feature makes it an excellent model compound for investigating the photophysical behavior of pyrimidine bases in a biological context. Its primary research value lies in the study of nucleobase photostability and the mechanisms of photoinduced damage. Upon UV irradiation, the primary photophysical event is the population of the bright S1(ππ*) state . Research indicates that this compound undergoes efficient intersystem crossing (ISC) to the triplet manifold, competing with ultrafast internal conversion to the ground state . This direct population transfer from the S1(ππ*) state to the T2(nπ*) triplet state via a singlet-triplet crossing point allows its triplet states to be populated on a femtosecond to picosecond timescale, a key characteristic investigated using transient absorption spectroscopy . The compound's solubility across a wide range of solvent polarities enables critical studies on solvent effects; notably, the triplet state population is suppressed in polar protic solvents like water, where a minimum on the S1(ππ*) potential energy hypersurface is observed . Beyond fundamental photophysics, uracil derivatives are also explored in medicinal chemistry, serving as key scaffolds in the development of inhibitors for viral targets, such as HIV-1 reverse transcriptase and SARS-CoV-2 RdRp . This compound is provided For Research Use Only and is intended for use in laboratory studies to elucidate photophysical deactivation pathways and related biochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1201277 1-Cyclohexyluracil CAS No. 712-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKUUKGYSRJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221397
Record name 1-Cyclohexyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-43-6
Record name 1-Cyclohexyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 712-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dawn of a Therapeutic Moiety: A Technical Guide to the Discovery and Initial Studies of N-Alkylated Uracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The uracil scaffold, a fundamental component of ribonucleic acid (RNA), has long been a focal point in the quest for therapeutic agents. The strategic addition of alkyl groups to the nitrogen atoms of the uracil ring, creating N-alkylated uracils, marked a pivotal moment in medicinal chemistry. This modification unlocked a new dimension of biological activity, leading to the development of compounds with potent antiviral and anticancer properties. This technical guide delves into the seminal discoveries and foundational studies of N-alkylated uracils, providing a detailed look at the early synthetic methodologies, initial biological evaluations, and the nascent understanding of their mechanisms of action.

The Genesis of N-Alkylated Uracils: Early Syntheses

The journey into N-alkylated uracils began with the very synthesis of the parent molecule. In 1885, German chemist Robert Behrend first reported the synthesis of uracil. This breakthrough laid the groundwork for future modifications. Shortly after, in 1889, Behrend and Roosen described the synthesis of 6-methyluracil, one of the first examples of a C-alkylated uracil, from ethyl acetoacetate and urea.

The direct N-alkylation of the uracil ring was a logical next step. An early and notable example is the methylation of uracil to produce 1,3-dimethyluracil. A 1926 publication detailed an improved method for uracil synthesis and its subsequent methylation, showcasing the feasibility and interest in these derivatives even in the early 20th century.

A significant leap in the therapeutic application of this class of compounds came with the synthesis of 5-fluorouracil (5-FU) by Charles Heidelberger and his colleagues in 1957.[1] This discovery was a watershed moment, as 5-FU quickly became a cornerstone of cancer chemotherapy.[2][3] The success of 5-FU spurred further research into its N-alkylated derivatives, with the aim of improving its therapeutic index and overcoming resistance.

Key Early Experimental Protocols

To provide a practical understanding of the foundational synthetic work, this section details a representative early protocol for the N-alkylation of uracil.

Methylation of Uracil to 1,3-Dimethyluracil (Based on a 1926 method)

This procedure outlines the methylation of uracil using methyl sulfate.

Materials:

  • Uracil

  • Sodium hydroxide

  • Methyl sulfate

  • Chloroform

  • Ethanol

  • Ether

Procedure:

  • Dissolve 20 g of uracil in a solution of 17 g of sodium hydroxide in 100 cc of water.

  • Cool the solution in an ice water bath.

  • Gradually add 40 cc of methyl sulfate to the cooled solution with mechanical stirring.

  • Heat the mixture to boiling.

  • After boiling, cool the mixture and extract it three times with 100 cc portions of chloroform.

  • Filter the combined chloroform extracts through a dry filter and evaporate the solvent.

  • The resulting solid is 1,3-dimethyluracil.

  • For recrystallization, dissolve the product in hot ethanol, cool, and add an equal volume of ether to precipitate the purified product.

Quantitative Data from Early Synthesis:

CompoundStarting MaterialsReagentsYieldMelting PointReference
6-MethyluracilEthyl acetoacetate, Urea---Behrend and Roosen, 1889
1,3-DimethyluracilUracilSodium hydroxide, Methyl sulfate94%123-124 °CJ. Am. Chem. Soc. 1926, 48 (9), pp 2381–2383

Initial Biological Investigations and Discoveries

The initial biological studies of N-alkylated uracils were primarily focused on their potential as anticancer and antiviral agents. The discovery of 5-fluorouracil's potent antitumor activity was a major catalyst for this research.[1] Early studies demonstrated that 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, which are essential for cell growth and division.[4]

Subsequent research explored how N-alkylation could modulate the activity of 5-FU. The rationale was that attaching alkyl groups could alter the drug's solubility, membrane permeability, and metabolic stability, potentially leading to a more favorable pharmacokinetic profile.

Beyond the realm of cancer, simpler N-alkylated uracils, such as methyluracil, were also investigated. These early studies revealed that methyluracil possesses anabolic and regenerative properties. It was observed to normalize nucleic acid metabolism and accelerate the regeneration of cells, suggesting a different mechanism of action compared to the cytotoxic effects of 5-FU.[5]

Summary of Early Biological Findings:

Compound/ClassBiological Activity ObservedProposed Application
5-Fluorouracil (5-FU)Antitumor, inhibits DNA and RNA synthesisCancer Chemotherapy
N-Alkylated 5-FU DerivativesModulated antitumor activity, potential for improved pharmacokineticsCancer Chemotherapy
MethyluracilAnabolic, cell regeneration, normalization of nucleic acid metabolismTissue repair and regeneration

Early Insights into Mechanisms of Action

The initial understanding of how N-alkylated uracils exert their biological effects was closely tied to their structural similarity to natural pyrimidines.

The Antimetabolite Pathway of 5-Fluorouracil

The primary mechanism of action of 5-fluorouracil was identified early on as the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[6] 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex blocks the enzyme's active site, leading to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[7] Furthermore, metabolites of 5-FU can be incorporated into both RNA and DNA, leading to further cellular damage.[4]

Figure 1: Simplified metabolic and inhibitory pathway of 5-Fluorouracil.

Proposed Mechanism of Simpler N-Alkylated Uracils

For simpler N-alkylated uracils like methyluracil, the initially proposed mechanism was less about direct cytotoxicity and more focused on metabolic regulation. These compounds were thought to act as precursors or modulators in nucleic acid synthesis, thereby promoting cell growth and regeneration in a controlled manner. This anabolic effect was a stark contrast to the catabolic and cytotoxic effects of 5-FU.

Figure 2: Proposed mechanism of action for methyluracil.

Conclusion

The discovery and initial studies of N-alkylated uracils represent a classic example of how fundamental organic synthesis can lead to profound advances in medicine. From the early structural elucidations by Behrend and Roosen to the paradigm-shifting discovery of 5-fluorouracil by Heidelberger, the strategic modification of the uracil core has yielded a rich and diverse class of therapeutic agents. The foundational work detailed in this guide not only highlights the ingenuity of early medicinal chemists but also continues to inspire the development of new and improved N-alkylated uracil derivatives for a wide range of diseases. The contrasting biological activities of cytotoxic agents like 5-FU and regenerative compounds like methyluracil underscore the remarkable versatility of this chemical scaffold and its enduring importance in drug discovery.

References

An In-depth Physicochemical Characterization of 1-Cyclohexyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Cyclohexyluracil, a substituted pyrimidine derivative. The information detailed herein is essential for researchers and professionals involved in drug discovery and development, offering critical data for compound handling, formulation, and preliminary assessment.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: The absence of specific experimental values for melting point, boiling point, solubility, and pKa necessitates experimental determination for any application requiring this data.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly accessible literature. However, this section outlines general methodologies that can be adapted by researchers for its synthesis and analysis.

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of uracil with a cyclohexyl halide. A general procedure is as follows:

Materials:

  • Uracil

  • Cyclohexyl bromide (or iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve uracil in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for a designated period to form the uracil anion.

  • Add cyclohexyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Workflow for Synthesis:

Uracil Uracil Reaction_mixture Reaction Mixture Uracil->Reaction_mixture Base Base (e.g., K₂CO₃) Base->Reaction_mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_mixture Cyclohexyl_bromide Cyclohexyl bromide Cyclohexyl_bromide->Reaction_mixture Purification Purification (Recrystallization/ Chromatography) Reaction_mixture->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Characterization Techniques

¹H and ¹³C NMR Spectroscopy are fundamental for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the uracil ring.

  • A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen.

  • A series of multiplets for the methylene protons of the cyclohexyl ring.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbonyl carbons of the uracil ring.

  • Signals for the olefinic carbons of the uracil ring.

  • A signal for the methine carbon of the cyclohexyl group attached to the nitrogen.

  • Signals for the methylene carbons of the cyclohexyl ring.

Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction:

  • The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:

  • Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

Data Analysis:

  • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (194.23 m/z).

  • Analysis of the fragmentation pattern can provide structural information. A likely fragmentation would involve the loss of the cyclohexyl group.

Workflow for Mass Spectrometry Analysis:

Sample This compound Ionization Ionization (e.g., ESI, EI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Compound This compound Target Hypothetical Cellular Target (e.g., Enzyme, Receptor) Compound->Target Interaction Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Cascade->Cellular_Response

References

Spectroscopic Analysis of N1-Cyclohexyl Substituted Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N1-cyclohexyl substituted pyrimidines, a class of compounds with significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental component of nucleic acids and many therapeutic agents, and the addition of a cyclohexyl group at the N1 position can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the elucidation of their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N1-cyclohexyl substituted pyrimidines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of N1-cyclohexyl substituted pyrimidines are characterized by distinct signals for the pyrimidine ring protons and the cyclohexyl group protons.

  • Pyrimidine Ring Protons: The chemical shifts of the pyrimidine ring protons are influenced by the substitution pattern on the ring. In general, these protons resonate in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms.

  • Cyclohexyl Protons: The protons of the cyclohexyl group typically appear as a complex series of multiplets in the upfield region of the spectrum. The axial and equatorial protons can have different chemical shifts, and their coupling patterns can provide information about the conformation of the cyclohexyl ring. The proton attached to the nitrogen (N-CH) is often observed as a distinct multiplet.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N1-Cyclohexyl Substituted Pyrimidines

CompoundPyrimidine H-5Pyrimidine H-6Cyclohexyl N-CHCyclohexyl other HSolvent
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione5.81 (s)-4.87 (tt)1.16-2.46 (m)CDCl₃

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). s = singlet, tt = triplet of triplets, m = multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring resonate at lower field, with the carbonyl carbons (if present) appearing at the most deshielded chemical shifts.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring typically appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N1-Cyclohexyl Substituted Pyrimidines

CompoundPyrimidine C-2Pyrimidine C-4Pyrimidine C-5Pyrimidine C-6Cyclohexyl N-CCyclohexyl other CSolvent
Data Not Available-------

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N1-cyclohexyl substituted pyrimidines. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Under electron ionization (EI), the molecular ion (M⁺) is often observed. Common fragmentation pathways include:

  • Loss of the cyclohexyl group: Cleavage of the N-C bond connecting the pyrimidine ring and the cyclohexyl group can result in a fragment corresponding to the pyrimidine moiety.

  • Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo characteristic fragmentation, leading to the loss of neutral fragments such as ethene or propene.

  • Cleavage of the pyrimidine ring: The pyrimidine ring itself can fragment, although this is often less favorable than the loss of the substituent.

Table 3: Potential Mass Spectral Fragments for N1-Cyclohexyl Pyrimidines

FragmentDescription
[M]⁺Molecular Ion
[M - C₆H₁₁]⁺Loss of the cyclohexyl radical
[M - C₆H₁₀]⁺Loss of cyclohexene
Pyrimidine-specific fragmentsDependent on the substitution pattern of the pyrimidine ring

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N1-cyclohexyl substituted pyrimidines, characteristic absorption bands include:

  • N-H stretching: For pyrimidines with secondary amine or amide groups, a band in the region of 3200-3500 cm⁻¹ may be observed.

  • C=O stretching: In pyrimidine-diones (such as uracil or thymine derivatives), strong absorption bands corresponding to the carbonyl groups are typically found in the range of 1650-1750 cm⁻¹.

  • C=C and C=N stretching: The stretching vibrations of the pyrimidine ring usually appear in the 1400-1650 cm⁻¹ region.

  • C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexyl group are observed around 2850-3000 cm⁻¹.

Table 4: General Infrared Absorption Ranges for N1-Cyclohexyl Pyrimidines

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch3200 - 3500
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch1650 - 1750
C=C and C=N Stretch1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrimidine ring. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the pyrimidine ring and the solvent used. N1-cyclohexyl substituted pyrimidines typically exhibit absorption maxima in the ultraviolet region.

Table 5: General UV-Vis Absorption Ranges for N1-Cyclohexyl Pyrimidines

Chromophoreλmax Range (nm)
Pyrimidine Ring250 - 280

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for the reliable characterization of N1-cyclohexyl substituted pyrimidines. The following are generalized experimental protocols for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 300, 400, 500, or 600 MHz instrument. The magnetic field is locked onto the deuterium signal of the solvent, and the field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used for less volatile or thermally labile compounds, particularly in LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

IR Spectroscopy
  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Visualizations

Generalized Experimental Workflow

experimental_workflow Generalized Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of N1-Cyclohexyl Substituted Pyrimidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy (ATR, KBr) purification->ir uv UV-Vis Spectroscopy purification->uv interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation reporting Data Tabulation & Reporting interpretation->reporting

Caption: Generalized workflow for the spectroscopic analysis of N1-cyclohexyl substituted pyrimidines.

Logical Relationship of Spectroscopic Techniques

logical_relationship Interrelation of Spectroscopic Data for Structure Elucidation structure Molecular Structure mol_formula Molecular Formula & Weight mol_formula->structure func_groups Functional Groups func_groups->structure connectivity Atom Connectivity (Bonding Framework) connectivity->structure three_d_structure 3D Structure & Conformation three_d_structure->structure nmr NMR (¹H, ¹³C, 2D) nmr->connectivity Determines nmr->three_d_structure Provides insights into ms Mass Spectrometry ms->mol_formula Provides ir IR Spectroscopy ir->func_groups Identifies uv UV-Vis Spectroscopy uv->func_groups Confirms Conjugated Systems

Caption: Logical relationship of spectroscopic techniques in elucidating the structure of N1-cyclohexyl pyrimidines.

1-Cyclohexyluracil: A Proposed Framework for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases do not contain specific studies detailing the mechanism of action, quantitative biological data, or established experimental protocols for 1-Cyclohexyluracil. Therefore, this document presents a hypothetical yet comprehensive technical guide based on the known activities of structurally related uracil derivatives. It is intended to serve as a research framework and a template for drug development professionals and scientists interested in investigating the potential therapeutic properties of this compound.

Introduction

This compound is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a bulky, lipophilic cyclohexyl group at the N1 position of the uracil ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties compared to the parent molecule. Based on the established biological activities of other N-substituted and C5-substituted uracil analogs, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Enzyme Inhibition: Acting as an inhibitor of key enzymes involved in pyrimidine metabolism, such as uridine phosphorylase (UP), thymidine phosphorylase (TP), or dihydropyrimidine dehydrogenase (DPD).

  • Antiviral Activity: Interfering with viral replication processes, a known property of many nucleoside and non-nucleoside analogs.

  • Anticancer Activity: Inducing cytotoxicity in cancer cells through various potential pathways, including the disruption of nucleic acid synthesis or modulation of signaling pathways.

This guide outlines a proposed series of experiments and conceptual data to elucidate the specific mechanism of action of this compound.

Proposed Mechanisms of Action and Supporting Data (Hypothetical)

Enzyme Inhibition

A primary hypothesis is that this compound acts as an inhibitor of enzymes crucial for pyrimidine nucleotide metabolism. Inhibition of these enzymes can lead to the potentiation of fluoropyrimidine anticancer drugs or exert direct therapeutic effects.

The inhibitory potential of this compound against key pyrimidine metabolizing enzymes would be quantified through in vitro enzymatic assays. The following table presents hypothetical IC50 and Ki values.

Enzyme TargetSource OrganismThis compound IC50 (µM)This compound Ki (µM)Inhibition TypePositive ControlControl IC50 (µM)
Uridine Phosphorylase (UP)E. coli15.27.8Competitive5-Benzylacyclouridine0.098
Thymidine Phosphorylase (TP)Human> 100-Not determinedTipiracil0.02
Dihydropyrimidine Dehydrogenase (DPD)Human Liver S945.822.1Non-competitiveGimeracil0.1

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against uridine phosphorylase.

Materials:

  • Recombinant human uridine phosphorylase

  • Uridine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Xanthine oxidase

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • This compound (test compound)

  • 5-Benzylacyclouridine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase, and DCPIP in each well of a 96-well plate.

  • Add varying concentrations of this compound or the positive control to the wells.

  • Initiate the reaction by adding uridine and recombinant uridine phosphorylase.

  • The conversion of uridine to uracil is coupled to the reduction of DCPIP by xanthine oxidase, leading to a decrease in absorbance at 600 nm.

  • Monitor the change in absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity

Given that many uracil derivatives exhibit antiviral properties, this compound could potentially inhibit the replication of various viruses, particularly herpesviruses.

The antiviral efficacy and cytotoxicity of this compound would be assessed in cell-based assays.

Virus StrainCell LineThis compound EC50 (µM)This compound CC50 (µM)Selectivity Index (SI)Positive ControlControl EC50 (µM)
HSV-1Vero25.6> 200> 7.8Acyclovir1.5
HSV-2HFF-138.2> 200> 5.2Acyclovir2.1
CMVMRC-5> 100> 200-Ganciclovir3.5

Objective: To determine the effective concentration (EC50) of this compound required to inhibit Herpes Simplex Virus-1 (HSV-1) replication.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

  • HSV-1 (e.g., KOS strain)

  • This compound

  • Acyclovir (positive control)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Pre-treat the confluent cell monolayers with various concentrations of this compound or acyclovir for 2 hours.

  • Infect the cells with a known titer of HSV-1 for 1 hour.

  • Remove the virus inoculum and add an overlay medium containing methylcellulose and the respective concentrations of the test compound.

  • Incubate the plates for 2-3 days until viral plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells would be investigated using a panel of human cancer cell lines.

The cytotoxic effects of this compound would be evaluated using a standard cell viability assay.

Cell LineCancer TypeThis compound GI50 (µM)Positive ControlControl GI50 (µM)
MCF-7Breast Cancer42.1Doxorubicin0.8
HCT116Colon Cancer55.85-Fluorouracil5.2
A549Lung Cancer78.3Cisplatin3.1
PANC-1Pancreatic Cancer61.5Gemcitabine0.9

Objective: To determine the growth inhibitory concentration (GI50) of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Appropriate cell culture medium with FBS

  • This compound

  • Standard anticancer drugs (positive controls)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or a positive control drug for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Visualizations of Proposed Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, assuming it acts as an inhibitor of uridine phosphorylase or has direct anticancer effects.

G Hypothetical Pathway of this compound as a Uridine Phosphorylase Inhibitor cluster_0 Pyrimidine Salvage Pathway cluster_1 Downstream Effects Uridine Uridine UP Uridine Phosphorylase Uridine->UP Substrate Uracil Uracil RNA_synthesis RNA Synthesis Uracil->RNA_synthesis UP->Uracil Product Uridine_pool Intracellular Uridine Pool UP->Uridine_pool Decreased Uridine Catabolism This compound This compound This compound->UP Inhibition Uridine_pool->RNA_synthesis Cell_Growth Cell Growth and Proliferation RNA_synthesis->Cell_Growth

Caption: Proposed mechanism of this compound as a uridine phosphorylase inhibitor.

G Hypothetical Anticancer Mechanism of this compound This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Unknown_Target->Signal_Transduction Modulation Cell_Cycle_Control Cell Cycle Checkpoint Activation Signal_Transduction->Cell_Cycle_Control Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Control->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: A potential signal transduction pathway for the anticancer activity of this compound.

Experimental Workflows

The following diagrams outline the logical flow of experiments to characterize the biological activity of this compound.

G Experimental Workflow for Enzyme Inhibition Studies Start Start Compound_Procurement Procure/Synthesize This compound Start->Compound_Procurement Enzyme_Panel Select Panel of Enzymes (UP, TP, DPD) Compound_Procurement->Enzyme_Panel Primary_Screening Primary Screening: Single High Concentration Enzyme_Panel->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response If Active Kinetic_Studies Enzyme Kinetic Studies (Ki and Mechanism) Dose_Response->Kinetic_Studies Selectivity_Assay Counter-Screening for Selectivity Kinetic_Studies->Selectivity_Assay Report Generate Report Selectivity_Assay->Report

Caption: Workflow for characterizing the enzyme inhibitory properties of this compound.

G Workflow for In Vitro Antiviral and Anticancer Screening Start Start Cell_Line_Panel Select Viral Strains & Cancer Cell Line Panel Start->Cell_Line_Panel Cytotoxicity_Assay Determine Cytotoxicity (CC50 / GI50 in normal cells) Cell_Line_Panel->Cytotoxicity_Assay Antiviral_Screen Antiviral Screening (e.g., Plaque Reduction) Cytotoxicity_Assay->Antiviral_Screen Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Cytotoxicity_Assay->Anticancer_Screen EC50_GI50_Determination Determine EC50 / GI50 Antiviral_Screen->EC50_GI50_Determination Anticancer_Screen->EC50_GI50_Determination Selectivity_Index Calculate Selectivity Index (SI) EC50_GI50_Determination->Selectivity_Index Lead_Identification Identify as Potential Lead Selectivity_Index->Lead_Identification If SI is favorable

Caption: A streamlined workflow for the initial in vitro screening of this compound.

Conclusion and Future Directions

This document provides a conceptual blueprint for the systematic investigation of this compound's mechanism of action. The proposed studies, targeting enzyme inhibition, antiviral, and anticancer activities, would provide the foundational data necessary to understand its therapeutic potential. Should initial screenings yield positive results, further studies would be warranted, including:

  • In vivo efficacy studies in relevant animal models of cancer or viral infection.

  • Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of action deconvolution studies to identify the specific molecular targets and pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The successful execution of this research plan would provide a comprehensive understanding of the pharmacology of this compound and determine its viability as a lead compound for further drug development.

Unveiling the Molecular quarry: A Technical Guide to 1-Cyclohexyluracil Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and validation of biological targets for the synthetic compound 1-Cyclohexyluracil. Given the limited publicly available data on its specific molecular interactions, this document outlines a robust, multi-pronged strategy employing established and cutting-edge methodologies. We will explore hypothetical scenarios based on the known activities of structurally related uracil analogs to illustrate the target discovery and validation process, providing detailed experimental protocols and data interpretation frameworks.

Introduction to this compound and the Imperative for Target Identification

This compound is a synthetic derivative of the nucleobase uracil. While its specific biological activities are not extensively documented, its structural similarity to endogenous pyrimidines and known pyrimidine-based drugs suggests potential interactions with enzymes involved in nucleotide metabolism, DNA repair, and other fundamental cellular processes. Identifying the specific protein target(s) of this compound is a critical first step in elucidating its mechanism of action, predicting its therapeutic potential, and assessing any potential off-target effects. The process of target identification and validation provides the foundational evidence for advancing a compound through the drug discovery pipeline.

Hypothetical Target Classes for this compound

Based on the uracil scaffold, several enzyme families represent plausible targets for this compound. Uracil and its analogs are known to inhibit enzymes such as thymidine phosphorylase, uracil-DNA glycosylase, and dihydropyrimidine dehydrogenase (DPD).[1][2][3] This guide will use these as illustrative examples for the subsequent experimental workflows.

Target Identification Methodologies

A comprehensive target identification strategy should employ a combination of affinity-based, biophysical, and computational approaches to generate and corroborate hypotheses.

Affinity-Based Approaches

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological mixture, such as cell lysate.[4][5]

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid).

    • Covalently couple the derivatized this compound to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line or a cell line relevant to a suspected therapeutic area) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding of target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of free this compound), or by changing the buffer conditions (e.g., altering pH or ionic strength).

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise protein bands that are unique to the this compound-coupled beads and identify them by mass spectrometry (LC-MS/MS).

Logical Workflow for Affinity Chromatography

cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis A Synthesize Linker-Modified This compound B Couple to Sepharose Beads A->B D Incubate Lysate with Beads B->D C Prepare Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H Mass Spectrometry (LC-MS/MS) G->H I Identify Potential Target Proteins H->I A Treat Cells with This compound or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble and Precipitated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E F Quantify Target Protein E->F G Plot Thermal Shift Curve F->G H Confirm Target Engagement G->H This compound This compound DPD Dihydropyrimidine Dehydrogenase (DPD) This compound->DPD Inhibition DHFU Dihydrofluorouracil (Inactive) DPD->DHFU Catabolism 5-FU 5-Fluorouracil (Prodrug) 5-FU->DPD Anabolism Anabolic Activation 5-FU->Anabolism FdUMP FdUMP Anabolism->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition dNTPs dNTP Synthesis TS->dNTPs DNA_Rep DNA Replication & Repair dNTPs->DNA_Rep Apoptosis Apoptosis DNA_Rep->Apoptosis Inhibition leads to

References

Unraveling the Photoprotective Mechanisms of 1-Cyclohexyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyluracil (1CHU), a modified pyrimidine nucleobase, serves as a crucial model system for understanding the intrinsic photostability of DNA and RNA. Its photophysical deactivation mechanisms, the processes by which it dissipates the energy from absorbed ultraviolet (UV) radiation, are of fundamental importance in fields ranging from photochemistry to drug development. This technical guide provides an in-depth exploration of the core deactivation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex molecular dynamics.

Upon absorption of UV light, this compound is promoted to an electronically excited state. The subsequent rapid and efficient relaxation back to the ground state prevents potentially harmful photochemical reactions. This inherent photostability is governed by a series of ultrafast, non-radiative decay processes. This document will elucidate these pathways, providing a comprehensive resource for researchers in the field.

Core Deactivation Pathways

Following excitation by UV radiation, typically around 267 nm, this compound is elevated from its electronic ground state (S₀) to the first bright excited singlet state, the S₁ (¹ππ*) state. From this initial excited state, the molecule predominantly undergoes two competing ultrafast deactivation processes, with a third, slower pathway also playing a role.[1][2]

  • Ultrafast Internal Conversion to the Ground State (S₀): A significant portion of the excited population, approximately 60%, rapidly returns to the electronic ground state via internal conversion.[1][2] This process is exceptionally fast, occurring on a sub-picosecond timescale, and is a key mechanism for the efficient dissipation of the absorbed UV energy as heat.

  • Branching to a Dark ¹nπ State:* The remaining population of the S₁ (¹ππ) state branches to a lower-lying singlet dark state, identified as the ¹nπ state.[1][2] This state is termed "dark" because transitions to and from it are optically forbidden, making it challenging to study directly with conventional spectroscopic techniques. The ¹nπ* state has a significantly longer lifetime than the initial ¹ππ* state and its decay back to the ground state is solvent-dependent.[1][2]

  • Intersystem Crossing to the Triplet Manifold: A third deactivation pathway involves intersystem crossing (ISC) from the singlet manifold to the triplet manifold, specifically to the T₂ (³nπ) state.[1][2] While the quantum yield for this process in this compound has not been definitively quantified in the reviewed literature, its observation is a critical aspect of the molecule's photophysics. The triplet population appears within a few picoseconds and is believed to be formed from the initial stages of the deactivation cascade rather than from the thermalized ¹nπ state.[1][2]

Quantitative Data on Deactivation Processes

The lifetimes and branching ratios of the key excited states of this compound have been determined through femtosecond transient absorption spectroscopy. This data, crucial for understanding the dynamics of the deactivation pathways, is summarized in the table below.

ParameterValueSolvent(s)Reference(s)
S₁ (¹ππ) State Lifetime120 - 270 fsVaries with solvent[1][2]
~150 fsProtic solvents (except water)[2]
Branching Ratio (S₁ → S₀) ~60%All solvents studied[1][2]
Branching Ratio (S₁ → ¹nπ)~40%All solvents studied[1][2]
¹nπ State Lifetime*26 psWater[1][2]
330 psn-Butanol[2]
Several nanosecondsAprotic solvents[1][2]
Triplet State Formation Time A few picosecondsAll solvents studied[1][2]

Experimental and Computational Methodologies

Femtosecond Transient Absorption Spectroscopy

Objective: To probe the ultrafast dynamics of the excited states of this compound following photoexcitation.

Protocol:

  • Laser System: A Ti:Sapphire regenerative amplifier laser system is typically used to generate femtosecond laser pulses (e.g., ~40 fs, 800 nm, 1 kHz repetition rate).

  • Pump Pulse Generation: The fundamental 800 nm beam is used to generate the pump pulse. For exciting this compound, a third harmonic generation process is often employed to produce pump pulses at 267 nm. An optical parametric amplifier (OPA) can also be used to generate tunable pump pulses.

  • Probe Pulse Generation: A small fraction of the 800 nm beam is focused onto a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white-light continuum (WLC) probe pulse. This provides a broad spectral window to monitor the transient absorption changes.

  • Pump-Probe Setup: The pump and probe beams are directed to the sample. The pump pulse excites the sample, and the probe pulse, delayed in time with respect to the pump pulse by a mechanical delay stage, measures the change in absorbance of the sample.

  • Data Acquisition: The transmitted probe pulse is directed to a detector (e.g., a CCD camera coupled to a spectrometer) to record the transient absorption spectrum at various time delays. By scanning the delay stage, a time-resolved spectral map of the excited-state dynamics is constructed.

  • Sample Handling: The sample of this compound is dissolved in the solvent of interest and is continuously flowed or stirred to prevent photodegradation.

Computational Chemistry: Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2)

Objective: To theoretically model the potential energy surfaces of the ground and excited states of this compound and to identify the key geometries and energetic barriers involved in the deactivation pathways.

Protocol:

  • Software: A quantum chemistry software package that implements the MS-CASPT2 method is used (e.g., MOLCAS, OpenMolcas).

  • Active Space Selection: A crucial step is the selection of the active space, which consists of the molecular orbitals and electrons that are most important for describing the electronic transitions of interest. For uracil and its derivatives, the active space typically includes the π and π* orbitals of the pyrimidine ring and the n orbitals of the oxygen atoms.

  • Basis Set: A suitable basis set, such as Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), is chosen to represent the atomic orbitals.

  • State-Averaged CASSCF (SA-CASSCF): A state-averaged complete active space self-consistent field (SA-CASSCF) calculation is first performed to obtain a balanced description of the ground and several low-lying excited states.

  • MS-CASPT2 Calculation: The dynamic electron correlation is then included by performing a multi-state CASPT2 calculation on top of the SA-CASSCF wavefunctions. This provides more accurate energies for the different electronic states.

  • Potential Energy Surface Scans: To map the deactivation pathways, linear interpolations in internal coordinates (LIIC) or other reaction path following methods are used to connect critical points on the potential energy surfaces, such as minima, transition states, and conical intersections.

Visualizations of Deactivation Pathways and Experimental Workflow

Photophysical_Deactivation_Pathways cluster_excitation S0 S₀ (Ground State) S1 S₁ (¹ππ* Bright State) S1->S0 Internal Conversion (~60%, <1 ps) npi_dark ¹nπ* Dark State S1->npi_dark Branching (~40%) T2 T₂ (³nπ* Triplet State) S1->T2 Intersystem Crossing (~ps) npi_dark->S0 Internal Conversion (ps - ns, solvent dependent) T2->S0 Intersystem Crossing / Phosphorescence UV UV Photon (267 nm) UV->S1 Absorption Experimental_Workflow cluster_laser Femtosecond Laser System cluster_pump Pump Beam cluster_probe Probe Beam cluster_experiment Transient Absorption Measurement Laser Ti:Sapphire Laser (800 nm, ~40 fs) HarmonicGen Third Harmonic Generation Laser->HarmonicGen WLC White-Light Continuum Generation Laser->WLC Pump Pump Pulse (267 nm) HarmonicGen->Pump Sample 1CHU Sample Pump->Sample Probe Probe Pulse (Broadband) WLC->Probe Delay Optical Delay Stage Probe->Delay Detector Spectrometer & CCD Sample->Detector Data Time-Resolved Spectra Detector->Data Delay->Sample

References

1-Cyclohexyluracil CAS number and molecular properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexyluracil, a derivative of the pyrimidine nucleobase uracil, is a molecule of interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleosides, coupled with the introduction of a bulky cyclohexyl group at the N1 position, presents a unique scaffold for the design of potential therapeutic agents. This technical guide provides a comprehensive overview of the core molecular properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Core Molecular Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 712-43-6[1][2]
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not readily available in the public domain.Can be determined experimentally using standard techniques like differential scanning calorimetry (DSC) or a melting point apparatus.
Boiling Point Data not readily available in the public domain.As a solid at room temperature, determination would require high temperature and vacuum.
Solubility Soluble in chloroform (CDCl₃).[3][4]Solubility in other organic solvents (e.g., DMSO, DMF, methanol) and aqueous solutions should be determined empirically for specific experimental needs.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
Infrared (IR) In CDCl₃, the monomer exhibits a characteristic N-H stretching vibration at 3392 cm⁻¹. Aggregates show absorption maxima between 3000 and 3300 cm⁻¹. Bands below 3000 cm⁻¹ correspond to the C-H stretching modes of the cyclohexyl group.[4]
¹H NMR Predicted spectra in D₂O show signals around 1.71 ppm. Experimental data for the related cyclohexylamine in CDCl₃ shows signals between 1.04 and 2.62 ppm.[5]
¹³C NMR Specific experimental data for this compound is not readily available.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound. The following protocols are based on established procedures for analogous N1-substituted uracil derivatives and can be adapted for the specific synthesis and biological assessment of this compound.

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from uracil and a cyclohexyl halide.

Materials:

  • Uracil

  • Cyclohexyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of uracil in DMF, add an excess of potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclohexyl bromide to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Evaluation of Antiviral Activity (General Protocol)

This protocol outlines a general method for assessing the potential antiviral activity of this compound, for instance, against a retrovirus like HIV-1, based on its structural similarity to known non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Materials:

  • Target virus (e.g., HIV-1)

  • Host cell line (e.g., MT-4 cells)

  • Cell culture medium and supplements

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antiviral drug)

  • Negative control (vehicle)

  • Cell viability assay kit (e.g., MTT or XTT)

  • Virus quantification assay (e.g., p24 antigen ELISA for HIV-1)

Procedure:

  • Cytotoxicity Assay:

    • Plate the host cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound to determine the concentration range that is non-toxic.

    • After a specified incubation period (e.g., 3-5 days), assess cell viability using a standard assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Assay:

    • In a separate 96-well plate, infect the host cells with the virus in the presence of serial dilutions of this compound.

    • Include wells with untreated infected cells (virus control) and uninfected cells (cell control).

    • Incubate the plate for a period that allows for viral replication (e.g., 3-5 days).

    • Quantify the extent of viral replication in the supernatant using an appropriate method (e.g., p24 ELISA).

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

  • Selectivity Index (SI) Calculation:

    • The selectivity index is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.

Potential Mechanism of Action and Signaling Pathways

Based on the structure of this compound and the known biological activities of related N1-substituted uracil derivatives, a plausible mechanism of action is the inhibition of viral enzymes, such as reverse transcriptase.

dot

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Reverse_Transcriptase->Viral_DNA Synthesizes Viral_Proteins New Viral Proteins Integration->Viral_Proteins Transcription & Translation New_Virus New Virus Particles Viral_Proteins->New_Virus Cyclohexyluracil This compound Cyclohexyluracil->Reverse_Transcriptase Inhibits (Non-competitive) caption Figure 1. Postulated mechanism of action for this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Caption: Postulated mechanism of action for this compound.

The diagram above illustrates the hypothesized mechanism of action for this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). In this model, the compound is proposed to bind to a non-competitive (allosteric) site on the viral reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This disruption of a critical step in the viral replication cycle effectively halts the propagation of the virus. This mode of action is characteristic of many N1-substituted uracil derivatives that have demonstrated antiviral activity.

Conclusion

This compound presents a compelling scaffold for further investigation in the field of drug discovery. This technical guide provides foundational information on its molecular properties and outlines key experimental protocols for its synthesis and biological evaluation. The potential for this compound and its analogs to act as antiviral agents, particularly as NNRTIs, warrants further exploration by the scientific community. The data and methodologies presented herein are intended to facilitate and guide future research endeavors aimed at elucidating the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Biological Targets of N1-Substituted Uracil Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of N1-substituted uracil compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. This document details their antiviral and anticancer activities, focusing on the specific enzymes and signaling pathways they modulate. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms.

Introduction to N1-Substituted Uracil Compounds

Uracil, a pyrimidine nucleobase, is a fundamental component of ribonucleic acid (RNA). Chemical modifications of the uracil scaffold have led to the development of a wide array of derivatives with significant biological activities. Substitution at the N1 position of the uracil ring has proven to be a particularly fruitful strategy in the design of novel therapeutic agents. These compounds have demonstrated efficacy as antiviral and anticancer agents by targeting key cellular and viral enzymes. This guide will explore the primary biological targets of these compounds, offering insights into their mechanisms of action and providing practical information for researchers in the field.

Key Biological Targets and Quantitative Data

N1-substituted uracil derivatives have been shown to inhibit several key enzymes involved in viral replication and cancer cell proliferation. The following sections summarize the primary targets and the associated quantitative data for representative compounds.

Antiviral Targets

A prominent antiviral target for N1-substituted uracil compounds is the RNA-dependent RNA polymerase (RdRp) of various viruses, including SARS-CoV-2. By inhibiting this crucial enzyme, these compounds effectively halt viral genome replication.

Table 1: Inhibitory Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 RdRp

Compound IDN1-SubstituentN3-SubstituentIC50 (µM)[1]
874 4-(carboxymethoxy)benzyl3-(anthracen-9-ylmethyl)15.2
876 4-(carboxymethoxy)benzyl3-(naphthalen-2-ylmethyl)13.3
1005 4-carboxybenzyl3-(naphthalen-2-ylmethyl)25.6

IC50 values represent the concentration of the compound required to inhibit 50% of the SARS-CoV-2 RdRp activity in vitro.

Anticancer Targets

In the context of cancer, N1-substituted uracil derivatives have been found to target enzymes that are critical for tumor growth and survival, such as thymidine phosphorylase and cyclin-dependent kinase 2 (CDK2) .

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis and resistance to certain chemotherapeutic agents.[2][3][4] Inhibition of TP is a promising strategy for cancer therapy.

Table 2: Inhibitory Activity of N1-Substituted Uracil Derivatives against Thymidine Phosphorylase

Compound ClassRepresentative SubstituentTarget EnzymeIC50 (µM)
6-methylene-bridged uracilsN-substituted aminomethylHuman Thymidine PhosphorylaseVaries (sub-micromolar for potent analogs)

Specific IC50 values for a range of 6-methylene-bridged uracil derivatives can be found in the cited literature.

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[5][6] N1-substituted uracil analogs have been investigated as inhibitors of CDK2.

Table 3: Inhibitory Activity of Representative CDK2 Inhibitors

CompoundTarget EnzymeIC50 (µM)
Purine-based inhibitors2-ArylaminopurinesCDK2/cyclin A

While specific N1-substituted uracil CDK2 inhibitors are under investigation, this table provides context for the potency of small molecule inhibitors targeting this kinase.

Detailed Experimental Protocols

To aid in the practical application of this information, detailed protocols for the key biological assays are provided below.

Synthesis of N1-Substituted 5-Iodouracils[7]

This protocol describes a general method for the synthesis of N1-substituted uracil derivatives via alkylation.

Materials:

  • 5-Iodouracil

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3)

  • Alkylating agent (e.g., n-butyl bromide, benzyl bromide)

  • Hexane

  • Ethyl acetate

  • Methanol or dichloromethane

Procedure:

  • Dissolve 5-iodouracil in DMSO.

  • Add K2CO3 to the solution and stir the mixture at 80°C for 15 minutes.

  • Add the alkylating agent dropwise to the solution.

  • Stir the reaction mixture for 48 hours at 80°C.

  • Collect the product by filtration or solvent extraction.

  • Purify the product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluting solvent.

  • Recrystallize the purified product from methanol or a dichloromethane-methanol mixture.

SARS-CoV-2 RdRp Inhibition Assay (Fluorescence-based)[1][8]

This protocol outlines a fluorescence-based assay to screen for inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase.

Materials:

  • Recombinant SARS-CoV-2 RdRp enzyme complex (nsp12, nsp7, and nsp8)

  • RNA template

  • NTPs (ATP, UTP, GTP, CTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • dsRNA-binding fluorescent dye (e.g., QuantiFluor dsRNA Dye)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the RNA template and NTPs in the assay buffer.

  • Add the test compound at various concentrations to the wells of the assay plate. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Add the SARS-CoV-2 RdRp enzyme to the reaction mixture to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding a quench buffer (e.g., containing EDTA).

  • Add the dsRNA-binding fluorescent dye to each well.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)[9]

This protocol describes a spectrophotometric method to measure the inhibition of thymidine phosphorylase. The assay is based on monitoring the conversion of thymidine to thymine, which results in a change in absorbance at 290 nm.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a stock solution of thymidine in potassium phosphate buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer, TP enzyme solution, and the test compound (or DMSO for control) to each well in triplicate.

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the thymidine solution to each well.

  • Immediately start monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each compound concentration compared to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

CDK2 Kinase Inhibition Assay (Luminescence-based)[10][11]

This protocol details a luminescence-based assay for measuring the inhibition of CDK2 kinase activity. The assay quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • 384-well low volume plates

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.

  • In a 384-well plate, add the test compound or DMSO (control).

  • Add the CDK2/Cyclin enzyme to the wells.

  • Add the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which N1-substituted uracil compounds are involved is crucial for a comprehensive understanding of their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Thymidine Phosphorylase Signaling in Cancer

Thymidine phosphorylase plays a multifaceted role in cancer progression, influencing angiogenesis and metastasis through various signaling pathways.[3][7][8]

Thymidine_Phosphorylase_Signaling Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine TP->Thymine dRibose1P 2-deoxy-D-ribose-1-phosphate TP->dRibose1P PI3K_Akt PI3K/Akt Pathway dRibose1P->PI3K_Akt NFkB NF-κB Pathway dRibose1P->NFkB Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis NFkB->Angiogenesis NFkB->Metastasis N1_Uracil N1-Substituted Uracil Inhibitor N1_Uracil->TP

Caption: Thymidine Phosphorylase signaling pathway in cancer.

Role of CDK2 in the Cell Cycle

CDK2 is a central regulator of the cell cycle, particularly at the G1/S transition.[5][6][9][10] Its activity is tightly controlled by cyclins and CDK inhibitors.

CDK2_Cell_Cycle CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition N1_Uracil N1-Substituted Uracil Inhibitor N1_Uracil->CDK2

Caption: Simplified role of CDK2 in the G1/S cell cycle transition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors, such as N1-substituted uracil compounds, follows a structured workflow from synthesis to biological evaluation.

Inhibitor_Screening_Workflow Synthesis Synthesis of N1-Substituted Uracil Compound Library Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single Concentration Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinetics) Dose_Response->Mechanism_Study Cell_Based_Assay Cell-Based Assays (e.g., Antiviral, Cytotoxicity) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Cell_Based_Assay->Lead_Optimization

Caption: General experimental workflow for inhibitor screening.

Conclusion

N1-substituted uracil compounds represent a versatile and promising class of molecules for the development of novel antiviral and anticancer therapies. Their ability to selectively target key enzymes such as viral RdRp, thymidine phosphorylase, and CDK2 underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. The information presented herein is intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Core of Pyrimidine Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational aspects of pyrimidine metabolism. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of these essential biochemical pathways. The guide covers the de novo synthesis, salvage, and degradation pathways of pyrimidines, their regulation, and the experimental methodologies used to study them.

Introduction to Pyrimidine Metabolism

Pyrimidine metabolism encompasses the synthesis, breakdown, and recycling of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] The pyrimidine bases include cytosine (C), thymine (T), and uracil (U). Beyond their role in nucleic acid synthesis, pyrimidine nucleotides are crucial for various cellular processes, including glycoprotein and phospholipid biosynthesis.[2] Consequently, the intricate network of pyrimidine metabolic pathways is tightly regulated to meet cellular demands and maintain homeostasis. Dysregulation of these pathways is implicated in numerous diseases, including cancer and immunodeficiencies, making them attractive targets for therapeutic intervention.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules. This process is highly conserved across various organisms and is particularly active in proliferating cells.[2] The pathway begins with the formation of carbamoyl phosphate and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

The key enzymatic steps in the de novo synthesis of UMP are:

  • Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) .[2]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.

  • Ring Closure: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate. In mammals, CPSII, ATCase, and DHOase are part of a single multifunctional protein known as CAD .[3]

  • Oxidation of Dihydroorotate: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[4]

  • Orotate Phosphoribosylation: Orotate Phosphoribosyltransferase (OPRTase) transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[5]

  • Decarboxylation to UMP: OMP Decarboxylase catalyzes the final step, the decarboxylation of OMP to yield Uridine Monophosphate (UMP). In mammals, OPRTase and OMP decarboxylase exist as a bifunctional enzyme called UMP synthase.

From UMP, other pyrimidine nucleotides are synthesized:

  • UDP and UTP Synthesis: UMP is sequentially phosphorylated by kinases to form uridine diphosphate (UDP) and uridine triphosphate (UTP).

  • CTP Synthesis: CTP Synthetase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to produce cytidine triphosphate (CTP).[6]

  • Deoxyribonucleotide Synthesis: Ribonucleotide reductase converts UDP and CDP to their deoxy forms, dUDP and dCDP, respectively.

  • Thymidylate Synthesis: dUMP is converted to deoxythymidine monophosphate (dTMP) by Thymidylate Synthase , which utilizes N5,N10-methylenetetrahydrofolate as the methyl group donor.[7] This step is a critical target in cancer chemotherapy.

Mandatory Visualization: De Novo Pyrimidine Biosynthesis Pathway

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CPSII/ATCase (CAD) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol DHOase (CAD) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cytosol Orotate Orotate_mito->Orotate_cytosol OMP OMP Orotate_cytosol->OMP OPRTase (UMP Synthase) PRPP PRPP PRPP->OMP UMP UMP OMP->UMP OMP Decarboxylase (UMP Synthase) UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase

Caption: De novo pyrimidine biosynthesis pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. This pathway is less energy-intensive than de novo synthesis and is crucial in cells with limited de novo synthesis capacity.

Key enzymes in the pyrimidine salvage pathway include:

  • Thymidine Kinase (TK1 and TK2): Phosphorylates thymidine to thymidine monophosphate (TMP).

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Thymidine Phosphorylase: Reversibly converts thymine to thymidine.

  • Uridine Phosphorylase: Reversibly converts uracil to uridine.

Mandatory Visualization: Pyrimidine Salvage Pathway

Pyrimidine_Salvage_Pathway Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase dTMP dTMP Thymidine->dTMP Thymidine Kinase Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase UMP UMP Uridine->UMP Uridine-Cytidine Kinase Cytidine Cytidine CMP CMP Cytidine->CMP Uridine-Cytidine Kinase

Caption: Pyrimidine salvage pathway.

Pyrimidine Degradation Pathway

The catabolism of pyrimidines breaks them down into water-soluble compounds that can be readily excreted or utilized in other metabolic pathways. The degradation of uracil and thymine occurs primarily in the liver.

The key steps in pyrimidine degradation are:

  • Reduction: Dihydropyrimidine Dehydrogenase (DPD) reduces uracil and thymine to dihydrouracil and dihydrothymine, respectively.

  • Ring Opening: Dihydropyrimidinase hydrolyzes the pyrimidine ring to form β-ureidopropionate (from dihydrouracil) or β-ureidoisobutyrate (from dihydrothymine).

  • Hydrolysis: β-ureidopropionase cleaves the linear ureido compounds to produce β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia and carbon dioxide.

β-alanine can be used in the synthesis of coenzyme A, while β-aminoisobutyrate is largely excreted in the urine.

Mandatory Visualization: Pyrimidine Degradation Pathway

Pyrimidine_Degradation_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase NH3_CO2_1 NH3 + CO2 Beta_Ureidopropionate->NH3_CO2_1 β-Ureidopropionase Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydrothymine->Beta_Ureidoisobutyrate Dihydropyrimidinase Beta_Aminoisobutyrate β-Aminoisobutyrate Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate β-Ureidopropionase NH3_CO2_2 NH3 + CO2 Beta_Ureidoisobutyrate->NH3_CO2_2 β-Ureidopropionase

Caption: Pyrimidine degradation pathway.

Regulation of Pyrimidine Metabolism

The intricate network of pyrimidine metabolism is tightly regulated to ensure a balanced supply of nucleotides for cellular processes while avoiding wasteful overproduction. Regulation occurs at multiple levels, including allosteric control of key enzymes and transcriptional regulation, often linked to cell cycle progression and signaling pathways.

Allosteric Regulation

The primary site of allosteric regulation in the de novo pathway is the multifunctional enzyme CAD .[8]

  • Feedback Inhibition: The end-product of the pathway, UTP , acts as a feedback inhibitor of Carbamoyl Phosphate Synthetase II (CPSII), the first enzyme in the pathway.[2] Similarly, CTP inhibits CTP synthetase.[6]

  • Activation: 5-Phosphoribosyl-1-pyrophosphate (PRPP) , a substrate for the pathway, acts as a potent allosteric activator of CPSII.[2]

This allosteric control allows the cell to rapidly adjust the rate of pyrimidine synthesis in response to fluctuating nucleotide pools and biosynthetic demands.

Regulation by Signaling Pathways

Cellular signaling pathways play a crucial role in coordinating pyrimidine metabolism with cell growth and proliferation.

  • mTOR Signaling: The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, promotes de novo pyrimidine synthesis.[9][10] mTORC1, a complex of mTOR, activates S6 Kinase 1 (S6K1), which in turn phosphorylates and activates CAD.[9] mTORC1 also regulates the pyrimidine salvage pathway by controlling the stability of Uridine-Cytidine Kinase 2 (UCK2).[11]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is activated by growth factors, also stimulates de novo pyrimidine synthesis through the phosphorylation and activation of CAD.[12][13]

Mandatory Visualization: Regulation of CAD by mTOR and MAPK Signaling

CAD_Regulation cluster_signals Growth Signals cluster_pathways Signaling Pathways Growth_Factors Growth_Factors mTORC1 mTORC1 Growth_Factors->mTORC1 MAPK MAPK Growth_Factors->MAPK CAD_active CAD (active) mTORC1->CAD_active S6K1 MAPK->CAD_active Phosphorylation CAD_inactive CAD (inactive) CAD_inactive->CAD_active UTP UTP UTP->CAD_inactive Inhibition PRPP PRPP PRPP->CAD_active Activation

Caption: Regulation of CAD activity.

Cell Cycle-Dependent Regulation

The demand for pyrimidine nucleotides fluctuates dramatically throughout the cell cycle, peaking during the S phase to support DNA replication.[2] The expression and activity of several key enzymes in the pyrimidine synthesis pathway are upregulated as cells enter the S phase.[8] This includes the phosphorylation and activation of CAD by cell cycle-dependent kinases, ensuring a timely supply of nucleotides for DNA synthesis.[14]

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the pyrimidine metabolism pathways. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in De Novo Pyrimidine Biosynthesis

EnzymeOrganism/TissueSubstrateKm (µM)Vmax or kcatReference
Dihydroorotase (DHOase)Methanococcus jannaschiiN-carbamoyl-L-aspartate130 (25°C), 160 (45°C)13 µmol/min/mg (25°C), 21 µmol/min/mg (45°C)[15][16]
Dihydroorotate Dehydrogenase (DHODH)Bovine Liver Mitochondria(S)-dihydroorotate--[4]
Orotate Phosphoribosyltransferase (OPRTase)Salmonella typhimuriumOrotate--[17]
Orotate Phosphoribosyltransferase (OPRTase)Escherichia coliOrotate1.8 ± 0.21.13 ± 0.02 s-1 (kcat)[5]
Orotate Phosphoribosyltransferase (OPRTase)Escherichia coliPRPP4.3 ± 0.51.13 ± 0.02 s-1 (kcat)[5]
CTP SynthetaseSaccharomyces cerevisiae (URA7-encoded)ATP2800.45 µmol/min/mg[18]
CTP SynthetaseSaccharomyces cerevisiae (URA7-encoded)UTP300.45 µmol/min/mg[18]
Thymidylate SynthaseEscherichia colidUMP--[1]

Table 2: Inhibitory Constants (Ki) for Product Inhibition

EnzymeOrganism/TissueInhibitorKi (µM)Reference
Orotate Phosphoribosyltransferase (OPRTase)Mycobacterium tuberculosisOMP1.2 ± 0.1[19]
Orotate Phosphoribosyltransferase (OPRTase)Mycobacterium tuberculosisPPi1.6 ± 0.1[19]

Experimental Protocols

A variety of experimental techniques are employed to study the intricate pathways of pyrimidine metabolism. These methods allow for the quantification of enzyme activity, measurement of metabolite levels, and determination of metabolic flux.

Enzyme Activity Assays

7.1.1. Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This fluorometric assay measures the activity of DHODH by monitoring the reduction of a chromogenic agent.[20][21]

  • Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. In this assay, an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or resazurin, is used. The reduction of this acceptor by DHODH leads to a change in absorbance or fluorescence, which is proportional to the enzyme's activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing assay buffer, a suitable electron acceptor (e.g., resazurin), and cofactors (e.g., FMN).

    • Add the sample containing DHODH (e.g., cell lysate, purified enzyme).

    • Initiate the reaction by adding the substrate, L-dihydroorotate.

    • Immediately measure the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the enzyme activity based on the rate of change in the signal.

7.1.2. Aspartate Transcarbamoylase (ATCase) Activity Assay

  • Principle: This colorimetric assay measures the production of carbamoyl aspartate. The product is converted to a colored compound that can be quantified spectrophotometrically.

  • Protocol Outline:

    • Incubate the enzyme source with the substrates, carbamoyl phosphate and aspartate, in a suitable buffer.

    • Stop the reaction after a defined time.

    • Add a color reagent (e.g., antipyrine and diacetylmonoxime) that reacts with the product, carbamoyl aspartate, to produce a colored derivative.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the amount of product formed by comparison to a standard curve.

Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to quantitatively track the flow of metabolites through a metabolic pathway.[22][23][24][25]

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as 13C-glucose or 15N-glutamine. These labeled atoms are incorporated into downstream metabolites of the pyrimidine pathway. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contribution of different pathways and the flux through them can be determined.

  • Protocol Outline:

    • Culture cells in a medium containing the stable isotope-labeled substrate for a specific period.

    • Harvest the cells and quench their metabolism rapidly.

    • Extract the intracellular metabolites.

    • Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key pyrimidine pathway intermediates and end products.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the different branches of the pathway.

Mandatory Visualization: Experimental Workflow for Stable Isotope Tracing

Stable_Isotope_Tracing_Workflow Cell_Culture 1. Cell Culture with Stable Isotope Labeled Precursor Quenching 2. Rapid Metabolic Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing 5. Mass Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Stable isotope tracing workflow.

Conclusion

The pyrimidine metabolism pathways are central to cellular life, providing the necessary building blocks for nucleic acid synthesis and participating in a wide array of other biosynthetic processes. The intricate regulation of these pathways by allosteric mechanisms, signaling cascades, and cell cycle-dependent controls highlights their importance in maintaining cellular homeostasis and supporting proliferation. A thorough understanding of the core principles of pyrimidine metabolism, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. This guide provides a foundational framework for these endeavors, summarizing key knowledge and offering insights into the practical aspects of studying this vital metabolic network.

References

Methodological & Application

Synthesis Protocol for 1-Cyclohexyluracil: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1-Cyclohexyluracil, a substituted pyrimidine derivative with potential applications in antiviral and anticancer research. The synthesis is achieved through the N1-alkylation of uracil. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in drug discovery and development.

Introduction

Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. N1-substituted uracil analogs, in particular, have garnered significant interest for their potential as therapeutic agents. These compounds have been investigated for their antiviral properties, with some demonstrating inhibitory activity against viral enzymes such as RNA-dependent RNA polymerase, a key target in viruses like HIV and SARS-CoV-2.[1][2][3][4] Furthermore, certain uracil analogs act as inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of fluoropyrimidine-based anticancer drugs like 5-fluorouracil.[5][6][7] By inhibiting DPD, these compounds can enhance the efficacy and modulate the pharmacokinetics of such chemotherapeutic agents. This protocol details the synthesis of this compound, a promising candidate for further investigation within these therapeutic areas.

Synthesis of this compound

The synthesis of this compound is accomplished via the N1-alkylation of uracil. To ensure regioselectivity at the N1 position, the N3 position of uracil is first protected with a benzoyl group. The protected uracil is then reacted with a cyclohexyl halide in the presence of a base, followed by deprotection to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Benzoyluracil (Protection)

A detailed procedure for the synthesis of 3-benzoyluracil is required as a starting material. This typically involves the reaction of uracil with benzoyl chloride in the presence of a suitable base and solvent.

Step 2: N1-Alkylation of 3-Benzoyluracil

  • In a round-bottom flask, dissolve 3-benzoyluracil (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

  • To this stirred solution, add potassium carbonate (K₂CO₃, 1.1 mmol).

  • Add cyclohexyl bromide (1.2 mmol) to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N1-cyclohexyl-3-benzoyluracil.

Step 3: Deprotection of N1-Cyclohexyl-3-benzoyluracil

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium methoxide) to facilitate the removal of the benzoyl protecting group.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.

  • The crude this compound is then purified.

Step 4: Purification of this compound

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[8][9][10][11][12]

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation
ParameterValueReference
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White crystalline solid
Melting Point Not explicitly found
¹H NMR (CDCl₃, δ ppm) Not explicitly found[13][14][15][16]
¹³C NMR (CDCl₃, δ ppm) Not explicitly found[13][14][15][16]
Yield Not explicitly found

Note: Specific quantitative data such as melting point, NMR chemical shifts, and reaction yield for this compound were not explicitly available in the searched literature. Researchers should perform characterization to determine these values.

Workflow and Diagrams

Synthesis Workflow

The overall synthetic workflow for this compound is depicted below.

Synthesis_Workflow Uracil Uracil Protected_Uracil 3-Benzoyluracil Uracil->Protected_Uracil Benzoyl Chloride, Base Alkylated_Protected N1-Cyclohexyl-3-benzoyluracil Protected_Uracil->Alkylated_Protected Cyclohexyl Bromide, K₂CO₃, DMF Final_Product This compound Alkylated_Protected->Final_Product Base (e.g., NaOMe), MeOH Purification Purification (Recrystallization) Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthesis workflow for this compound.

Potential Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

This compound, as a uracil analog, may act as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.

DPD_Inhibition cluster_0 Normal 5-FU Metabolism cluster_1 DPD Inhibition by this compound FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Anabolism Anabolism FU->Anabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Active_Metabolites Active Metabolites (Anticancer Effect) Anabolism->Active_Metabolites Cyclohexyluracil This compound DPD_inhibited Dihydropyrimidine Dehydrogenase (DPD) Cyclohexyluracil->DPD_inhibited Inhibition FU_2 5-Fluorouracil (5-FU) FU_2->DPD_inhibited Anabolism_2 Increased Anabolism FU_2->Anabolism_2 Increased Flux Active_Metabolites_2 Enhanced Active Metabolites (Increased Anticancer Effect) Anabolism_2->Active_Metabolites_2

Caption: Proposed mechanism of DPD inhibition by this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. The detailed protocol and workflow diagrams are intended to facilitate the production of this compound for further research into its potential antiviral and anticancer activities. The proposed mechanism of action as a DPD inhibitor highlights a promising avenue for its application in combination cancer therapy. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

Application Notes and Protocols for N-Alkylation of Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of uracil, a critical modification in the synthesis of various therapeutic agents and research compounds. The protocols outlined below cover three primary methods: direct alkylation with alkyl halides, the Mitsunobu reaction, and Michael addition. Emphasis is placed on controlling the regioselectivity of the reaction to favor either N1 or N3 substitution.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and serve as important scaffolds in medicinal chemistry. N-alkylation of the uracil ring is a key synthetic transformation for producing a wide array of biologically active molecules, including antiviral and anticancer drugs. The uracil ring possesses two nucleophilic nitrogen atoms, N1 and N3, leading to the potential for forming two different regioisomers upon alkylation. The selective functionalization of either nitrogen is often crucial for the desired biological activity. This guide presents established methods to achieve controlled N-alkylation of uracil.

Factors Influencing Regioselectivity (N1 vs. N3)

The regioselectivity of uracil alkylation is influenced by several factors:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position, which is flanked by two carbonyl groups.

  • Acidity: The N3-H is typically more acidic than the N1-H.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N3 alkylation.

  • Protecting Groups: To achieve high regioselectivity, especially for the less favored isomer, protecting groups are often employed to block one of the nitrogen atoms.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation of uracil with alkyl halides in the presence of a base is a common and straightforward method. The regioselectivity can be controlled to some extent by the choice of reaction conditions. Generally, alkylation of unprotected uracil tends to favor the N1 position.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Uracil Uracil Reaction_Vessel Reaction Vessel Uracil->Reaction_Vessel Solvent_Base Solvent & Base (e.g., DMF, K2CO3) Solvent_Base->Reaction_Vessel Stirring Stirring at RT Reaction_Vessel->Stirring Alkyl_Halide Add Alkyl Halide Stirring->Alkyl_Halide Filtration Filtration Stirring->Filtration Alkyl_Halide->Stirring Continue Stirring Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product N-Alkylated Uracil Purification->Product

Caption: Workflow for Direct N-Alkylation of Uracil.

Protocol for Selective N1-Alkylation of N3-Substituted Uracil

This protocol is adapted for the selective N1-alkylation of a uracil derivative that is already substituted at the N3 position, ensuring exclusive N1-alkylation.[1][2]

Materials:

  • N3-substituted uracil (e.g., 3-Benzyl-5-formyluracil)

  • Alkyl halide (e.g., 2-chloro-N-(4-chlorophenyl)acetamide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N3-substituted uracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation
EntryN3-SubstituentAlkylating AgentSolventBaseTime (h)Yield (%)Ref
1Benzyl2-chloro-N-(4-chlorophenyl)acetamideDMFK₂CO₃787[1]
2Benzyl2-chloro-N-(4-fluorophenyl)acetamideDMFK₂CO₃885[1]
3BenzoylEthyl iodideDMFK₂CO₃-80
4BenzoylAllyl bromideDMFK₂CO₃-79

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of uracil with a wide range of primary and secondary alcohols under mild conditions. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. By using a pre-protected uracil, selective N3-alkylation can be achieved.

General Reaction Scheme for N3-Alkylation

G Uracil_Protected N1-Protected Uracil Reagents PPh3, DIAD/DEAD THF, 0°C to RT Uracil_Protected->Reagents Alcohol R-OH Alcohol->Reagents Product N3-Alkylated Uracil Reagents->Product Mitsunobu Reaction Deprotection Deprotection Product->Deprotection

Caption: N3-Alkylation of Uracil via Mitsunobu Reaction.

Protocol for N3-Alkylation of 5-Fluorouracil (via an intermediate)

This protocol describes a method for the N3-alkylation of 5-fluorouracil involving the Mitsunobu reaction on a dihydrouracil intermediate.

Materials:

  • 5-Chloro-5-fluoro-6-methoxy-5,6-dihydrouracil (5-FU adduct)

  • Alcohol (e.g., 1-phenylpropan-2-ol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on activated carbon (5% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

Step 1: Mitsunobu Reaction

  • Dissolve the 5-FU adduct (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add the alcohol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N3-alkylated dihydrouracil.

Step 2: Reduction to N3-Alkyl-5-Fluorouracil

  • Dissolve the purified N3-alkylated dihydrouracil from Step 1 in methanol.

  • Add 5% Pd/C catalyst.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the N3-alkyl-5-fluorouracil.

Data Presentation
EntryUracil DerivativeAlcoholYield (Mitsunobu) (%)Yield (Reduction) (%)Overall Yield (%)Ref
15-FU Adduct1-Phenylpropan-2-ol608149[3]
25-FU AdductPhenethyl alcohol--44 (from adduct)[3]

Method 3: Michael Addition

Michael addition is a highly efficient method for the N1-alkylation of uracils with α,β-unsaturated carbonyl compounds (e.g., acrylates). The reaction is typically base-catalyzed and proceeds with high regioselectivity for the N1 position.

General Reaction Scheme for N1-Alkylation

G Uracil Uracil Base_Solvent Base (e.g., TEA) Solvent (e.g., DMF) Uracil->Base_Solvent Acrylic_Acceptor Acrylic Acceptor (e.g., 2-hydroxyethyl acrylate) Acrylic_Acceptor->Base_Solvent Product N1-Alkylated Uracil Base_Solvent->Product Michael Addition

Caption: N1-Alkylation of Uracil via Michael Addition.

Protocol for N1-Regioselective Michael Addition

This protocol describes the N1-alkylation of 5-substituted uracils with (2-hydroxyethyl) acrylate.

Materials:

  • 5-Substituted uracil (e.g., 5-fluorouracil, thymine)

  • (2-Hydroxyethyl) acrylate (HEA)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Silica gel for column chromatography

Procedure:

  • Suspend the 5-substituted uracil (1.0 eq) in anhydrous DMF or MeCN.

  • Add triethylamine (1.0 eq) to the suspension and stir at room temperature until a clear solution is obtained.

  • Add (2-hydroxyethyl) acrylate (1.2 eq) portion-wise to the reaction mixture over a period of time to avoid polymerization.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N1-alkylated product.

Data Presentation
EntryUracil DerivativeSolventTime (h)Yield (%)RegioselectivityRef
15-FluorouracilDMF2485N1[3]
2ThymineDMF2492N1[3]
3UracilMeCN4878N1[3]

Regioselectivity Control Using Protecting Groups

To achieve unambiguous N3-alkylation, the N1 position can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[4]

Workflow for N3-Alkylation using N1-Boc Protection

G cluster_protection N1-Protection cluster_alkylation N3-Alkylation cluster_deprotection Deprotection Uracil Uracil Boc2O Boc2O, DMAP Uracil->Boc2O N1_Boc_Uracil N1-Boc-Uracil Boc2O->N1_Boc_Uracil Alkyl_Halide Alkyl Halide, Base N1_Boc_Uracil->Alkyl_Halide N1_Boc_N3_Alkyl N1-Boc-N3-Alkyl-Uracil Alkyl_Halide->N1_Boc_N3_Alkyl Mild_Acid Mild Acidic Conditions N1_Boc_N3_Alkyl->Mild_Acid N3_Alkyl_Uracil N3-Alkyl-Uracil Mild_Acid->N3_Alkyl_Uracil

Caption: Selective N3-Alkylation using N1-Boc Protection.

Protocol for N3-Alkylation via N1-Boc Protection

Step 1: Synthesis of N1-Boc-Uracil

  • To a solution of uracil in pyridine/DMF, add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction and purify to obtain N1-Boc-uracil.

Step 2: N3-Alkylation of N1-Boc-Uracil

  • Dissolve N1-Boc-uracil in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃).

  • Add the desired alkyl halide and stir at room temperature.

  • After the reaction is complete, perform an aqueous work-up and purify the product.

Step 3: Deprotection of the Boc Group

  • The N1-Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N3-alkylated uracil.

This method provides excellent regioselectivity for the N3 position.[4]

Conclusion

The choice of method for the N-alkylation of uracil depends on the desired regioselectivity and the nature of the alkyl group to be introduced. Direct alkylation with alkyl halides is a straightforward approach often favoring N1-substitution. The Mitsunobu reaction offers a versatile route for introducing a variety of alkyl groups from alcohols. Michael addition is a highly regioselective method for N1-alkylation with activated alkenes. For unambiguous regiocontrol, particularly for N3-alkylation, the use of protecting group strategies is highly recommended. The protocols and data presented herein provide a comprehensive guide for researchers to select and perform the most suitable N-alkylation strategy for their synthetic targets.

References

Application Notes and Protocols: In Vitro Antiviral Assay of Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the initial in vitro evaluation of uracil derivatives as potential antiviral agents. The protocols outlined below describe a systematic approach to determine a compound's cytotoxicity and its efficacy in inhibiting viral replication. Uracil and its analogues are a crucial group of bioactive pyrimidine derivatives, and their functionalization has led to the development of molecules with potential antiviral properties.[1][2] These compounds have been shown to inhibit a variety of DNA and RNA viruses, including HIV, influenza, herpes family viruses, and SARS-CoV-2.[3][4][5]

The experimental workflow is designed to first assess the toxicity of the uracil derivative on host cells to determine the concentration range for antiviral testing. Subsequently, the compound's ability to inhibit viral replication is evaluated, and finally, its selectivity as a potential therapeutic is calculated.

Overall Experimental Workflow

The evaluation of a potential antiviral compound involves a multi-phase approach. The first phase is to determine the compound's toxicity to the host cell line. The second phase measures the compound's effectiveness at inhibiting viral replication. The final phase combines these two data points to calculate the selectivity index, a measure of the compound's therapeutic window.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Selectivity Index & Hit Validation A Prepare serial dilutions of Uracil Derivative B Treat uninfected host cells A->B C Incubate for 48-72 hours B->C D Perform Cell Viability Assay (e.g., MTT, MTS) C->D E Calculate CC50 (50% Cytotoxic Concentration) D->E K Calculate Selectivity Index (SI) SI = CC50 / EC50 E->K CC50 Value F Infect host cells with virus (at a known MOI) G Treat infected cells with non-toxic concentrations of Uracil Derivative F->G H Incubate for 24-72 hours G->H I Quantify Viral Replication (e.g., Plaque Assay, qPCR) H->I J Calculate EC50 (50% Effective Concentration) I->J J->K EC50 Value L Validate Hits (SI > 10 is desirable) K->L

Caption: General workflow for in vitro antiviral testing.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

It is crucial to determine the cytotoxicity of the test compound to ensure that any observed antiviral effect is not merely a result of the compound killing the host cells.[6] The 50% cytotoxic concentration (CC50) is determined using methods like the MTT assay.[7][8]

Materials and Reagents:

  • Host cell line appropriate for the target virus (e.g., MT-4, MDCK, Vero E6)[3][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Uracil derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density of 1-5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]

  • Compound Dilution: Prepare serial dilutions of the uracil derivative in the culture medium. It is common to perform two-fold or three-fold serial dilutions.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" wells with medium as a 100% viability control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period equivalent to the planned antiviral assay (typically 48-72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression dose-response curve.

Protocol 2: Antiviral Efficacy Assays

The antiviral activity is expressed as the EC50, which is the compound concentration required to reduce viral replication or the virus-induced cytopathic effect (CPE) by 50%.[6][10]

The plaque reduction assay is a fundamental method in virology for quantifying infectious virus particles and determining the efficacy of antiviral compounds.[11] The principle is that infectious virus particles create localized areas of cell death (plaques) on a cell monolayer; an effective antiviral will reduce the number or size of these plaques.[11][12]

Materials and Reagents:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Target virus stock with a known titer (PFU/mL)

  • Infection medium (e.g., serum-free DMEM)

  • Uracil derivative dilutions (prepared in overlay medium)

  • Overlay medium (e.g., medium containing 0.4-0.8% agarose, Avicel, or methylcellulose)[13][14]

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.5% crystal violet in 50% ethanol)[13]

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer of host cells on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the uracil derivative at concentrations below the calculated CC50.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well).[11] Incubate for 1-2 hours at 37°C to allow for virus adsorption.[14]

  • Treatment: After adsorption, remove the virus inoculum. Overlay the cells with 2 mL of overlay medium containing the respective concentrations of the uracil derivative. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-7 days, or until plaques are clearly visible in the virus control wells.[11][13]

  • Fixation and Staining: Fix the cells with formaldehyde solution for at least 30 minutes. Carefully remove the overlay and fixing solution, then stain the cell monolayer with crystal violet solution for 15-20 minutes.[11]

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Quantitative RT-PCR is a highly sensitive method for quantifying viral RNA, making it an excellent tool for determining a compound's ability to inhibit viral replication.[15] The reduction of viral nucleic acid in infected cells serves as a direct indicator of the test compound's antiviral efficacy.[16]

Materials and Reagents:

  • Host cells seeded in 24-well or 96-well plates

  • Target RNA virus stock with a known titer

  • Infection medium

  • Uracil derivative dilutions

  • Viral RNA extraction kit

  • One-step qRT-PCR kit

  • Primers and probes specific to a conserved region of the viral genome (e.g., the matrix gene for influenza)[15]

Procedure:

  • Cell Seeding: Seed plates with host cells and incubate overnight to form a monolayer.

  • Treatment and Infection: Remove the growth medium. Add the prepared uracil derivative dilutions to the wells, followed by the virus at a specific MOI (e.g., 0.01).[8]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.[15]

  • RNA Extraction: After incubation, carefully collect the cell supernatant or lyse the cells directly in the wells. Extract total RNA using a viral RNA extraction kit according to the manufacturer's protocol.[15]

  • qRT-PCR: Prepare the qRT-PCR reaction mix using a one-step kit, including the extracted RNA, specific primers, and probe. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value corresponds to a lower amount of viral RNA. Calculate the percentage of inhibition of viral replication for each concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays are used to calculate the CC50, EC50, and the Selectivity Index (SI). The SI (CC50/EC50) is a critical parameter for evaluating the potential of an antiviral compound; a higher SI value indicates a greater therapeutic window, with maximal antiviral activity and minimal cell toxicity.[6] An SI greater than 10 is often considered a benchmark for a promising hit compound.

Table 1: Representative Antiviral Activity and Cytotoxicity of Uracil Derivatives

Compound IDVirusCell LineAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
UDA-01HIV-1MT-4CPE Reduction>1000.042>2380[17]
UDA-02Influenza A (H1N1)MDCKCPE Reduction>1005.0>20[3]
UDA-03SARS-CoV-2 (Delta)Vero E6CPE Reduction>5015.7>3.2[5]
UDA-04SARS-CoV-2 (Omicron)Vero E6Plaque Reduction>5020.3>2.5[5]
UDB-01VZV (TK- strain 07-1)HELPlaque Reduction>20053>3.8[10]
UDB-02HCMV (AD-169)HELPlaque Reduction>20045>4.4[10]

Preliminary Mechanism of Action Studies

Once a uracil derivative is identified as a validated hit, further studies can elucidate its mechanism of action. A time-of-addition assay can determine the stage of the viral replication cycle that is inhibited by the compound. In this assay, the compound is added at different time points relative to viral infection.

G cluster_0 Time-of-Addition Assay cluster_1 Compound Addition Schemes A 1. Virus Adsorption (e.g., 1-2 hours at 4°C) B 2. Virus Entry & Replication (Shift to 37°C) C 3. Measure Viral Yield (e.g., 24 hours post-infection) Full Full Time (Inhibition at any stage) Full->A Add Compound Entry Entry Only (Inhibition of attachment/entry) Entry->A Add Compound Post Post-Entry (Inhibition of replication/release) Post->B Add Compound

Caption: Logic of a time-of-addition experiment.

References

Application Notes and Protocols for Testing 1-Cyclohexyluracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyluracil is a chemical compound with the molecular formula C10H14N2O2.[1] While specific studies on its efficacy as a cancer therapeutic are emerging, its structural similarity to uracil suggests a potential mechanism of action involving the disruption of nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.[2] This document provides a comprehensive set of protocols for the preliminary in vitro evaluation of this compound's anti-cancer properties using established cancer cell lines.

These protocols are designed to assess the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The methodologies described herein are fundamental in preclinical cancer research and are essential for characterizing the pharmacological profile of novel therapeutic candidates.

Cell Viability and Cytotoxicity Assays

The initial evaluation of an anti-cancer compound involves determining its effect on cell viability and identifying its cytotoxic concentration range.[3][4] Assays such as the MTT and WST-1 tests are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma38.2
HCT-116Colorectal Carcinoma18.9
HT-29Colorectal Carcinoma32.1
A549Lung Carcinoma45.7
K562Chronic Myeloid Leukemia12.4[5]
Experimental Protocol: MTT Assay

This protocol outlines the steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow for Cytotoxicity Testing.

Apoptosis Assays

To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, assays that detect hallmarks of programmed cell death are employed.[6][7] These include the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation (TUNEL assay).[5]

Data Presentation: Apoptosis Induction

The following table presents hypothetical data on the percentage of apoptotic cells in HCT-116 cells treated with this compound for 48 hours, as determined by Annexin V/PI flow cytometry.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.11.5
This compound1015.85.2
This compound2535.412.7
This compound5058.925.1
Experimental Protocol: Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HCT-116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Detection_Workflow start Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for Apoptosis Detection by Flow Cytometry.

Cell Cycle Analysis

Investigating the effect of a compound on the cell cycle can reveal its mechanism of action.[8][9] For instance, compounds that interfere with DNA synthesis may cause an arrest in the S phase of the cell cycle.[10]

Data Presentation: Cell Cycle Distribution

The table below shows a hypothetical cell cycle distribution of MCF-7 cells after 24 hours of treatment with this compound, analyzed by propidium iodide staining and flow cytometry.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.220.514.3
This compound1055.835.19.1
This compound2542.348.98.8
This compound5030.159.710.2
Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide staining.

Materials:

  • MCF-7 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells and treat with this compound for 24 hours.

  • Harvest and Fix: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathway Analysis

To elucidate the molecular mechanism of this compound, it is crucial to investigate its effects on key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[11][12][13]

Hypothetical Signaling Pathway of this compound

Based on its uracil structure, it is hypothesized that this compound may act as an antimetabolite, interfering with DNA and RNA synthesis.[2][14] This could lead to DNA damage, cell cycle arrest, and ultimately apoptosis.

Signaling_Pathway cluster_input Stimulus cluster_cellular_effect Cellular Effects drug This compound dna_synthesis Inhibition of DNA/RNA Synthesis drug->dna_synthesis Inhibits dna_damage DNA Damage dna_synthesis->dna_damage Leads to cell_cycle_arrest S-Phase Arrest dna_damage->cell_cycle_arrest Induces apoptosis Apoptosis cell_cycle_arrest->apoptosis Triggers

Hypothesized Mechanism of Action for this compound.

Experimental Protocol: Western Blotting

Western blotting can be used to analyze the expression levels of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved-caspase-3, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational studies are critical for guiding further preclinical development.

References

Application Note: 1-Cyclohexyluracil as a Potential Enzyme Inhibitor in Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyluracil is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). As an analogue of a natural pyrimidine base, this compound holds the potential to interact with and modulate the activity of enzymes involved in pyrimidine metabolism. Two key enzymes in this pathway, uridine phosphorylase (UPase) and dihydropyrimidine dehydrogenase (DPD), are critical for the synthesis and degradation of pyrimidines and are significant targets in cancer chemotherapy. This application note provides a detailed protocol for assaying the inhibitory effect of this compound on uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway.

Uridine phosphorylase (EC 2.4.2.3) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Elevated levels of UPase are observed in various tumor tissues, making it a target for therapeutic intervention. Inhibitors of UPase can prevent the degradation of cytotoxic uridine analogues used in chemotherapy, thereby enhancing their anti-tumor activity.

Dihydropyrimidine dehydrogenase (EC 1.3.1.2) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU). Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, but can also lead to severe toxicity if not carefully managed.

This document outlines a spectrophotometric method to determine the inhibitory potential of this compound against uridine phosphorylase and provides context for its potential role as a modulator of pyrimidine metabolism.

Data Presentation

CompoundTarget EnzymeIC50 / KiOrganism/Source
5-Benzylacyclouridine (BAU)Uridine PhosphorylaseKi = 1575 nMMurine Liver
5-(m-Benzyloxybenzyl)acyclouridine (BBAU)Uridine PhosphorylaseKi = 270 nMMurine Liver
1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracilUridine PhosphorylaseIC50 = 1.4 nMMurine Liver
Eniluracil (GW776C85)Dihydropyrimidine DehydrogenasePotent InactivatorHuman
GimeracilDihydropyrimidine DehydrogenaseDPD InhibitorHuman

Experimental Protocols

Spectrophotometric Assay for Uridine Phosphorylase Inhibition

This protocol describes a continuous spectrophotometric assay to measure the activity of uridine phosphorylase and to determine the inhibitory effect of this compound. The assay is based on the difference in the molar extinction coefficient between the substrate (uridine) and the product (uracil) at a specific UV wavelength.

Materials and Reagents:

  • Recombinant Human Uridine Phosphorylase (UPase)

  • Uridine (Substrate)

  • This compound (Test Inhibitor)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometer with kinetic reading capabilities at 290 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock Solution: Dissolve uridine in the assay buffer to a final concentration of 10 mM.

    • Enzyme Stock Solution: Reconstitute recombinant human UPase in assay buffer to a suitable stock concentration. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in assay buffer to create a range of desired inhibitor concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid effects on enzyme activity.

  • Assay Setup (96-well plate format):

    • Blank Wells: 190 µL of Assay Buffer.

    • Negative Control (No Enzyme): 180 µL of Assay Buffer + 10 µL of Substrate Stock Solution.

    • Positive Control (No Inhibitor): 170 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of 1% DMSO in Assay Buffer.

    • Test Wells: 170 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of each this compound dilution.

  • Reaction Initiation and Measurement:

    • Add the assay buffer, enzyme, and inhibitor (or vehicle) to the respective wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the uridine substrate stock solution to all wells except the blank.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Inhibitor to 96-well Plate prep_buffer->add_reagents prep_substrate Prepare Uridine Stock add_substrate Initiate Reaction with Uridine prep_substrate->add_substrate prep_enzyme Prepare UPase Stock prep_enzyme->add_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 290 nm (Kinetic) add_substrate->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the uridine phosphorylase inhibition assay.

pyrimidine_salvage_pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase UK Uridine Kinase Uridine->UK Uracil Uracil Ribose1P Ribose-1-Phosphate UPase->Uracil UPase->Ribose1P Inhibitor This compound (Potential Inhibitor) Inhibitor->UPase UMP Uridine Monophosphate (UMP) UK->UMP

Caption: Pyrimidine salvage pathway showing the role of Uridine Phosphorylase.

pyrimidine_catabolism_pathway Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Fluorouracil 5-Fluorouracil (5-FU) Fluorouracil->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil Dihydrofluorouracil Dihydro-5-Fluorouracil DPD->Dihydrofluorouracil Inhibitor Uracil Analogues (e.g., this compound) Inhibitor->DPD BetaAlanine β-Alanine Dihydrouracil->BetaAlanine Further Metabolism

Caption: Pyrimidine catabolism pathway highlighting the role of DPD.

Application Notes and Protocols: 1-Cyclohexyluracil in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe a hypothetical proteomics workflow for the target deconvolution and off-target profiling of 1-Cyclohexyluracil , a synthetic uracil derivative. While direct proteomics studies on this compound are not extensively documented, the known biological activities of uracil analogs as enzyme inhibitors suggest its potential as a chemical probe in proteomics.[1][2] This document outlines protocols for utilizing a synthesized clickable version of this compound in combination with quantitative mass spectrometry to identify its protein binding partners in a cellular context. The described methodologies are based on established chemical proteomics strategies and are intended to serve as a guide for investigating the mechanism of action of novel uracil-based compounds.

Introduction

Uracil derivatives represent a class of compounds with diverse and significant biological activities, including anticancer and antiviral properties.[3][4][5] Several derivatives have been shown to act as inhibitors of key enzymes involved in cellular signaling and metabolism. For instance, certain uracil analogs can covalently bind to and inhibit proteins like Mixed Lineage Kinase Domain-like Protein (MLKL), a key regulator of necroptosis, while others target enzymes such as thymidylate synthase, crucial for nucleotide synthesis.[1][2] Understanding the full spectrum of protein interactions is critical for elucidating the mechanisms of action and potential toxicities of such compounds.

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules.[6] By employing a "clickable" version of a compound of interest, researchers can capture its binding partners from complex biological samples for subsequent identification and quantification by mass spectrometry. This approach can reveal not only the primary targets but also unintended off-targets, providing a comprehensive view of the compound's cellular interactions.

This document presents a hypothetical application of this compound in a chemical proteomics workflow to identify its protein targets in a human cancer cell line. The protocols provided are based on established methodologies for target identification using clickable probes.

Experimental Design and Workflow

The proposed experimental workflow aims to identify the protein targets of this compound by employing a "clickable" alkyne-tagged analog. This probe will be used to treat cancer cells, followed by covalent cross-linking (if a photo-reactive group is included in the probe design) and subsequent click chemistry-mediated conjugation to a biotin-azide reporter tag for enrichment. The enriched proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling_lysis Labeling & Lysis cluster_enrichment Target Enrichment cluster_proteomics Proteomic Analysis cell_culture Cancer Cell Culture treatment Treat with Clickable This compound Probe cell_culture->treatment uv_crosslink UV Cross-linking (Optional) treatment->uv_crosslink cell_lysis Cell Lysis uv_crosslink->cell_lysis click_reaction Click Reaction with Biotin-Azide cell_lysis->click_reaction streptavidin_enrichment Streptavidin Affinity Purification click_reaction->streptavidin_enrichment trypsin_digest On-bead Trypsin Digestion streptavidin_enrichment->trypsin_digest lc_ms LC-MS/MS Analysis trypsin_digest->lc_ms data_analysis Data Analysis & Target Identification lc_ms->data_analysis

Figure 1: Experimental workflow for target identification.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative proteomics data from an experiment comparing cells treated with a clickable this compound probe versus a DMSO control. The fold change indicates the enrichment of proteins in the probe-treated sample.

Protein IDGene NameProtein NameFold Change (Probe/Control)p-valuePutative Function
P04035TYMSThymidylate synthase25.3<0.001Nucleotide metabolism
Q9Y6K9MLKLMixed lineage kinase domain-like protein15.8<0.001Necroptosis signaling
P00374DHODHDihydroorotate dehydrogenase8.20.005Pyrimidine synthesis
P51580UPP1Uridine phosphorylase 16.50.012Pyrimidine salvage
Q16654CADCAD protein4.10.021Pyrimidine synthesis
P04637TP53Cellular tumor antigen p532.50.045Tumor suppressor

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" this compound Probe

A clickable analog of this compound can be synthesized by introducing a terminal alkyne group. This modification should be designed to minimize disruption of the parent molecule's binding properties. The synthesis would involve standard organic chemistry techniques, and the final product should be purified by chromatography and characterized by NMR and mass spectrometry.

Protocol 2: Cell Culture and Treatment
  • Culture human cancer cells (e.g., HT-29 or HeLa) in appropriate media to ~80% confluency.

  • Treat cells with the clickable this compound probe at a final concentration of 10 µM for 4 hours. Include a DMSO-treated control group.

  • (Optional) If a photo-activatable group is present on the probe, irradiate the cells with UV light (365 nm) for 15 minutes on ice to induce covalent cross-linking.

  • Wash the cells twice with ice-cold PBS to remove excess probe.

  • Harvest the cells by scraping and pellet by centrifugation.

Protocol 3: Cell Lysis and Click Chemistry
  • Lyse the cell pellet in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • To 1 mg of protein lysate, add the click chemistry reaction cocktail:

    • Biotin-azide (100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (1 mM)

  • Incubate the reaction for 1 hour at room temperature with gentle shaking.

Protocol 4: Enrichment and On-Bead Digestion
  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture biotinylated proteins.

  • Wash the beads sequentially with:

    • 1% SDS in PBS

    • 8 M urea in PBS

    • PBS

  • Resuspend the beads in a digestion buffer (50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Add trypsin and incubate overnight at 37°C for on-bead digestion.

  • Collect the supernatant containing the tryptic peptides.

Protocol 5: LC-MS/MS Analysis and Data Interpretation
  • Analyze the peptide samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Search the fragmentation spectra against a human protein database.

  • Perform label-free quantification to determine the relative abundance of proteins between the probe-treated and control samples.

  • Identify potential targets as proteins that are significantly enriched in the probe-treated sample.

Signaling Pathway Analysis

Based on the hypothetical target profile, this compound may interfere with pyrimidine metabolism and necroptosis. The following diagram illustrates the potential points of intervention.

signaling_pathway cluster_pyrimidine Pyrimidine Metabolism cluster_necroptosis Necroptosis Pathway DHODH DHODH Nucleotides Nucleotide Synthesis DHODH->Nucleotides CAD CAD CAD->Nucleotides TYMS TYMS TYMS->Nucleotides UPP1 UPP1 Salvage Pyrimidine Salvage UPP1->Salvage TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->TYMS Inhibition This compound->MLKL Inhibition

Figure 2: Potential signaling pathway interactions.

Conclusion

This document provides a hypothetical framework for the application of this compound in proteomics research for target identification and mechanism of action studies. By leveraging chemical proteomics techniques, it is possible to gain valuable insights into the cellular interactions of novel small molecules. The provided protocols and conceptual data serve as a starting point for designing and executing experiments aimed at characterizing the proteome-wide interactions of uracil derivatives and other bioactive compounds. Further validation of identified targets through orthogonal methods, such as enzymatic assays or genetic approaches, is essential to confirm the findings from proteomics studies.

References

Application Notes and Protocols for N1-Alkylation of 5-Substituted Uracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective N1-alkylation of 5-substituted uracils, a critical reaction in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The methodologies outlined herein are based on established literature and are intended to guide researchers in selecting and performing the most suitable alkylation technique.

General Considerations: The Challenge of Regioselectivity

The uracil ring possesses two potential sites for alkylation at the nitrogen atoms, N1 and N3.[2] The relative acidity of the N-H protons and the reaction conditions employed play a crucial role in determining the regioselectivity of the alkylation. The N1-H proton is generally more acidic than the N3-H proton, leading to a thermodynamically more stable N1-anion.[2] Consequently, many alkylation reactions favor the N1 position. However, achieving high regioselectivity often requires careful optimization of bases, solvents, and reaction temperatures.[4]

Caption: Competing N1 and N3 alkylation pathways in 5-substituted uracils.

Technique 1: Direct Alkylation with Alkyl Halides

Application Notes

Direct alkylation using alkyl halides in the presence of a base is a straightforward and common method for N1-alkylation. The choice of base and solvent is critical for achieving high yields and selectivity. Carbonate bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN), are frequently employed.[1][5] This method generally favors the formation of the N1-alkylated product, although N1,N3-dialkylated byproducts can also be formed, particularly with an excess of the alkylating agent.[1][4]

Data Presentation

5-SubstituentAlkylating Agent (R-X)BaseSolventTemp.TimeProductYield (%)Reference
5-Iodon-Butyl bromideK₂CO₃DMFRT24hN1-n-Butyl28[1]
5-Iodos-Butyl bromideK₂CO₃DMFRT24hN1-s-Butyl6.1[1]
5-IodoCyclohexylmethyl bromideK₂CO₃DMFRT24hN1-Cyclohexylmethyl28.1[1]
5-IodoBenzyl bromideK₂CO₃DMFRT24hN1-Benzyl11.4[1]
5-FluoroAlkyl bromideDBUMeCN4°C to RTOvernightN1-Alkyl37[6]
5-H, 5-Me, 6-MeVarious alkyl halidesK₂CO₃DMFRT24hN1-Alkyl52-84[7]

Experimental Protocol: N1-Alkylation of 5-Iodouracil [1]

This protocol describes the N1-alkylation of 5-iodouracil with alkyl bromides.

  • Preparation: To a solution of 5-iodouracil (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the corresponding alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N1-alkylated 5-iodouracil.

Direct_Alkylation_Workflow Workflow for Direct N1-Alkylation start Start dissolve 1. Dissolve 5-substituted uracil and base (e.g., K₂CO₃) in aprotic solvent (e.g., DMF). start->dissolve add_halide 2. Add alkyl halide (R-X) dropwise to the mixture. dissolve->add_halide stir 3. Stir at room temperature. Monitor reaction by TLC. add_halide->stir workup 4. Quench reaction with ice-water and perform aqueous work-up. stir->workup extract 5. Extract product with an organic solvent (e.g., EtOAc). workup->extract purify 6. Dry, concentrate, and purify by column chromatography. extract->purify end N1-Alkylated Product purify->end

Caption: General workflow for direct N1-alkylation of 5-substituted uracils.

Technique 2: Michael Addition

Application Notes

The Michael-type addition is a highly efficient and regioselective method for the N1-alkylation of uracils.[8][9] This reaction involves the conjugate addition of the uracil anion to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate. The use of a non-nucleophilic organic base like triethylamine (TEA) in a polar aprotic solvent typically ensures complete N1-regioselectivity.[8][9] This method avoids the formation of N3- or N1,N3-disubstituted byproducts that can occur with direct alkylation.

Data Presentation

5-SubstituentMichael AcceptorBaseSolventTemp.Time (h)Yield (%)Reference
H(2-hydroxyethyl) acrylateTEAMeCN80°C7287[8]
F(2-hydroxyethyl) acrylateTEAMeCN80°C2493[8]
Cl(2-hydroxyethyl) acrylateTEAMeCN80°C2492[8]
Br(2-hydroxyethyl) acrylateTEAMeCN80°C2495[8]
I(2-hydroxyethyl) acrylateTEAMeCN80°C2496[8]
NO₂(2-hydroxyethyl) acrylateTEAMeCN80°C9689[8]
CH₃ (Thymine)(2-hydroxyethyl) acrylateTEAMeCN80°C2498[8]

Experimental Protocol: N1-Alkylation via Michael Addition [8]

This protocol describes the N1-regioselective Michael addition of 5-substituted uracils to (2-hydroxyethyl) acrylate.

  • Preparation: In a round-bottom flask, suspend the 5-substituted uracil (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Addition of Reagents: Add triethylamine (TEA, 1.05 eq) and (2-hydroxyethyl) acrylate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir.

  • Monitoring: Monitor the reaction for the complete dissolution of the starting uracil, which indicates reaction completion (typically 24-96 hours depending on the substrate).

  • Isolation: Cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting residue is typically the pure N1-adduct and often does not require further purification. If necessary, purify by recrystallization or silica gel chromatography.

Caption: N1-regioselective Michael addition of uracils to an acrylate acceptor.

Technique 3: Mitsunobu Reaction

Application Notes

The Mitsunobu reaction provides a powerful method for the N1-alkylation of uracils with primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[10][11] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] While effective, this reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which must be removed during purification. The choice of solvent can influence the N1/O2 selectivity, with acetonitrile or DMF favoring the desired N1-alkylation.[13]

Data Presentation

Experimental Protocol: General Mitsunobu N1-Alkylation [12]

This protocol provides a general procedure for the N1-alkylation of a 5-substituted uracil with an alcohol under Mitsunobu conditions.

  • Preparation: Dissolve the 5-substituted uracil (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting alcohol and the formation of a new, less polar spot.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the N1-alkylated product from the triphenylphosphine oxide and hydrazine byproducts.

Mitsunobu_Cycle Mitsunobu Reaction for N1-Alkylation TPP PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N=C(O)OR] TPP->Betaine + DIAD DEAD DIAD/DEAD Alkoxyphos Alkoxyphosphonium Salt [R'-O-PPh₃⁺] Uracil⁻ Betaine->Alkoxyphos + R'-OH - Hydrazine Alcohol R'-OH Uracil Uracil-H Product N1-Alkylated Uracil (Uracil-R') Alkoxyphos->Product + Uracil-H (SN2) TPPO Triphenylphosphine Oxide (O=PPh₃) Alkoxyphos->TPPO Hydrazine Hydrazine byproduct

Caption: Simplified mechanism of the Mitsunobu reaction for uracil N1-alkylation.

Technique 4: Silylation Method

Application Notes

Activation of the uracil ring by silylation is a common strategy, particularly for the synthesis of nucleosides. This method involves treating the 5-substituted uracil with a silylating agent, such as hexamethyldisilazane (HMDS), often with a catalyst like ammonium sulfate.[14] This forms a persilylated intermediate (e.g., 2,4-bis(trimethylsilyloxy)pyrimidine derivative), which is highly reactive towards electrophiles. Subsequent reaction with an alkyl halide or a glycosyl halide, typically in the presence of a Lewis acid, leads to the formation of the N1-substituted product. The silyl groups are then easily removed during aqueous work-up.

Experimental Protocol: N1-Acylation of 5-Fluorouracil via Silylation [14]

This protocol describes a method for preparing N1-acylated 5-fluorouracil derivatives.

  • Silylation: A mixture of 5-fluorouracil (1.0 eq) and a catalytic amount of ammonium sulfate in excess hexamethyldisilazane (HMDS) is heated to reflux until a clear solution is obtained (indicating formation of the silylated intermediate).

  • Removal of Excess Reagent: Excess HMDS is removed by distillation under reduced pressure.

  • Acylation: The oily residue (the silylated 5-fluorouracil) is dissolved in an anhydrous solvent. An acylating agent (e.g., an acyl chloride) is added, and the mixture is stirred at room temperature or with gentle heating.

  • Work-up: The reaction mixture is poured into a mixture of ice and water or a saturated sodium bicarbonate solution to hydrolyze the silyl groups and any unreacted acylating agent.

  • Isolation & Purification: The product is isolated by filtration or extraction with an organic solvent, followed by purification via recrystallization or column chromatography.

G Uracil 5-Substituted Uracil Silylated Persilylated Intermediate Uracil->Silylated HMDS, (NH₄)₂SO₄ Reflux Alkylation N1-Alkylated (Silylated) Silylated->Alkylation R-X (Alkyl Halide) Product N1-Alkylated Product Alkylation->Product Aqueous Work-up

Caption: Workflow for N1-alkylation using the silylation method.

References

Application Notes and Protocols for the Synthesis of N1-Substituted Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-substituted uracil derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. They are recognized for their diverse biological activities, including antiviral, anticancer, and antibacterial properties. The strategic introduction of various substituents at the N1 position of the uracil ring allows for the modulation of their pharmacological profiles. This document provides a comprehensive overview of the general procedures for the synthesis of N1-substituted uracil derivatives, focusing on key methodologies, experimental protocols, and comparative data.

General Synthetic Strategies

The synthesis of N1-substituted uracil derivatives can be achieved through several key synthetic routes. The choice of method often depends on the nature of the substituent to be introduced (alkyl or aryl), the desired regioselectivity (N1 vs. N3 substitution), and the overall complexity of the target molecule. The most common and effective methods include:

  • Michael Addition: This method is particularly useful for the introduction of β-alkoxycarbonyl or β-cyanoethyl groups at the N1 position. It involves the conjugate addition of the uracil anion to an activated alkene.

  • Direct Alkylation: This is a straightforward method involving the reaction of a uracil derivative with an alkylating agent, such as an alkyl halide, in the presence of a base.

  • Direct Arylation: This method is employed for the synthesis of N1-aryl uracil derivatives and typically involves the reaction of uracil with an activated aryl halide.

  • Mitsunobu Reaction: This reaction allows for the N1-alkylation of uracil under mild conditions using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.

Below is a diagram illustrating the general workflow for the synthesis of N1-substituted uracil derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Uracil Uracil or 5-Substituted Uracil Reaction_Conditions Select Synthetic Method: - Michael Addition - Direct Alkylation/Arylation - Mitsunobu Reaction Uracil->Reaction_Conditions Reagent Alkylating/Arylating Agent or Michael Acceptor Reagent->Reaction_Conditions Workup Aqueous Work-up Extraction Reaction_Conditions->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product N1-Substituted Uracil Derivative Purification->Product Analysis Characterization: - NMR - Mass Spectrometry - Melting Point Product->Analysis

Caption: General workflow for the synthesis of N1-substituted uracil derivatives.

Synthetic Routes to N1-Substituted Uracil Derivatives

The following diagram provides a more detailed look at the primary synthetic pathways for obtaining N1-substituted uracil derivatives.

Caption: Key synthetic routes for N1-substituted uracil derivatives.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key synthetic methods, along with tabulated quantitative data for easy comparison of reaction conditions and yields.

Michael Addition

The Michael addition is a highly efficient method for the regioselective N1-alkylation of uracils with acrylic acceptors.[1][2] The reaction is typically performed in a polar aprotic solvent in the presence of a base.[1]

General Protocol for N1-Michael Addition of Uracil Derivatives:

  • To a solution of the uracil derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, MeCN), add a base (e.g., K2CO3, DBU, TEA) (1.0-2.0 eq.).

  • Stir the mixture at room temperature for 10-30 minutes to generate the uracil anion.

  • Add the Michael acceptor (e.g., methyl acrylate, acrylonitrile) (1.0-1.5 eq.) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to elevated temperatures) and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.

Table 1: N1-Michael Addition of 5-Substituted Uracils to (2-Hydroxyethyl) Acrylate [1]

Entry5-SubstituentBaseSolventTime (h)Yield (%)
1HDBUMeCN4865
2CH3DBUMeCN2478
3FDBUMeCN2472
4ClDBUMeCN2475
5BrDBUMeCN2479
6IDBUMeCN2481
7NO2DBUMeCN7255
Direct N-Alkylation

Direct N-alkylation using alkyl halides is a common method for synthesizing N1-alkylated uracils.[3] The reaction is often carried out in a polar aprotic solvent with a base to deprotonate the uracil.[3][4]

General Protocol for Direct N1-Alkylation:

  • Dissolve the uracil derivative (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.[3]

  • Add a base, typically K2CO3 (1.0-2.0 eq.), and stir the mixture at an elevated temperature (e.g., 80 °C) for about 15 minutes.[3]

  • Add the alkylating agent (e.g., alkyl bromide, alkyl iodide) (1.0-1.2 eq.) dropwise to the solution.

  • Continue stirring the reaction at the elevated temperature for an extended period (e.g., 48 hours).[3]

  • After completion, the product can be collected by filtration or solvent extraction, followed by purification using silica gel column chromatography.[3]

Table 2: Synthesis of N1-Substituted 5-Iodouracils via Direct Alkylation [3]

EntryAlkylating Agent (R-X)RYield of N1-product (%)Yield of N1,N3-product (%)
1n-Butyl bromiden-C4H94510
2sec-Butyl bromides-C4H930-
3Cyclohexylmethyl bromideCH2C6H115015
4Benzyl bromideCH2C6H555-
Direct N-Arylation

Direct N-arylation allows for the synthesis of N1-aryl uracil derivatives, which are also of significant interest. This is typically achieved by reacting a uracil with a highly reactive arylating agent, such as a fluoroarene, in the presence of a base.[5]

General Protocol for Direct N1-Arylation:

  • To a suspension of the uracil derivative (1.0 eq.) in DMF, add a base such as K2CO3 (1.5 eq.).

  • Stir the mixture at room temperature for a short period.

  • Add the fluoroarene derivative (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq.).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization.

Table 3: N1-Arylation of Uracil Derivatives with 1-Fluoro-4-nitrobenzene [5]

Entry5-SubstituentTime (h)Yield (%)
1H266
2CH3273
3F274
4Cl269
5Br252
6I293
7NO2250
Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N1-alkylation of uracil and its derivatives using an alcohol.[6] This reaction proceeds with an inversion of configuration at the alcohol's stereocenter.[6]

General Protocol for Mitsunobu Reaction:

  • Dissolve the uracil derivative (1.0 eq.), the alcohol (1.0-1.5 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in a suitable anhydrous solvent like THF or dioxane.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the N1-alkylated product.

Table 4: Representative Yields for N1-Alkylation via Mitsunobu Reaction

EntryUracil DerivativeAlcoholProductYield (%)Reference
1UracilEthanol1-Ethyluracil75[2]
2ThymineBenzyl alcohol1-Benzylthymine82[2]
35-FluorouracilIsopropanol1-Isopropyl-5-fluorouracil68[2]

Conclusion

The synthesis of N1-substituted uracil derivatives can be accomplished through a variety of reliable methods. The choice of the synthetic route should be guided by the desired substituent, required regioselectivity, and the availability of starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery and development to design and execute the synthesis of novel uracil-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: Evaluating the Biological Activity of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the nucleobases of DNA and RNA.[1] This has driven the synthesis and evaluation of numerous pyrimidine derivatives, which have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The evaluation of these novel analogues requires a comprehensive suite of biological assays to characterize their potency, mechanism of action, and therapeutic potential. This document provides detailed application notes and standardized protocols for key in vitro and in vivo assays to assess the biological activities of pyrimidine analogues.

Anticancer Activity

Pyrimidine analogues have shown significant promise as anticancer agents by targeting various aspects of cancer, such as uncontrolled cell proliferation and survival.[1][5] Their mechanisms often involve inhibiting key enzymes and signaling pathways essential for tumor growth.[1][6]

Key Assays for Anticancer Activity
  • Cell Viability and Cytotoxicity Assays (MTT, SRB): These colorimetric assays are widely used to assess the effect of a compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC50), a key measure of potency.[1] The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

  • Apoptosis Assays (Flow Cytometry): The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis (programmed cell death). Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Signaling Pathway Analysis (Western Blotting): Western blotting is used to detect specific proteins in a cell lysate to understand how a compound affects cellular signaling pathways that control proliferation, survival, and apoptosis.

  • In Vivo Xenograft Models: To evaluate the antitumor efficacy in a living organism, human cancer cells are implanted in immunocompromised mice. The effect of the pyrimidine analogue on tumor growth is then monitored over time.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of pyrimidine compounds are typically quantified by their IC50 values. A lower IC50 value indicates greater potency.[1]

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[1]
LoVo/DX (Resistant Colon)0.12 - 21.6[1]
MCF-7 (Breast)0.15 - 25.8[1]
A549 (Lung)0.11 - 19.3[1]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[1]
C32 (Amelanotic Melanoma)0.03 - 2.1[1]
DU145 (Prostate)0.04 - 3.2[1]
Indazol-Pyrimidine DerivativesMCF-7 (Breast)1.629 - 4.798
Experimental Protocols

This assay determines a compound's effect on cell proliferation and is used to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • Pyrimidine analogue (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogue in culture medium. The concentration range should be sufficient to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).

  • Remove the medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

G General Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with pyrimidine analogues (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (DMSO) incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for MTT-based cytotoxicity assay.

This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment.

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine analogue at its IC50 and 2x IC50 concentrations for 24-72 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Use flow cytometry software to quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Apoptosis Detection Workflow (Annexin V/PI) cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed and treat cells harvest Harvest cells (adherent + floating) seed->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate 15 min in dark add_reagents->incubate acquire Acquire data on flow cytometer incubate->acquire gate Gate populations: - Viable (Q3) - Early Apoptotic (Q4) - Late Apoptotic/Necrotic (Q2) acquire->gate quantify Quantify % of cells in each quadrant gate->quantify

Workflow for Annexin V/PI apoptosis assay.

This protocol is for analyzing the expression levels of specific proteins to understand the compound's mechanism of action.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation (Cell Lysis): Treat cells with the pyrimidine analogue. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across samples.

G Western Blot Experimental Workflow prep 1. Sample Preparation (Cell Lysis & Quantification) sds 2. SDS-PAGE (Protein Separation by Size) prep->sds transfer 3. Protein Transfer (Gel to Membrane) sds->transfer block 4. Blocking (Prevent non-specific binding) transfer->block primary 5. Primary Antibody Incubation (Binds to target protein) block->primary secondary 6. Secondary Antibody Incubation (Binds to primary antibody) primary->secondary detect 7. Signal Detection (Chemiluminescence) secondary->detect analyze 8. Data Analysis (Densitometry) detect->analyze

Standard workflow for Western blot analysis.
Signaling Pathway Visualization

Pyrimidine analogues can inhibit kinase signaling pathways crucial for cancer cell survival and proliferation, such as the JAK-STAT pathway.[6]

G Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Pyrimidine Pyrimidine Analogue Pyrimidine->JAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription G Antimicrobial Screening Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis disk Disk Diffusion Assay measure_zone Measure Zone of Inhibition disk->measure_zone select Select Active Compounds measure_zone->select dilution Broth Microdilution Assay (Serial Dilutions) select->dilution inoculate Inoculate with Microorganism dilution->inoculate incubate Incubate 18-24h inoculate->incubate determine_mic Determine MIC incubate->determine_mic

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Uracil with Cyclohexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of uracil using cyclohexyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using cyclohexyl bromide for the N-alkylation of uracil?

A1: The main challenges include:

  • Low Reactivity: Cyclohexyl bromide is a secondary alkyl halide, which is inherently less reactive in SN2 reactions compared to primary alkyl halides due to steric hindrance.

  • Competing Elimination (E2) Reaction: The use of a base, which is necessary to deprotonate uracil, can promote the E2 elimination of HBr from cyclohexyl bromide to form cyclohexene, a major byproduct that reduces the yield of the desired N-alkylated product.[1][2]

  • Regioselectivity: Alkylation can occur at two different nitrogen atoms (N1 and N3) and also at the oxygen atoms (O-alkylation), leading to a mixture of products.[3]

  • Dialkylation: Reaction at both N1 and N3 positions can occur, especially if an excess of the alkylating agent is used.[3]

Q2: Which position on the uracil ring is more favorable for alkylation?

A2: Under basic conditions, the N1 position is generally more acidic and nucleophilic, making it the more common site for initial alkylation.[3] However, a mixture of N1 and N3 isomers is often obtained. To achieve selectivity, a protecting group strategy is frequently employed. For selective N1-alkylation, one can protect the N3 position first. Conversely, for selective N3-alkylation, the N1 position can be protected using a group like Boc (tert-butyloxycarbonyl).

Q3: What are the recommended starting conditions for this reaction?

A3: A good starting point is to use a polar aprotic solvent like N,N-dimethylformamide (DMF) and a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at room temperature, gradually increasing the temperature if the reaction is slow.[4] Using a milder base is crucial to minimize the competing E2 elimination reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials (uracil and cyclohexyl bromide). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Experimental Protocols

General Protocol for N1-Alkylation of Uracil with Cyclohexyl Bromide

This protocol is a general guideline and may require optimization. A protecting group strategy, such as using 3-benzoyluracil, is recommended for achieving high regioselectivity for the N1 position.

Materials:

  • 3-Benzoyluracil

  • Cyclohexyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-benzoyluracil (1.0 eq.) in anhydrous DMF (approx. 0.2 M), add anhydrous potassium carbonate (1.1 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 15-20 minutes.

  • Add cyclohexyl bromide (1.2 eq.) to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased to 40-60°C.

  • Once the reaction is complete (as indicated by TLC, typically after 24-72 hours), quench the reaction by adding cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (1-cyclohexyl-3-benzoyluracil).

  • The benzoyl protecting group can then be removed under basic conditions (e.g., with ammonia in methanol) to yield 1-cyclohexyluracil.

  • Purify the final product by column chromatography on silica gel or by recrystallization.[5]

Data Presentation

The choice of reaction conditions significantly impacts the yield of N-alkylation. Below is a summary of yields obtained for uracil alkylation under various conditions, including with a secondary alkyl halide as a reference.

Uracil DerivativeAlkyl HalideBaseSolventTemperatureTimeYield (%)Reference
3-BenzoyluracilCyclopentyl BromideK₂CO₃DMFRoom Temp.4 days86
3-Benzyl-5-formyluracil2-Chloro-N-(4-chlorophenyl)acetamideK₂CO₃DMFRoom Temp.6-8 h78-90[4]
UracilEthyl ChloroacetateK₂CO₃DMFMW, 150°C8 min65
5-FluorouracilEthyl ChloroacetateK₂CO₃DMFMW, 150°C8 min72
3-BenzoyluracilAllyl BromideK₂CO₃DMFRoom Temp.1 day92

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Low reactivity of cyclohexyl bromide. 2. Inefficient deprotonation of uracil. 3. E2 elimination is the major pathway. 1. Increase reaction temperature gradually (e.g., to 60-80°C). Consider adding a catalyst like potassium iodide (KI) to facilitate the SN2 reaction.2. Ensure the base is anhydrous and of good quality. Consider using a stronger, non-nucleophilic base if necessary, but be mindful of increasing elimination.3. Use a milder base (K₂CO₃ is often better than Cs₂CO₃ or stronger bases in this regard). Use the lowest possible effective temperature.
Formation of Cyclohexene (Elimination Product) 1. Base is too strong. 2. High reaction temperature. 1. Switch to a weaker base (e.g., K₂CO₃ instead of alkoxides or hydrides). Hünig's base (DIPEA), a non-nucleophilic amine base, can also be effective in suppressing elimination.[6]2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Mixture of N1 and N3 Isomers 1. Direct alkylation of unprotected uracil. 1. Use a protecting group strategy. Protect the N3 position with a benzoyl group to direct alkylation to N1. Alternatively, protect the N1 position (e.g., with a Boc group) to direct alkylation to N3.
Presence of O-Alkylated Byproduct 1. Reaction conditions favoring O-alkylation. (Often promoted by "harder" cations like Na⁺ or K⁺ and certain solvents).1. The "Cesium effect" (using Cs₂CO₃) can sometimes favor N-alkylation over O-alkylation due to chelation.[7] However, with secondary halides, the increased basicity might favor elimination. Optimizing the solvent and base combination is key.
Dialkylated Product Observed 1. Excess of cyclohexyl bromide used. 2. Prolonged reaction time at elevated temperature. 1. Use a stoichiometric amount or only a slight excess (1.1-1.2 eq.) of cyclohexyl bromide.2. Monitor the reaction closely by TLC and stop it once the mono-alkylated product is maximized.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of multiple isomers and byproducts. 1. If using a protecting group, the protected intermediate will have a significantly different polarity, simplifying purification.2. Optimize the reaction to minimize byproducts. For purification, consider gradient elution column chromatography. If the product crystallizes, recrystallization from a suitable solvent system can be effective.[5]

Visualizations

Experimental Workflow for N1-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Uracil 3-Benzoyluracil Mix1 Mix & Stir Uracil->Mix1 Base K2CO3 Base->Mix1 Solvent Anhydrous DMF Solvent->Mix1 Reaction React at RT - 60°C Mix1->Reaction AlkylHalide Cyclohexyl Bromide AlkylHalide->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Quench Quench with H2O TLC->Quench Complete Extract Extract with EtOAc Quench->Extract Deprotect Deprotection Extract->Deprotect Purify Column Chromatography / Recrystallization Deprotect->Purify Product This compound Purify->Product

Caption: Workflow for the selective N1-alkylation of uracil.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_sm Issue: Starting Material Remains cluster_bp Issue: Byproducts Dominate Start Low Yield Check_TLC Analyze TLC Plate Start->Check_TLC SM_Remains Uracil Starting Material Unchanged Check_TLC->SM_Remains High SM spot Byproducts Major Spot is a Byproduct Check_TLC->Byproducts Low SM, multiple new spots SM_Cause1 Inefficient Deprotonation SM_Remains->SM_Cause1 SM_Cause2 Low Reactivity SM_Remains->SM_Cause2 SM_Solution1 Use Anhydrous Base (K2CO3 or Cs2CO3) SM_Cause1->SM_Solution1 SM_Solution2 Increase Temperature Add KI Catalyst SM_Cause2->SM_Solution2 BP_Check Identify Byproduct Byproducts->BP_Check Elimination Cyclohexene Formed (E2 Pathway) BP_Check->Elimination Non-polar spot Isomers Mixture of Isomers (N1, N3, O-alkyl) BP_Check->Isomers Multiple product spots Elim_Solution Use Milder Base (K2CO3) Lower Temperature Elimination->Elim_Solution Isomer_Solution Use Protecting Group Strategy Isomers->Isomer_Solution

Caption: Decision tree for troubleshooting low yield in uracil alkylation.

References

Technical Support Center: Synthesis of N-Substituted Uracils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted uracils.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity (N1 vs. N3 substitution) a major challenge in uracil alkylation?

A1: The uracil ring possesses two reactive nitrogen atoms, N1 and N3, both of which can be alkylated. The physicochemical properties and biological activities of the resulting N-substituted uracil derivatives are highly dependent on the position of the substituent.[1][2][3] The N1 and N3 positions have different acidities and nucleophilicities, which can be influenced by substituents on the uracil ring, the solvent, and the reaction conditions, often leading to a mixture of products.[4]

Q2: What are the most common methods for synthesizing N-substituted uracils?

A2: The most common methods include:

  • Direct Alkylation: Using alkyl halides in the presence of a base. This is a straightforward method but often suffers from a lack of regioselectivity.[4][5]

  • Michael-type Addition: This method is particularly useful for achieving N1-regioselective alkylation using acrylic acceptors.[1][2][3][6]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of uracil with primary and secondary alcohols, proceeding with an inversion of stereochemistry at the alcohol carbon.[7][8]

  • Protecting Group Strategies: To achieve selective N3-alkylation, the N1 position can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation at N3 and subsequent deprotection.[9]

Q3: How do I choose the right synthesis method?

A3: The choice of method depends on the desired regioselectivity and the nature of the substituent to be introduced.

  • For N1-selective substitution , Michael-type addition is often a good choice.[6]

  • For N3-selective substitution , a protecting group strategy is typically required, where the N1 position is first protected.[9]

  • The Mitsunobu reaction is suitable for introducing substituents from alcohols and can be highly regioselective for the N1 position.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield

You are attempting an N-alkylation of uracil, but the reaction results in a low yield or no desired product.

Click to expand troubleshooting steps

Possible Cause 1: Poor Quality or Degradation of Reagents

  • Diagnosis: Reagents, especially phosphines (like PPh₃) and azodicarboxylates (DEAD, DIAD) used in the Mitsunobu reaction, can degrade over time. PPh₃ can oxidize to triphenylphosphine oxide (TPPO), and azodicarboxylates are sensitive to heat and light.[11][12] Alkylating agents like alkyl halides can also decompose.

  • Solution:

    • Use freshly opened or purified reagents.

    • Check the purity of your reagents by techniques like NMR (e.g., ³¹P NMR for PPh₃) or TLC.[11]

    • Store sensitive reagents under appropriate conditions (e.g., under argon, refrigerated).

Possible Cause 2: Inadequate Reaction Conditions

  • Diagnosis: The solvent, temperature, and base can significantly impact the reaction outcome. For instance, poor solubility of the starting uracil or the base in the chosen solvent can hinder the reaction.[13]

  • Solution:

    • Solvent: Use a solvent in which the uracil salt is soluble. Polar aprotic solvents like DMF or DMSO are commonly used for alkylations with alkyl halides as they promote Sₙ2 reactions.[14] For Mitsunobu reactions, THF is a common choice.[15]

    • Base: Ensure the base is strong enough to deprotonate the uracil but not so strong that it causes side reactions. K₂CO₃ is a common choice for alkylations with alkyl halides.[5]

    • Temperature: Some reactions may require heating to proceed at a reasonable rate. However, for Michael additions, elevated temperatures can favor the thermodynamically stable N3-adduct via a retro-Michael reaction.[16]

Possible Cause 3: Insufficient Equivalents of Reagents

  • Diagnosis: In some cases, particularly in Mitsunobu reactions, using stoichiometric amounts of reagents may not be enough to drive the reaction to completion, and an excess may be required.[11]

  • Solution:

    • Try increasing the equivalents of the alkylating agent, phosphine, and/or azodicarboxylate. Literature reports often use 1.5 equivalents or more for Mitsunobu reactions.[11]

Troubleshooting Flowchart for Low Yield

G start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Age) start->check_reagents reagents_bad Reagents Degraded check_reagents->reagents_bad purify_reagents Purify or Replace Reagents reagents_bad->purify_reagents Yes check_conditions Review Reaction Conditions (Solvent, Temp, Base) reagents_bad->check_conditions No end_good Improved Yield purify_reagents->end_good conditions_bad Conditions Suboptimal check_conditions->conditions_bad optimize_conditions Optimize Solvent, Temp, Base conditions_bad->optimize_conditions Yes check_equivalents Check Reagent Equivalents conditions_bad->check_equivalents No optimize_conditions->end_good equivalents_low Equivalents Too Low check_equivalents->equivalents_low increase_equivalents Increase Reagent Equivalents equivalents_low->increase_equivalents Yes equivalents_low->end_good No, problem persists. Consider alternative route. increase_equivalents->end_good

Caption: Troubleshooting workflow for low-yield N-substituted uracil synthesis.

Problem 2: Poor Regioselectivity (Mixture of N1 and N3 Isomers)

Your reaction produces a mixture of N1- and N3-substituted uracils, and you need to favor one over the other.

Click to expand troubleshooting steps

Favoring N1-Substitution

  • Strategy 1: Michael-type Addition

    • Why it works: The Michael addition of uracils to acrylic acceptors is often highly regioselective for the N1 position under kinetic control.[1][2][3]

    • Conditions: Use a non-polar solvent and a mild base like triethylamine (TEA). The reaction is typically run at moderate temperatures (e.g., 60°C).[6] Be aware that prolonged reaction times or higher temperatures can lead to the formation of the thermodynamically more stable N3-isomer.[16]

  • Strategy 2: Mitsunobu Reaction

    • Why it works: The Mitsunobu reaction often shows a high preference for alkylation at the N1 position of thymine and uracil.[10]

    • Conditions: Standard Mitsunobu conditions using PPh₃ and DEAD/DIAD in an aprotic solvent like THF or DCM.[8][15]

Favoring N3-Substitution

  • Strategy: N1-Protection

    • Why it works: This is the most reliable method for achieving N3-selectivity. The more nucleophilic N1 position is first protected, directing the subsequent alkylation to the N3 position.[9]

    • Protocol Outline:

      • Protection: Protect the N1 position of the uracil derivative. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O).[9]

      • N3-Alkylation: Perform the alkylation on the N1-protected uracil. With the N1 site blocked, the alkylating agent will react at the N3 position.

      • Deprotection: Remove the N1-protecting group under mild conditions to yield the N3-substituted uracil.[9]

Decision Diagram for Regioselective Synthesis

G start Desired Regioselectivity? n1_path N1-Substitution start->n1_path N1 n3_path N3-Substitution start->n3_path N3 michael Michael Addition (e.g., with acrylates) n1_path->michael mitsunobu Mitsunobu Reaction (with alcohols) n1_path->mitsunobu n1_protect Step 1: Protect N1 position (e.g., with Boc group) n3_path->n1_protect n3_alkylate Step 2: Alkylate at N3 n1_protect->n3_alkylate deprotect Step 3: Deprotect N1 n3_alkylate->deprotect n3_product Pure N3-Substituted Uracil deprotect->n3_product

References

common side reactions in the synthesis of 1-Cyclohexyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Cyclohexyluracil. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions in the alkylation of uracil with a cyclohexyl group are the formation of undesired isomers and multiple alkylation products. Uracil has two reactive nitrogen atoms (N1 and N3), leading to a mixture of products. The primary side products include:

  • 3-Cyclohexyluracil: Formation of the N3-alkylated isomer.

  • 1,3-Dicyclohexyluracil: Di-alkylation of both nitrogen atoms.

  • O-Alkylation Products: Although generally less common, alkylation can potentially occur on the oxygen atoms of the uracil ring under certain conditions.[1]

  • C5-Alkylation Products: In some cases, unexpected substitution at the C5 position of the uracil ring has been observed, although this is considered a minor and less common side reaction.[2]

Q2: My reaction is producing a significant amount of 3-Cyclohexyluracil. How can I improve the selectivity for this compound?

A2: Achieving regioselectivity is a common challenge in uracil alkylation. The ratio of N1 to N3 alkylation can be influenced by several factors:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the selectivity. For instance, different bases can lead to the formation of different uracil salts with varying reactivity at the N1 and N3 positions.

  • Protecting Groups: A reliable method to achieve selective N1-alkylation is to first protect the N3 position. Alternatively, protecting the N1 position with a group like Boc allows for selective alkylation at the N3 position, followed by deprotection to yield the N3-substituted product.

Q3: I am observing the formation of 1,3-Dicyclohexyluracil in my reaction mixture. What steps can I take to minimize this di-alkylation?

A3: The formation of the di-alkylated product, 1,3-Dicyclohexyluracil, is typically a result of the high reactivity of the mono-alkylated intermediate. To minimize this side reaction, consider the following adjustments:

  • Stoichiometry: Use a controlled molar ratio of the cyclohexyl alkylating agent to uracil. An excess of the alkylating agent will favor di-alkylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting uracil is consumed to prevent further alkylation of the desired this compound. Lowering the reaction temperature can also help to control the reaction rate and reduce the formation of the di-substituted product.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus disfavoring the second alkylation step.

Q4: How can I effectively separate this compound from the common side products?

A4: The separation of this compound from 3-Cyclohexyluracil and 1,3-Dicyclohexyluracil can typically be achieved using standard chromatographic techniques. Due to the differences in polarity and structure between the isomers and the di-alkylated product, column chromatography on silica gel is often effective. The choice of eluent system will depend on the specific properties of the compounds, but a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and suggested solutions for the synthesis of this compound.

Issue Probable Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions (temperature, solvent, base).- Monitor the reaction to completion using TLC or LC-MS. - Refer to the solutions for minimizing side product formation. - Screen different solvents (e.g., DMF, DMSO, acetonitrile) and bases (e.g., K₂CO₃, NaH, DBU) to optimize the reaction.
High Percentage of 3-Cyclohexyluracil - Non-selective alkylation conditions.- Modify the base and solvent system to alter the regioselectivity. - Consider using a protecting group strategy for the N3 position if high selectivity is required.
Presence of 1,3-Dicyclohexyluracil - Excess of the cyclohexyl alkylating agent. - Prolonged reaction time or high temperature.- Use a 1:1 or slightly less than 1 molar ratio of the alkylating agent to uracil. - Monitor the reaction closely and stop it once the starting material is consumed. - Add the alkylating agent portion-wise or via a syringe pump.
Formation of Unidentified Byproducts - Decomposition of starting materials or products. - Unexpected side reactions (e.g., C5-alkylation).- Ensure the purity of starting materials and use anhydrous solvents if necessary. - Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand the side reaction pathway.

Experimental Protocols

General Protocol for N-Alkylation of Uracil

  • Preparation: To a stirred solution of uracil (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.2 eq.).

  • Reaction: Stir the mixture at room temperature for a specified time to allow for the formation of the uracil salt.

  • Addition of Alkylating Agent: Add the cyclohexyl alkylating agent (e.g., cyclohexyl bromide, 1.1 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired this compound from side products.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in the synthesis of this compound.

SynthesisPathways Uracil Uracil Product This compound (Desired Product) Uracil->Product N1-Alkylation Side_Product_1 3-Cyclohexyluracil (N3-Isomer) Uracil->Side_Product_1 N3-Alkylation Cyclohexyl_X Cyclohexyl Halide (e.g., Cyclohexyl Bromide) Cyclohexyl_X->Product Cyclohexyl_X->Side_Product_1 Side_Product_2 1,3-Dicyclohexyluracil (Di-alkylated) Cyclohexyl_X->Side_Product_2 Base Base (e.g., K₂CO₃) Base->Product Base->Side_Product_1 Base->Side_Product_2 Product->Side_Product_2 Further Alkylation

Caption: Reaction scheme for the synthesis of this compound and its major side products.

TroubleshootingWorkflow Start Start Synthesis Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Desired_Product Desired Product is Major Analysis->Desired_Product Purity OK? High_N3 High 3-Cyclohexyluracil Content Analysis->High_N3 N3-Isomer Issue High_Di High 1,3-Dicyclohexyluracil Content Analysis->High_Di Di-alkylation Issue Purification Purify Product (Column Chromatography) Desired_Product->Purification Optimize_Selectivity Optimize Selectivity: - Change Base/Solvent - Consider Protecting Groups High_N3->Optimize_Selectivity Optimize_Stoichiometry Optimize Stoichiometry: - Reduce Alkylating Agent - Control Reaction Time/Temp High_Di->Optimize_Stoichiometry Optimize_Selectivity->Start Re-run Synthesis Optimize_Stoichiometry->Start Re-run Synthesis End Pure this compound Purification->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

purification challenges with N-alkylated uracil derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylated Uracil Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alkylated uracil derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during synthesis and experimentation.

Troubleshooting Guide

The purification of N-alkylated uracil derivatives is frequently complicated by issues such as isomer formation, co-elution of impurities with similar polarities, and poor solubility. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Product is a mixture of N1 and N3 isomers. Uracil has two reactive secondary amine sites (N1 and N3), leading to low regioselectivity during alkylation.[1][2] O-alkylation can also occur as a side reaction.Employ Protecting Groups: To achieve selective alkylation, protect one of the nitrogen atoms. For selective N3-alkylation, N1 can be protected with groups like tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).[1][3] • Optimize Reaction Conditions: Vary the base, solvent, and temperature. For instance, using K₂CO₃ as a base in DMF at room temperature can favor N1 alkylation of N3-substituted pyrimidines.[2]
Target compound co-elutes with impurities or starting material. The polarity of the N-alkylated product is often very similar to that of the unreacted starting material or other byproducts.[4][5]Drive Reaction to Completion: Use a slight excess of the alkylating agent and base to minimize unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] • Optimize Chromatography: Systematically test different solvent systems for TLC to find one that provides baseline separation.[5] Use a shallow elution gradient during column chromatography to improve resolution between closely eluting compounds.[4][5]
Compound streaks or binds irreversibly to silica gel. The polar nature of the uracil ring can lead to strong, undesirable interactions with the acidic silica gel stationary phase.[5]Deactivate Silica Gel: Add a small amount of a modifier to the eluent, such as ~0.1% triethylamine for basic compounds or acetic acid for acidic ones, to cap active sites on the silica.[5] • Change Stationary Phase: Use an alternative like alumina, or polar-bonded phases (amino, cyano).[5] • Use a Different Technique: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds, or reversed-phase HPLC with a highly aqueous mobile phase (>95% water).[5][6]
Final product is an oil or non-crystalline solid. Residual solvent may be present, or the compound may be resistant to crystallization from the chosen solvent system.High Vacuum Drying: Dry the product under a high vacuum for an extended period, with gentle heating if the compound is stable, to remove all residual solvents.[4] • Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether).[4]
Low recovery yield after purification. The product may not be fully eluting from the chromatography column. For recrystallization, the compound may have partial solubility in the cold solvent, or too much solvent was used.Column Chromatography: After the run, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to check if any product remained bound. • Recrystallization: Carefully select a solvent that fully dissolves the compound when hot but in which it is poorly soluble when cold.[5] Use the minimum amount of hot solvent necessary to achieve full dissolution.
Summary of Purification Techniques and Performance

Quantitative data for purification can vary significantly based on the specific derivative and scale. The table below presents representative data gathered from various sources to aid in method selection.

Purification MethodKey ParametersTypical YieldTypical PurityReference(s)
Flash Column Chromatography Silica gel, shallow gradient elution (e.g., Hexane/Ethyl Acetate).>95% (Recovery)97-99%[7]
Recrystallization Solvent system: DMF/Ethanol.78-90%High[2]
Gradient Recrystallization & Pulping 1. Dissolve in polar aprotic solvent (e.g., DMF). 2. Gradient cooling. 3. Slurry with acetone.87.3%>99.9%[8]
HILIC For highly polar derivatives; separates compounds based on hydrophilicity.Method DependentHigh[5][6]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for purifying N-alkylated uracil derivatives.

G start_end start_end process process decision decision output output start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup concentrate Concentrate Under Vacuum workup->concentrate analyze Analyze Purity (TLC/LC-MS) concentrate->analyze is_pure Is Product >95% Pure? analyze->is_pure pure_product Pure Product is_pure->pure_product  Yes purify Select Purification Method is_pure->purify No   end Final Characterization pure_product->end column Column Chromatography purify->column Complex Mixture / Similar Polarity recrystallize Recrystallization purify->recrystallize Crude Solid Obtained analyze_fractions Analyze Fractions / Crystals column->analyze_fractions recrystallize->analyze_fractions analyze_fractions->is_pure

A general workflow for the purification of N-alkylated uracil derivatives.

G problem problem cause cause solution solution impure_product Impure Product After Initial Purification identify_impurity Identify Impurity via NMR / LC-MS impure_product->identify_impurity starting_material Cause: Starting Material identify_impurity->starting_material Unreacted Uracil isomer Cause: N1/N3 Isomer identify_impurity->isomer Isomeric Mixture byproduct Cause: Other Byproduct identify_impurity->byproduct Unknown Peak solution_sm Solution: - Drive reaction to completion - Optimize chromatography gradient starting_material->solution_sm solution_isomer Solution: - Re-synthesize with protecting groups - Preparative HPLC/SFC isomer->solution_isomer solution_byproduct Solution: - Optimize chromatography (different phase/eluent) - Recrystallize from different solvent system byproduct->solution_byproduct

A troubleshooting decision tree for handling an impure product.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction produced a mix of N1 and N3 isomers. How can I separate them?

A1: Separating N1 and N3 isomers is a significant challenge due to their similar physicochemical properties.

  • Chromatography: Meticulous optimization of flash column chromatography with a very shallow solvent gradient can sometimes resolve the isomers. Alternatively, more advanced techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) may be required.

  • Protecting Groups: The most robust solution is often to prevent the formation of the mixture in the first place. An efficient method for synthesizing 3-alkyluracils involves protecting the N1 position with a Boc group, which allows for selective alkylation at N3.[1] This protecting group can then be removed under mild conditions.

Q2: My uracil derivative is highly polar and won't move off the baseline on a silica TLC plate with ethyl acetate/hexane. What should I do?

A2: This is a common issue. You need to increase the polarity of your mobile phase.

  • Solvent System: Switch to more polar solvent systems, such as dichloromethane/methanol or chloroform/methanol. Start with a low percentage of methanol (1-2%) and gradually increase it.

  • Alternative Techniques: If streaking or poor separation persists even with polar solvents, your compound may be too polar for standard silica gel chromatography. You should consider HILIC, which uses a polar stationary phase and a mobile phase of high organic solvent content, or reversed-phase chromatography.[5][6]

Q3: How can I effectively remove colored impurities from my uracil compound?

A3: Colored impurities can be persistent. A multi-step purification process is often effective. A patented method for large-scale purification involves:

  • Thermal Dissolution: Dissolving the crude product in a hot polar aprotic solvent like DMF.

  • Gradient Cooling: Slowly cooling the solution to induce crystallization, which can exclude impurities from the crystal lattice.

  • Pulping (Slurrying): Stirring the resulting solid in a solvent like acetone, where the product is poorly soluble but the colored impurities are more soluble. This washes the surface of the crystals.[8] Activated carbon (charcoal) treatment of the solution before crystallization can also be effective at adsorbing colored impurities.

Q4: What are the best analytical techniques to confirm the purity of my final N-alkylated uracil derivative?

A4: A combination of methods is recommended to ensure purity.[9][10]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for assessing purity and quantifying impurities.[10] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even better resolution and faster analysis times.[10]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) confirms the molecular weight of your target compound and any impurities.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying the position of alkylation (N1 vs. N3). Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment.[9]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar N-Alkylated Uracil Derivative
  • Eluent Selection: Using TLC, identify a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that gives your target compound an Rf value of approximately 0.2-0.3 and provides good separation from major impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent. Pour the slurry into the column and use positive pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system identified in step 1. Collect fractions and monitor them by TLC. A shallow gradient, where the proportion of the more polar solvent is slowly increased, can be used to improve the separation of closely eluting compounds.[5]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Purifying a Solid N-Alkylated Uracil Derivative
  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Test small batches in various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent mixtures like DMF/ethanol[2]).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to completely dissolve it. Swirl constantly and add the solvent portion-wise.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystallization: Once crystals begin to form at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[4]

References

Technical Support Center: Synthesis of N1-Cyclohexyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of N1-cyclohexyluracil synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Nthis compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature if the reaction has stalled.
Poor quality of reagents or solvents.Ensure all reagents are of high purity and solvents are anhydrous, especially for methods sensitive to moisture like the Mitsunobu reaction or reactions involving silylation.
Suboptimal base or solvent selection.The choice of base and solvent is critical. For direct alkylation, screen different bases (e.g., K₂CO₃, DBU, NaH) and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).
Side reactions consuming starting material.The formation of N3-alkylated or O-alkylated byproducts can reduce the yield of the desired N1-isomer. Employing a protecting group strategy for the N3 position can enhance N1-selectivity.
Formation of Multiple Products (Poor Regioselectivity) Competing N1 and N3 alkylation.The N1 and N3 positions of the uracil ring have similar nucleophilicity. To favor N1 alkylation, consider using a bulky cyclohexylating agent, which may sterically hinder attack at the N3 position. Alternatively, a protecting group at the N3 position can ensure selective N1-alkylation.
O-alkylation of the uracil ring.O-alkylation can occur, especially with highly reactive alkylating agents. Using milder reaction conditions and ensuring the uracil is fully deprotonated to the anion can minimize this side reaction.
Difficulty in Product Purification Co-elution of isomers.The N1 and N3 isomers can have very similar polarities, making chromatographic separation challenging. Optimize your chromatography conditions (solvent system, gradient) or consider derivatization to separate the isomers.
Presence of unreacted starting materials or reagent byproducts.Ensure the reaction goes to completion to minimize unreacted starting materials. For Mitsunobu reactions, removal of triphenylphosphine oxide and the azodicarboxylate byproduct is a common challenge; specific workup procedures or chromatography may be required.
Reaction Fails to Initiate Inactive reagents.Verify the activity of your reagents, especially for the Mitsunobu reaction where the phosphine and azodicarboxylate are sensitive to storage conditions.
Insufficient activation of the uracil ring.Ensure the base used is strong enough to deprotonate the uracil, forming the more nucleophilic uracil anion. The pKa of the N1-H of uracil is around 9.5.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Nthis compound?

A1: The primary methods for synthesizing Nthis compound include:

  • Direct Alkylation: This involves reacting uracil with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.

  • Mitsunobu Reaction: This method utilizes cyclohexanol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to alkylate the N1 position of uracil.

  • Michael Addition: This approach is feasible if a suitable Michael acceptor containing a cyclohexyl group is available.

Q2: How can I improve the N1-selectivity of the alkylation reaction?

A2: Improving N1-selectivity is a key challenge. Strategies include:

  • Protecting Groups: Protecting the N3 position of uracil with a suitable protecting group (e.g., benzoyl) can direct alkylation specifically to the N1 position. The protecting group is then removed in a subsequent step.

  • Silylation: Activating the uracil with a silylating agent like hexamethyldisilazane (HMDS) can favor N1-alkylation.

  • Reaction Conditions: The choice of solvent and base can influence the regioselectivity. Less polar solvents may favor N1 alkylation.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents like cyclohexyl halides and Mitsunobu reagents (DEAD/DIAD) can be hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I confirm the structure of my synthesized Nthis compound?

A4: The structure and purity of your product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the position of the cyclohexyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of Nthis compound. These should be considered as starting points and may require optimization for your specific laboratory conditions and desired scale.

Method 1: Direct N1-Alkylation

This protocol describes a general procedure for the direct alkylation of uracil with a cyclohexyl halide.

Workflow Diagram:

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Uracil Uracil Reaction_Mixture Reaction Mixture Uracil->Reaction_Mixture Solvent_Base Anhydrous Solvent + Base (e.g., K₂CO₃) Solvent_Base->Reaction_Mixture Stirring Stir at RT or Heat Reaction_Mixture->Stirring Cyclohexyl_Halide Cyclohexyl Halide (e.g., Cyclohexyl Bromide) Cyclohexyl_Halide->Reaction_Mixture Filtration Filtration Stirring->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Nthis compound Purification->Product

Caption: Workflow for Direct N1-Alkylation of Uracil.

Procedure:

  • To a solution of uracil (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL/mmol of uracil), add a suitable base (e.g., potassium carbonate, 2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes to an hour to facilitate the formation of the uracil anion.

  • Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford Nthis compound.

Method 2: Mitsunobu Reaction

This protocol provides a general procedure for the N1-alkylation of uracil with cyclohexanol using Mitsunobu conditions.

Logical Relationship Diagram:

Mitsunobu_Reaction_Logic cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Uracil Uracil (Nucleophile) Product Nthis compound Uracil->Product attacks Cyclohexanol Cyclohexanol (Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt [RO-PPh₃⁺] Cyclohexanol->Alkoxyphosphonium reacts with PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂Et)N(CO₂Et)] PPh3->Betaine reacts with DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Betaine Betaine->Alkoxyphosphonium Hydrazide Hydrazide Byproduct Betaine->Hydrazide forms Alkoxyphosphonium->Product TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO forms

Caption: Key Species in the Mitsunobu Reaction for Nthis compound Synthesis.

Procedure:

  • Dissolve uracil (1.0 equivalent), cyclohexanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct. Purification can be achieved by column chromatography on silica gel. In some cases, precipitation of the byproducts from a suitable solvent (e.g., diethyl ether) may be effective.

Data Presentation

Systematic recording of experimental data is crucial for optimizing the synthesis of Nthis compound. The following table provides a template for logging and comparing your experimental results.

Experiment ID Method Uracil (equiv.) Cyclohexyl Reagent (equiv.) Base/Reagent (equiv.) Solvent Temp (°C) Time (h) Yield (%) N1:N3 Ratio Notes
EXP-001Direct Alkylation1.0Cyclohexyl Bromide (1.2)K₂CO₃ (2.0)DMF6012
EXP-002Mitsunobu1.0Cyclohexanol (1.2)PPh₃ (1.5), DEAD (1.5)THFRT24

addressing solubility issues of 1-Cyclohexyluracil in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyluracil, focusing on addressing common solubility challenges encountered during experiments.

Troubleshooting Guide: Addressing this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound due to its chemical properties. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Problem: this compound is not dissolving in the chosen solvent.

Solution Workflow:

G start Start: Undissolved This compound solvent_check Step 1: Verify Solvent Choice start->solvent_check dmso Is the solvent DMSO? solvent_check->dmso other_solvents Is the solvent water, ethanol, or methanol? dmso->other_solvents No increase_solubility Step 2: Employ Solubility Enhancement Techniques dmso->increase_solubility Yes recommend_dmso Action: Switch to DMSO. These solvents are generally not effective for this class of compounds. other_solvents->recommend_dmso Yes other_solvents->increase_solubility No (Other organic) recommend_dmso->increase_solubility heating Gentle Warming (30-40°C) increase_solubility->heating sonication Sonication increase_solubility->sonication vortexing Vortexing increase_solubility->vortexing check_dissolution Has the compound dissolved? heating->check_dissolution sonication->check_dissolution vortexing->check_dissolution success Success: Proceed with a clear solution. check_dissolution->success Yes further_steps Step 3: Consider Advanced Solubilization Methods check_dissolution->further_steps No cosolvent Co-solvent System (e.g., DMSO/PBS) further_steps->cosolvent cyclodextrin Complexation with Cyclodextrins further_steps->cyclodextrin

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on studies of structurally similar N-substituted uracil derivatives, Dimethyl Sulfoxide (DMSO) is the most effective solvent.[1] Other common laboratory solvents such as acetone, methanol, and ethanol have been shown to be ineffective for dissolving this class of compounds.[1]

Q2: I am still having trouble dissolving this compound in DMSO. What can I do?

If you are experiencing difficulty dissolving the compound in DMSO, you can try the following techniques:

  • Gentle Warming: Warm the solution to 30-40°C.

  • Sonication: Use a sonicator bath to aid dissolution.

  • Vortexing: Vigorous mixing using a vortex mixer can help.

Q3: What is the expected solubility of this compound in common solvents?

Quantitative Solubility Data for Related Compounds

CompoundSolventSolubility
UracilDMSO~50 mg/mL
Ethanol~0.8 mg/mL
PBS (pH 7.2)~8 mg/mL
5-FluorouracilDMSO50 mg/mL (with sonication)
Water10 mg/mL (with sonication and warming to 60°C)
PBS25 mg/mL (with sonication)

Note: This data is for related compounds and should be used as a guideline only. The actual solubility of this compound may differ.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

Directly dissolving this compound in aqueous buffers is likely to be challenging due to its hydrophobicity. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer for your experiment. Be aware that the compound may precipitate out of the aqueous solution at higher concentrations.

Q5: What are some advanced methods to improve the solubility of this compound for in vivo or cell-based assays?

For applications requiring higher concentrations in aqueous media, consider the following advanced techniques:

  • Co-solvent Systems: Prepare the final solution in a mixture of a biocompatible organic solvent (like DMSO) and an aqueous buffer. It is crucial to determine the maximum tolerable concentration of the organic solvent for your specific experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 194.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out 1.94 mg of this compound and place it in a clean, dry microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Approximate Solubility of this compound in a Chosen Solvent

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Small, clear glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Add a known volume of the solvent (e.g., 1 mL) to a vial containing a magnetic stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Gradually add small, pre-weighed amounts of this compound to the solvent.

  • Allow sufficient time for the compound to dissolve after each addition. Gentle warming or sonication can be applied to expedite the process.

  • Continue adding the compound until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period (e.g., >1 hour) with continuous stirring.

  • The approximate solubility is the total mass of the compound that dissolved in the known volume of the solvent.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Drug Development Pipeline A Compound Synthesis (this compound) B Solubility Screening A->B C Formulation Development B->C D In Vitro Assays C->D E In Vivo Studies D->E

Caption: A simplified workflow for drug development involving this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Cyclohexyluracil This compound Cyclohexyluracil->Kinase2 Inhibition

References

stability of 1-Cyclohexyluracil under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclohexyluracil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The addition of a cyclohexyl group to the uracil ring modifies its physicochemical properties, such as solubility and lipophilicity. It is primarily used in research and pharmaceutical development, often as a starting material or intermediate for the synthesis of more complex molecules, including potential therapeutic agents.

Q2: What are the general recommendations for storing this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. Inert atmosphere packaging is preferable to minimize exposure to moisture and oxygen. For solutions, storage at low temperatures (-20°C or -80°C) is recommended, and the choice of solvent should be carefully considered based on the intended application and potential for solvent-mediated degradation.

Q3: How stable is the uracil ring in this compound?

A3: The uracil ring is generally a stable aromatic heterocycle. Studies on uracil and its derivatives, such as 5-fluorouracil, suggest good stability under neutral, acidic, and oxidative conditions. However, prolonged exposure to strong alkaline conditions can lead to degradation of the uracil ring.[1] While no substantial degradation was observed for uracil under various stress conditions in one study, another on a similar compound showed susceptibility to alkaline-driven degradation.[1][2]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study is an essential part of drug development that involves subjecting a compound to harsh conditions like high temperature, humidity, strong acids and bases, oxidation, and photolysis.[3][4] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Assess the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in chromatogram after sample preparation. Degradation of this compound due to inappropriate solvent or pH.Ensure the solvent is inert and the pH of the solution is suitable for the stability of the compound. Prepare fresh samples and analyze them immediately.
Loss of compound during storage in solution. The compound may be unstable in the chosen solvent or at the storage temperature.Perform a short-term stability study in the selected solvent at different temperatures to determine optimal storage conditions. Consider lyophilization for long-term storage.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Evaluate the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure).
Discoloration of the solid compound over time. Potential degradation due to exposure to light, moisture, or air.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

Stability Under Forced Degradation Conditions

The following table summarizes the expected stability of this compound under various forced degradation conditions. The data is hypothetical and based on the known stability of similar uracil derivatives.[1][2]

Condition Reagent/Parameter Time Temperature Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours80°C< 5%Minor hydrolysis products
Basic Hydrolysis 0.1 M NaOH12 hours60°C15 - 25%Ring-opened products
Oxidative 6% H₂O₂24 hoursRoom Temp< 10%Oxidized uracil derivatives
Thermal Solid State48 hours105°C< 5%Minimal decomposition
Photolytic UV light (254 nm)72 hoursRoom Temp5 - 15%Photodimers, ring-opened products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 6% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • UV chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Incubate at 60°C for 12 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 6% H₂O₂ in a sealed vial.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an open dish in a thermostatic oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 72 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-32 min: Gradient back to 95% A, 5% B

    • 32-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (6% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (105°C, solid) stock->thermal Expose to stress photo Photolytic (UV 254 nm, solution) stock->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products main This compound hydrolysis Ring-Opened Products main->hydrolysis Basic Conditions oxidation Oxidized Derivatives main->oxidation Oxidizing Agents photolysis Photodimers/ Ring Scission main->photolysis UV Light

Caption: Potential degradation pathways of this compound.

References

overcoming co-elution of impurities in 1-Cyclohexyluracil purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Cyclohexyluracil, with a particular focus on resolving the co-elution of impurities.

Section 1: Troubleshooting Guide - Overcoming Co-elution

Co-elution of impurities with the main product is a common challenge in the purification of this compound, often arising from the synthesis process. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: My purified this compound shows persistent impurities that co-elute with the main peak in HPLC analysis.

Workflow for Troubleshooting Co-elution:

Troubleshooting_Co-elution start Start: Impure this compound with Co-eluting Impurity identify_impurity Step 1: Identify Potential Impurities start->identify_impurity analytical_method Step 2: Optimize Analytical Method (TLC/HPLC) identify_impurity->analytical_method purification_strategy Step 3: Select Purification Strategy analytical_method->purification_strategy column_chromatography Column Chromatography purification_strategy->column_chromatography Impurity polarity differs significantly recrystallization Recrystallization purification_strategy->recrystallization Impurity has different solubility profile optimize_column Optimize Column Conditions column_chromatography->optimize_column optimize_recrystallization Optimize Recrystallization Solvent System recrystallization->optimize_recrystallization assess_purity Step 4: Assess Purity (HPLC, NMR, MS) optimize_column->assess_purity optimize_recrystallization->assess_purity end_pure End: Pure this compound assess_purity->end_pure Purity > 99.5% end_impure Re-evaluate Strategy assess_purity->end_impure Purity < 99.5% end_impure->purification_strategy

Caption: A logical workflow for troubleshooting co-elution issues during this compound purification.

Step 1: Identify Potential Impurities

Understanding the potential impurities is crucial for developing an effective purification strategy. The primary synthesis route to this compound involves the alkylation of uracil with a cyclohexyl halide.

Common Impurities:

  • Unreacted Uracil: A starting material that may be carried through the process.

  • N3-Cyclohexyluracil: An isomer formed during the alkylation reaction. The N1 and N3 positions on the uracil ring are both potential sites for alkylation.

  • 1,3-Dicyclohexyluracil: A di-substituted byproduct resulting from further alkylation.

  • Byproducts from the cyclohexyl halide: Impurities present in the starting alkylating agent.

Step 2: Optimize Analytical Method (TLC/HPLC)

Before attempting preparative purification, optimize your analytical method to achieve baseline separation of this compound from its potential impurities.

Thin-Layer Chromatography (TLC):

A quick and inexpensive way to screen for optimal solvent systems.

Parameter Recommendation
Stationary Phase Silica gel 60 F254
Mobile Phase (Initial Screening) Start with a non-polar solvent and gradually increase polarity. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v).
Visualization UV lamp (254 nm)

High-Performance Liquid Chromatography (HPLC):

Provides quantitative information on purity and resolution.

Parameter Starting Conditions Troubleshooting Tips for Co-elution
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Try a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). Gradient: Start with a higher percentage of water and ramp up the acetonitrile concentration.Modify the mobile phase composition. Small changes in the ratio of organic solvent to water can significantly impact resolution. Add a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Flow Rate 1.0 mL/minLowering the flow rate can sometimes improve resolution, but will increase run time.
Column Temperature Ambient or controlled at 30-40 °CChanging the temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.
Detection UV at 254 nmUse a Diode Array Detector (DAD) to check for peak purity. Non-homogeneity across a peak is a strong indicator of co-elution.
Step 3: Select and Optimize a Purification Strategy

Based on the analytical results, choose the most appropriate preparative purification technique.

Column Chromatography:

Ideal for separating compounds with different polarities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 90:10). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Elution Order (Expected) 1,3-Dicyclohexyluracil (least polar) -> This compound -> N3-Cyclohexyluracil -> Uracil (most polar)

Recrystallization:

A powerful technique for purifying crystalline solids, effective if the impurities have significantly different solubilities from the product in a given solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Solvent System Observation
Ethanol/Water This compound is often soluble in hot ethanol and less soluble upon the addition of water.
Acetone/Hexane Dissolve in a minimum of hot acetone, then add hexane until turbidity is observed.

Section 2: Frequently Asked Questions (FAQs)

Q1: I see two closely eluting peaks in my HPLC. How can I confirm if they are N1 and N3 isomers?

A1: The most definitive way to identify the isomers is to use a combination of analytical techniques:

  • LC-MS: Both isomers will have the same mass-to-charge ratio (m/z), but their fragmentation patterns might differ slightly.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the protons and carbons on the uracil ring and the cyclohexyl group will be different for the N1 and N3 isomers. If you can isolate a small amount of each peak from the HPLC, you can perform NMR analysis on each fraction.

Q2: My compound is not crystallizing during recrystallization. What should I do?

A2: If crystals do not form, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound (if available) to the solution to initiate crystal growth.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Change Solvent System: The chosen solvent may not be ideal. Re-evaluate the solubility of your compound in different solvents or solvent mixtures.

Q3: I am using column chromatography, but my product is still impure. What can I do to improve the separation?

A3: To improve separation in column chromatography, consider the following:

  • Optimize the Mobile Phase: A shallower gradient (a slower increase in the polar solvent) can improve the resolution of closely eluting compounds.

  • Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of crude material.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

  • Dry Loading: For samples that are not very soluble in the initial eluent, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column. This can lead to a more uniform application and better separation.

Q4: How can I remove unreacted uracil from my product?

A4: Unreacted uracil is significantly more polar than this compound.

  • Column Chromatography: Uracil will have a much stronger affinity for the silica gel and will elute much later than this compound. Using a gradient elution, the this compound will elute with a less polar solvent mixture, while the uracil will require a much more polar solvent mixture to elute.

  • Aqueous Wash: In some cases, an aqueous wash of an organic solution of the crude product can help to remove the more water-soluble uracil.

Q5: What is a good starting point for a TLC mobile phase to separate this compound from its byproducts?

A5: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A ratio of 70:30 (Hexane:Ethyl Acetate) is a reasonable starting point. You can then adjust the ratio based on the initial results. If the spots are all at the baseline, increase the proportion of ethyl acetate. If they are all at the solvent front, increase the proportion of hexane.

Logical Diagram for Purification Method Selection:

Purification_Method_Selection start Crude this compound initial_analysis Initial Purity Analysis (TLC/HPLC) start->initial_analysis decision Nature of Impurities initial_analysis->decision column Column Chromatography decision->column Impurities have different polarities recrystallize Recrystallization decision->recrystallize Crystalline solid with soluble impurities both Column Chromatography followed by Recrystallization decision->both Complex mixture with multiple impurities end_product Pure this compound column->end_product recrystallize->end_product both->end_product

Caption: A decision-making diagram for selecting the appropriate purification method for this compound.

Technical Support Center: Purification of Polar Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar uracil derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar uracil derivatives using various techniques.

Issue 1: Poor or No Retention of Polar Uracil Derivatives in Reversed-Phase HPLC

Q: My polar uracil derivative is eluting at or near the void volume on a C18 column. How can I improve its retention?

A: This is a common challenge with highly polar compounds in reversed-phase (RP) chromatography due to their strong affinity for the polar mobile phase.[1] Here are several strategies to enhance retention:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[2][3][4] It utilizes a polar stationary phase (e.g., silica, amino, cyano, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][4]

    • Polar-Embedded or Polar-Endcapped RP Columns: These columns have stationary phases modified to increase their polarity, making them more suitable for retaining polar analytes even with highly aqueous mobile phases.

  • Modify the Mobile Phase:

    • Increase Aqueous Content: For moderately polar compounds, increasing the percentage of the aqueous component in the mobile phase can enhance retention on a C18 column. However, very polar compounds may still show limited retention.

    • Use of Ion-Pairing Reagents: For ionizable uracil derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds or triethylamine for acidic compounds) to the mobile phase can improve retention by forming a less polar ion pair that interacts more strongly with the stationary phase.

  • Adjust Mobile Phase pH: For uracil derivatives with acidic or basic functional groups, adjusting the pH of the mobile phase can suppress ionization and increase hydrophobicity, leading to better retention on an RP column.

Issue 2: Peak Tailing in the Chromatographic Purification of Polar Uracil Derivatives

Q: I am observing significant peak tailing for my polar uracil derivative during HPLC analysis. What are the possible causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. This is a common issue with polar and basic compounds.

  • Possible Causes:

    • Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact strongly with polar and basic functional groups of uracil derivatives, leading to peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.

    • Inappropriate Mobile Phase pH: If the mobile phase pH causes the analyte to be in a charged state that interacts unfavorably with the stationary phase, tailing can occur.

    • Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Troubleshooting Solutions:

    • Use End-capped Columns: Employ columns where the residual silanol groups have been "capped" to minimize their interaction with analytes.

    • Modify the Mobile Phase:

      • Add a Competing Base or Acid: For basic uracil derivatives, adding a small amount of a competing base like triethylamine to the mobile phase can mask the active silanol sites. For acidic compounds, a competing acid like acetic acid can be used.

      • Adjust pH: Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized form.

    • Reduce Sample Load: Decrease the concentration or injection volume of the sample.

    • Column Washing and Regeneration: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 3: Co-elution of the Target Uracil Derivative with Impurities

Q: My target polar uracil derivative is co-eluting with impurities. How can I improve the separation?

A: Co-elution occurs when the target compound and impurities have similar polarities and retention characteristics under the chosen chromatographic conditions.

  • Troubleshooting Solutions:

    • Optimize the Mobile Phase Gradient:

      • Shallow Gradient: Employing a shallower gradient (a slower increase in the stronger eluting solvent) can improve the resolution between closely eluting peaks.

    • Change the Stationary Phase: Switching to a different type of stationary phase (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can alter the selectivity of the separation and resolve the co-eluting peaks.

    • Vary the Organic Modifier: If using a mixture of organic solvent and water, changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation.

    • Adjust Temperature: Changing the column temperature can affect the retention times of different compounds to varying degrees, potentially improving separation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a newly synthesized polar uracil derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems with different polarities. This will give you a preliminary idea of the separation feasibility and help in selecting a suitable mobile phase for column chromatography (either normal-phase or reversed-phase). For very polar derivatives, HILIC is often a more effective technique than traditional reversed-phase chromatography.

Q2: When should I consider crystallization as a purification method for polar uracil derivatives?

A2: Crystallization is an excellent purification technique if your uracil derivative is a solid and you can find a suitable solvent system where it has high solubility at high temperatures and low solubility at low temperatures. It is particularly effective for removing impurities with different solubility profiles and can yield very high-purity material. A patent for purifying uracil compounds describes a method of dissolving the crude product in a polar aprotic solvent, followed by gradient cooling to induce crystallization.[5]

Q3: Can liquid-liquid extraction be used to purify polar uracil derivatives?

A3: Yes, liquid-liquid extraction (LLE) can be a useful step, particularly for initial cleanup. The principle of LLE is to partition a compound between two immiscible liquid phases based on its relative solubility.[6] For polar uracil derivatives, which are often water-soluble, you might extract them from an aqueous solution into a more polar organic solvent that is immiscible with water, such as butanol. The pH of the aqueous phase can be adjusted to change the ionization state and, therefore, the solubility of the uracil derivative, which can enhance the extraction efficiency. A protocol for extracting polar solvents from reaction mixtures involves a series of manual separatory-funnel extractions.[5]

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar uracil derivatives?

A4: SFC is an emerging "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent.[7] It can be a powerful tool for the purification of some polar molecules, offering fast separations and reduced solvent consumption.[7][8] However, for very polar and water-soluble compounds like some uracil derivatives, method development can be challenging, and it may require specialized columns and modifiers.[8]

Data Presentation

Table 1: Comparative Chromatographic Data for the Purification of Polar Uracil Derivatives

Uracil DerivativeChromatographic ModeStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionPurity/RecoveryReference
5-Fluorouracil RP-HPLCC1850mM KH2PO4 (pH 5.0)1.2UV (254 nm)Recovery: 104.69%(Prajapati et al., 2012)
5-Fluorouracil RP-HPLCC18Acetonitrile:Water (10:90, v/v)1.0UV (265 nm)Recovery: 99.95%(de Mattos et al., 2013)
Uracil HILICPrimesep NAcetonitrile:Water (90:10)1.0UV (250 nm)N/A(SIELC Technologies)
Uracil & 5-Fluorouracil Normal PhaseMultoHigh 100 CN-5µAcetonitrile:Water (80:20)1.0UV (254 nm)N/A(CS-Chromatographie)
Thymine, Uracil, Adenine, Guanine, Cytosine HILICZIC®-HILICAcetonitrile/Ammonium formate buffer (80/20, v/v)0.1UV (254 nm)N/A(Merck Millipore)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of 5-Fluorouracil

This protocol is adapted from a validated method for the determination of 5-fluorouracil.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a 50 mM potassium dihydrogen phosphate (KH2PO4) buffer. Adjust the pH to 5.0 using phosphoric acid or potassium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Dissolve the crude 5-fluorouracil sample in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Elution: Perform an isocratic elution with the prepared mobile phase.

  • Fraction Collection: Collect the fraction corresponding to the 5-fluorouracil peak.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) of Uracil

This protocol provides a general method for the separation of uracil using HILIC.

  • Column: HILIC column with a polar stationary phase (e.g., Primesep N, 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 90% acetonitrile and 10% water. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Dissolve the sample containing uracil in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HILIC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 250 nm

    • Injection Volume: 10 µL

  • Elution: Perform an isocratic elution.

  • Fraction Collection and Post-Purification: Follow the same procedure as in Protocol 1.

Protocol 3: Crystallization of a Uracil Derivative

This is a general procedure based on a patented method for purifying uracil compounds.[5]

  • Dissolution: In a suitable reaction vessel, dissolve the crude uracil derivative in a minimal amount of a hot polar aprotic solvent (e.g., DMF, DMSO).

  • Gradient Cooling:

    • Cool the solution to a first crystallization temperature (e.g., 40-60°C) and hold for a period (e.g., 1-2 hours) to allow for initial crystal formation. Seeding with a small crystal of the pure compound can be beneficial at this stage.

    • Further cool the mixture to a second, lower temperature (e.g., 0-10°C) and hold for another 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold solvent in which the compound has low solubility (e.g., cold acetone or ethanol) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Solution Implementation Problem Purification Issue (e.g., Poor Retention, Peak Tailing) CheckMethod Review Purification Method (HPLC, Crystallization, etc.) Problem->CheckMethod CheckParameters Examine Key Parameters (Column, Mobile Phase, Solvent) CheckMethod->CheckParameters ModifyParameters Modify a Single Parameter CheckParameters->ModifyParameters AnalyzeResults Analyze Results ModifyParameters->AnalyzeResults Optimized Purification Optimized AnalyzeResults->Optimized Successful NotOptimized Not Optimized AnalyzeResults->NotOptimized Unsuccessful NotOptimized->ModifyParameters Iterate

Caption: A general workflow for troubleshooting purification issues.

HILIC_vs_RP cluster_rp Reversed-Phase (RP) HPLC cluster_hilic Hydrophilic Interaction (HILIC) RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Mobile Polar Mobile Phase (e.g., Water/Acetonitrile) RP_Stationary->RP_Mobile RP_Retention Retention based on Hydrophobicity RP_Mobile->RP_Retention HILIC_Stationary Polar Stationary Phase (e.g., Silica, Amino) HILIC_Mobile Less Polar Mobile Phase (e.g., High Acetonitrile) HILIC_Stationary->HILIC_Mobile HILIC_Retention Retention based on Hydophilicity/Partitioning HILIC_Mobile->HILIC_Retention Analyte Polar Uracil Derivative Analyte->RP_Stationary Weak Interaction (Poor Retention) Analyte->HILIC_Stationary Strong Interaction (Good Retention)

References

Technical Support Center: Purification of Uracil Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of uracil and its derivatives via recrystallization.

Troubleshooting Recrystallization of Uracil Compounds

This guide addresses common issues encountered during the recrystallization of uracil and its derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My uracil compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using an inappropriate solvent. Uracil and its derivatives are polar molecules and require polar solvents for dissolution.[1]

  • Solution 1: Solvent Selection. Ensure you are using a suitable polar solvent. For many uracil compounds, polar aprotic solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are effective.[2] For uracil itself, hot water or aqueous alcohol mixtures can also be effective.[3][4]

  • Solution 2: Increase Solvent Volume. You may be using an insufficient amount of solvent. Add small increments of hot solvent until the compound dissolves. However, be cautious not to add an excessive amount, as this will reduce your final yield.

  • Solution 3: Mixed Solvent System. If a single solvent is not effective, consider a mixed solvent system. Dissolve the uracil compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then allow to cool. Common mixed solvent pairs for polar compounds include ethanol-water and acetone-water.[5]

Q2: The uracil compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling process is too rapid, causing the compound to come out of solution at a temperature above its melting point.

  • Solution 1: Reheat and Add More Solvent. Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level of the solution and then allow it to cool more slowly.

  • Solution 2: Slow Cooling. Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process. A slower cooling rate promotes the formation of well-defined crystals. A gradient cooling approach, where the solution is cooled to a first temperature (e.g., 20-60 °C) and held, followed by cooling to a lower temperature (e.g., 0 to -80 °C), can be effective.[2]

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seeding. Introduce a tiny crystal of the pure uracil compound (a "seed crystal") into the cooled, supersaturated solution to initiate crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that can be caused by several factors, including using too much solvent or the formation of a stable supersaturated solution.

  • Solution 1: Reduce Solvent Volume. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Solution 2: Induce Crystallization. As with "oiling out," try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation point for crystal growth.

  • Solution 3: Anti-Solvent Addition. If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution to decrease the solubility of your compound and induce precipitation.

Q4: The recrystallized uracil product is still colored or appears impure. What went wrong?

A4: This indicates that the chosen recrystallization conditions did not effectively remove all impurities. Pigment molecules can be particularly challenging to remove from uracil compounds.[2]

  • Solution 1: Decolorizing Carbon. If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount as it can also adsorb some of your product.

  • Solution 2: Second Recrystallization. A second recrystallization step may be necessary to achieve the desired purity.

  • Solution 3: Pulping/Slurrying. After the initial recrystallization and filtration, the solid can be "pulped" or slurried in a solvent that dissolves the impurities but not the desired product. For instance, washing the filtered crystals with a solvent like acetone has been shown to be effective in removing pigment impurities from uracil compounds.[2]

Q5: The final yield of my purified uracil compound is very low. How can I improve it?

A5: A low yield can result from several factors, from using too much solvent to premature crystallization.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Ensure Complete Crystallization. Allow sufficient time for crystallization to occur and ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Solution 3: Careful Filtration and Washing. During vacuum filtration, ensure all crystals are transferred to the funnel. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product. Using room temperature or warm solvent for washing will lead to product loss.

  • Solution 4: Recover a Second Crop. The filtrate (mother liquor) from the first filtration can be concentrated by heating to evaporate some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for recrystallizing uracil and its derivatives? A: The ideal solvent is one in which the uracil compound has high solubility at high temperatures and low solubility at low temperatures. For uracil, hot water and mixtures of alcohols (like ethanol) and water are often suitable.[3][4] For many uracil derivatives, polar aprotic solvents such as DMSO, DMF, DMA, and NMP are effective.[2] For 5-fluorouracil, DMSO has been used successfully. It is always recommended to perform small-scale solubility tests with a few potential solvents to determine the best one for your specific compound.

Q: How does the purity of the initial crude uracil compound affect the recrystallization process? A: The purity of the starting material can significantly impact the efficiency of recrystallization. If the crude product is highly impure, a single recrystallization may not be sufficient to achieve the desired purity. In such cases, a preliminary purification step or multiple recrystallizations may be necessary.

Q: Can I use a mixed solvent system for recrystallizing my uracil derivative? A: Yes, a mixed solvent system is a valuable technique when a suitable single solvent cannot be found. The procedure involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "poor," miscible solvent in which it is insoluble, until the solution becomes cloudy. The key is that the two solvents must be miscible.

Quantitative Data: Solubility of Uracil

The following table summarizes the mole fraction solubility (x₁) of uracil in different binary solvent mixtures at various temperatures. This data can help in selecting an appropriate solvent system and optimizing recrystallization conditions.

Solvent System (Mole Fraction of Organic Solvent)Temperature (K)Uracil Mole Fraction Solubility (x₁) x 10³
Methanol + Water (w₂ = 0.2)283.151.15
293.151.57
303.152.12
313.152.83
Ethanol + Water (w₂ = 0.2)283.151.34
293.151.83
303.152.47
313.153.29
Isopropanol + Water (w₂ = 0.2)283.151.41
293.151.93
303.152.61
313.153.48

Data adapted from a study on the solubility of uracil in alcohol-water binary solvents.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Uracil

This protocol provides a general procedure for the recrystallization of uracil using a single solvent, such as water.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., water).

  • Dissolution: Place the crude uracil solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Gradient Cooling Recrystallization for Uracil Derivatives

This protocol is adapted from a patented method for purifying uracil compounds and is suitable for larger-scale purifications.[2]

  • Dissolution: Dissolve the crude uracil compound in a polar aprotic solvent (e.g., DMF, DMSO) at a concentration of 0.2-5 mol/L by heating to 80-120 °C.

  • First Cooling Step: Cool the solution to a first crystallization temperature between 20-60 °C and hold for 0.5-5 hours to allow for initial crystal precipitation. Seeding the solution at this stage can be beneficial.

  • Second Cooling Step: Further cool the solution to a second crystallization temperature between 0 and -80 °C and maintain this temperature for 0.5-5 hours to continue the precipitation of the solid.

  • Filtration: Collect the precipitated solid by filtration.

  • Pulping (Washing): Create a slurry of the filtered solid in acetone and stir for 1-20 hours. This step is crucial for removing colored impurities.

  • Final Filtration and Drying: Filter the purified solid, wash with fresh acetone, and dry under vacuum to obtain the high-purity uracil compound.

Visualizations

Troubleshooting_Workflow start Start: Crude Uracil Compound dissolution Dissolve in Hot Solvent start->dissolution dissolved Completely Dissolved? dissolution->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No cool Cool Solution dissolved->cool Yes add_solvent->dissolution change_solvent Change Solvent (e.g., more polar, mixed system) add_solvent->change_solvent change_solvent->dissolution oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? induce_crystallization Induce Crystallization: - Scratch Flask - Seed Crystal crystals_form->induce_crystallization No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes oiling_out->crystals_form No reheat_add_solvent Reheat, Add Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->cool evaporate_solvent Evaporate Some Solvent induce_crystallization->evaporate_solvent evaporate_solvent->cool check_purity Check Purity/Color filter_wash->check_purity pure_product Pure Product check_purity->pure_product Pure rerun_recrystallization Re-recrystallize (Consider charcoal/pulping) check_purity->rerun_recrystallization Impure end End pure_product->end rerun_recrystallization->dissolution

Caption: Troubleshooting workflow for uracil recrystallization.

Recrystallization_Factors recrystallization Successful Recrystallization solvent Solvent Choice polarity Polarity Match solvent->polarity solubility_diff High ΔSolubility (Hot vs. Cold) solvent->solubility_diff temperature Temperature Gradient cooling_rate Cooling Rate temperature->cooling_rate concentration Concentration saturation Saturation Level concentration->saturation impurities Impurity Profile impurity_solubility Impurity Solubility impurities->impurity_solubility polarity->recrystallization solubility_diff->recrystallization cooling_rate->recrystallization saturation->recrystallization impurity_solubility->recrystallization

Caption: Key factors influencing successful recrystallization.

References

Validation & Comparative

A Comparative Efficacy Analysis: 1-Cyclohexyluracil and 5-Fluorouracil in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established anticancer agent 5-Fluorouracil (5-FU) and the lesser-known compound 1-Cyclohexyluracil. While 5-FU is a cornerstone of chemotherapy with a well-documented profile, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the therapeutic efficacy and mechanism of action of this compound. Consequently, a direct quantitative comparison is not currently feasible. This document will therefore focus on the extensive experimental data and established mechanisms of 5-FU, while noting the absence of such information for this compound.

5-Fluorouracil (5-FU): A Potent Antimetabolite

5-Fluorouracil is a pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for decades. Its cytotoxic effects are mediated through the disruption of DNA and RNA synthesis and function.

Mechanism of Action

Upon administration, 5-FU is converted intracellularly into several active metabolites that exert its anticancer effects through three primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1][2][3]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA fragmentation and instability.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, altering its structure and function. This leads to errors in RNA processing and protein synthesis, contributing to cytotoxicity.[1][3]

Signaling Pathways

The cytotoxic effects of 5-FU are known to modulate several key signaling pathways, often culminating in the induction of apoptosis. The intricate network of interactions involves the activation of stress-response pathways and the p53 tumor suppressor pathway.

G cluster_0 5-FU Metabolism cluster_1 Cellular Targets & Effects 5-FU 5-FU FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP FdUMP FdUMP 5-FU->FdUMP RNA Dysfunction RNA Dysfunction FUTP->RNA Dysfunction DNA Damage DNA Damage FdUTP->DNA Damage Thymidylate Synthase\n(TS) Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->Thymidylate Synthase\n(TS) Inhibition Apoptosis Apoptosis RNA Dysfunction->Apoptosis DNA Damage->Apoptosis Thymidine Depletion Thymidine Depletion Thymidylate Synthase\n(TS) Inhibition->Thymidine Depletion Thymidine Depletion->Apoptosis

Simplified mechanism of action for 5-Fluorouracil.
Quantitative Efficacy Data

The efficacy of 5-FU has been extensively evaluated in numerous clinical trials. The following table summarizes representative data on its activity as a single agent and in combination therapy for advanced colorectal cancer.

Treatment RegimenNumber of PatientsOverall Response Rate (%)Median Survival (months)Reference
5-FU alone7411Not specified[4]
5-FU + Leucovorin7448Not specified[4]
5-FU alone (pooled data)Multiple studies5 - 18Varies[5]
5-FU + Leucovorin (pooled data)Multiple studies16 - 45Varies[5]

Note: Response rates and survival can vary significantly based on cancer type, stage, patient population, and the specific treatment protocol used.

Experimental Protocols

The following outlines a general workflow for assessing the in vitro cytotoxicity of 5-FU.

G start Cancer Cell Line Seeding treatment Treatment with varying concentrations of 5-FU start->treatment incubation Incubation for a defined period (e.g., 48-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis end Results data_analysis->end

General experimental workflow for assessing cytotoxicity.

Detailed Methodologies:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of 5-FU concentrations.

  • Incubation: Treated cells are incubated for a specified duration to allow for the drug to exert its effects.

  • Viability Assay: A cell viability assay, such as the MTT assay, is performed to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

This compound: An Uncharacterized Derivative

In stark contrast to 5-Fluorouracil, there is a notable absence of published experimental data regarding the anticancer efficacy of this compound. While it is commercially available as a biochemical for research purposes, its biological activity, mechanism of action, and effects on signaling pathways in a therapeutic context have not been reported in the peer-reviewed scientific literature.

A study on a related compound, 1-hexylcarbamoyl-5-fluorouracil, suggested that the addition of a lipophilic side chain might enhance cellular uptake compared to 5-FU. However, this compound is structurally distinct from this compound, and no direct comparisons can be drawn.

Conclusion

5-Fluorouracil remains a critical tool in cancer therapy with a well-characterized mechanism of action and a vast body of supporting experimental data. Its efficacy is attributed to its multi-faceted disruption of DNA and RNA synthesis and function. In contrast, this compound is a largely uninvestigated compound. While the broader class of uracil derivatives has shown promise in anticancer research, the specific efficacy and mechanism of action of this compound remain to be elucidated. Further research is required to determine if this compound possesses any therapeutic potential.

References

Validating 1-Cyclohexyluracil Purity: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical compounds is a critical step to ensure the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry. This guide provides an objective comparison of HPLC with alternative methods for validating the purity of 1-Cyclohexyluracil, supported by experimental protocols and illustrative data.

Performance Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. Below is a summary of typical performance characteristics for HPLC and alternative methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Measurement of the change in heat flow to a sample as it is heated, revealing melting point depression due to impurities.
Typical Purity Assay >99%>99% (for volatile analytes)98.5-99.9 mol% (for highly crystalline solids)
Precision (%RSD) < 2.0%[1]< 5.0%[1]High, but dependent on sample crystallinity.
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]High for eutectic systems, but can be less accurate for non-eutectic impurities.
Selectivity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.Measures total eutectic impurities; does not separate individual impurities.
Sensitivity High (ng range)[1]Very High (pg to ng range)[1]Lower sensitivity compared to chromatographic methods.
Throughput HighModerate to HighLow to Moderate
Sample Requirements Soluble in mobile phaseVolatile and thermally stableCrystalline solid (1-3 mg)[2]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a representative reverse-phase HPLC method for the purity analysis of this compound, based on methods for structurally similar compounds.[3]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 30% Acetonitrile, ramping to 80% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the uracil chromophore).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas).

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • This compound sample.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Mass Spectrometer: Scan range of 40-400 m/z.

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.

5. Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.

  • Purity is estimated by the relative peak area percentage in the total ion chromatogram.

Differential Scanning Calorimetry (DSC) Protocol

DSC determines purity by measuring the melting point depression caused by impurities.[2]

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan.

3. DSC Conditions:

  • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

4. Analysis:

  • Analyze the resulting melting endotherm using the Van't Hoff equation, which is typically integrated into the instrument's software. The software calculates the mole percent purity based on the shape of the melting peak.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear overview of each process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardSol Standard Solution Preparation StandardSol->HPLC SampleSol Sample Solution Preparation SampleSol->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

HPLC Analysis Workflow

Method_Selection node_prop Assess Compound Properties volatile Volatile & Thermally Stable Impurities? node_prop->volatile node_method Final Purity Report start Purity Analysis Required? start->node_prop Yes gcms Consider GC-MS for specific impurities volatile->gcms Yes hplc_primary Primary Technique: HPLC volatile->hplc_primary No crystalline High Crystallinity? dsc Complementary Technique: DSC for total eutectic impurity crystalline->dsc Yes hplc_only Rely on HPLC for impurity profiling crystalline->hplc_only No gcms->node_method Orthogonal Method hplc_primary->node_method Primary Method hplc_primary->crystalline dsc->node_method Orthogonal Method hplc_only->node_method Primary Method

Logical Framework for Method Selection

Conclusion

For the purity validation of this compound, HPLC stands out as a robust, versatile, and high-throughput primary method capable of separating and quantifying a wide range of potential impurities. While GC-MS offers superior sensitivity and identification capabilities for volatile impurities, its applicability is limited by the analyte's thermal stability. DSC provides a valuable orthogonal method for determining the total eutectic impurity content in highly crystalline samples but does not provide information on individual impurities. A comprehensive purity assessment of this compound would ideally involve HPLC as the principal technique, potentially supplemented by GC-MS or DSC for a more complete characterization of the impurity profile.

References

Ensuring Reproducibility of Biological Assays for 1-Cyclohexyluracil and Other Pyrimidine Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for ensuring the reproducibility of biological assays for 1-Cyclohexyluracil and other pyrimidine antagonists. Due to a lack of publicly available, specific experimental data for this compound, this document focuses on the principles of assay reproducibility for this class of compounds. We present representative data from well-characterized pyrimidine antagonists to illustrate how to report and compare findings, along with detailed methodologies for key experiments.

Mechanism of Action: Pyrimidine Antagonism

This compound belongs to the class of pyrimidine antagonists. These compounds are structurally similar to endogenous pyrimidines (uracil, thymine, and cytosine) and exert their biological effects by interfering with pyrimidine metabolism. This interference disrupts the synthesis of DNA and RNA, which is essential for cell proliferation. The primary targets of many pyrimidine antagonists are enzymes involved in the pyrimidine synthesis pathway, such as Dihydropyrimidine Dehydrogenase (DPD) and Uridine Phosphorylase (UPase). Inhibition of these enzymes leads to a depletion of nucleotides necessary for DNA and RNA replication, ultimately resulting in cytotoxicity, particularly in rapidly dividing cancer cells.

Data Presentation: A Comparative Framework

To ensure reproducibility, quantitative data from biological assays should be presented in a clear and structured format. The following tables provide examples of how to present comparative data for pyrimidine antagonists. Note: The data presented below is for illustrative purposes and represents typical findings for well-studied pyrimidine antagonists like 5-Fluorouracil, not this compound.

Table 1: Comparative Cytotoxicity of Pyrimidine Antagonists in Human Cancer Cell Lines

CompoundCell LineAssay TypeExposure Time (hours)IC50 (µM)Reference
This compound MCF-7 (Breast)MTT72Data Not Available-
5-FluorouracilMCF-7 (Breast)MTT725.2[Fictional Reference 1]
GemcitabineMCF-7 (Breast)MTT720.08[Fictional Reference 1]
This compound HCT-116 (Colon)MTT72Data Not Available-
5-FluorouracilHCT-116 (Colon)MTT723.8[Fictional Reference 2]
GemcitabineHCT-116 (Colon)MTT720.03[Fictional Reference 2]

Table 2: Comparative Inhibition of Key Enzymes by Pyrimidine Antagonists

CompoundEnzymeEnzyme SourceAssay TypeIC50 (µM)Reference
This compound Dihydropyrimidine Dehydrogenase (DPD)Human Liver MicrosomesRadiometricData Not Available-
5-FluorouracilDihydropyrimidine Dehydrogenase (DPD)Human Liver MicrosomesRadiometric15[Fictional Reference 3]
EniluracilDihydropyrimidine Dehydrogenase (DPD)Human Liver MicrosomesRadiometric0.1[Fictional Reference 3]
This compound Uridine Phosphorylase (UPase)E. coli (recombinant)SpectrophotometricData Not Available-
5-BenzylacyclouridineUridine Phosphorylase (UPase)E. coli (recombinant)Spectrophotometric0.02[Fictional Reference 4]

Experimental Protocols for Key Assays

Detailed and standardized protocols are critical for reproducibility. Below are generalized methodologies for assays commonly used to evaluate pyrimidine antagonists.

1. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A dilution series of the test compound (e.g., this compound) and reference compounds are prepared in culture medium. The culture medium is replaced with the compound-containing medium, and the plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This assay determines the inhibitory potential of a compound against the DPD enzyme.

  • Enzyme Source: Human liver microsomes or recombinant human DPD.

  • Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate), a cofactor (NADPH), the DPD enzyme, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [¹⁴C]-5-Fluorouracil or [¹⁴C]-thymine.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., perchloric acid).

  • Analysis: The reaction products are separated from the substrate using high-performance liquid chromatography (HPLC) with a radioactivity detector.

  • Data Analysis: The percentage of DPD inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways for Reproducibility

Clear diagrams of experimental workflows and biological pathways are essential for communicating complex processes and ensuring they can be accurately replicated.

experimental_workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis & Reporting cell_culture Cell Culture (e.g., MCF-7, HCT-116) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound & Controls) treatment Compound Treatment compound_prep->treatment reagent_prep Reagent Preparation (MTT, DPD Substrate) assay_step Assay Specific Step (e.g., MTT addition, Enzyme Reaction) reagent_prep->assay_step seeding->treatment incubation Incubation (Defined Time & Temp) treatment->incubation incubation->assay_step measurement Data Acquisition (e.g., Absorbance, Radioactivity) assay_step->measurement calculation Calculation (% Inhibition, % Viability) measurement->calculation curve_fitting Dose-Response Curve Fitting calculation->curve_fitting ic50 IC50 Determination curve_fitting->ic50 reporting Structured Reporting (Tables & Protocols) ic50->reporting

A generalized workflow for ensuring reproducibility in biological assays.

pyrimidine_pathway cluster_pathway Pyrimidine Metabolism & Antagonist Action cluster_inhibitors Points of Inhibition Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Catabolism UPase Uridine Phosphorylase (UPase) Uracil->UPase Thymine Thymine Thymine->DPD DHU Dihydrouracil DPD->DHU DHT Dihydrothymine DPD->DHT Uridine Uridine Uridine->UPase Salvage Pathway UMP UMP UPase->UMP dTMP dTMP UMP->dTMP Multiple Steps DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Cyclohexyluracil This compound (and other analogs) Cyclohexyluracil->DPD Inhibition Cyclohexyluracil->UPase Potential Inhibition

Simplified pyrimidine metabolism pathway showing points of inhibition.

1-Cyclohexyluracil versus acyclovir: a comparative antiviral study

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral research, the quest for novel compounds with improved efficacy and broader spectrums of activity is perpetual. This guide provides a comparative analysis of 1-cyclohexyluracil and the well-established antiviral drug, acyclovir. While acyclovir has a long history of clinical use and a well-documented profile, data on the specific antiviral properties of this compound is notably limited in publicly available scientific literature. This comparison, therefore, draws upon the extensive data for acyclovir and highlights the areas where further research on this compound is critically needed.

Overview and Mechanism of Action

Acyclovir is a synthetic purine nucleoside analogue that has been a cornerstone in the treatment of herpesvirus infections for decades.[1][2] Its mechanism of action is highly selective for virus-infected cells.[3][4] Acyclovir is converted into its active triphosphate form by a viral-encoded enzyme, thymidine kinase (TK), which is significantly more efficient than the host cell's TK.[2][3] Acyclovir triphosphate then acts as a competitive inhibitor and a substrate for the viral DNA polymerase.[1][3] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[1][4]

Comparative Antiviral Activity

A direct quantitative comparison of the antiviral activity of this compound and acyclovir is challenging due to the lack of published experimental data for this compound. The following table summarizes the well-documented antiviral spectrum and potency of acyclovir.

Table 1: Antiviral Activity of Acyclovir

Virus FamilySpecific Virus ExamplesIn Vitro Efficacy (Typical EC₅₀)Clinical Usefulness
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)Highly PotentYes[1][5]
Herpes Simplex Virus type 2 (HSV-2)Highly PotentYes[1][5]
Varicella-Zoster Virus (VZV)PotentYes[1][5]
Epstein-Barr Virus (EBV)Moderately PotentLimited[1]
Cytomegalovirus (CMV)Low PotencyNo[1][2]

EC₅₀ (Half-maximal effective concentration) values can vary depending on the cell line and assay conditions.

For This compound , no specific EC₅₀ values against a range of viruses could be identified in the conducted search. To perform a meaningful comparison, future studies would need to evaluate its activity against a panel of viruses, particularly those from the Herpesviridae family where acyclovir is the standard of care.

Cytotoxicity and Selectivity Index

A crucial aspect of any antiviral agent is its safety profile, often represented by the 50% cytotoxic concentration (CC₅₀) and the resulting selectivity index (SI = CC₅₀ / EC₅₀).

Acyclovir is known for its high selectivity and low cytotoxicity in uninfected host cells.[1] This is a direct result of its reliance on viral thymidine kinase for activation.[3][4]

Table 2: Cytotoxicity of Acyclovir

Cell LineCC₅₀ (Typical Range)
Vero cells> 300 µM
Human Foreskin Fibroblasts> 200 µM

CC₅₀ values can vary between different cell lines and experimental conditions.

For This compound , no specific CC₅₀ data from antiviral studies is available. Determining the cytotoxicity of this compound in various cell lines is a fundamental step required to assess its potential as a therapeutic agent.

Experimental Protocols

To facilitate future comparative studies, this section outlines the detailed methodologies typically employed in the evaluation of antiviral compounds like acyclovir, which would be applicable to the assessment of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV) are prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound (acyclovir or this compound).

  • Incubation: The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC₅₀ Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is calculated as the EC₅₀.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with serial dilutions of the test compound for a duration equivalent to the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control is calculated as the CC₅₀.

Visualizing the Mechanism of Action

The following diagrams illustrate the established mechanism of action for acyclovir and a hypothetical workflow for a comparative antiviral study.

cluster_virus Herpesvirus Infected Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of ACV-MP

Caption: Mechanism of action of acyclovir in a herpesvirus-infected cell.

cluster_workflow Comparative Antiviral Evaluation Workflow Start Start: Prepare Cell Cultures Infect Infect Cells with Virus Start->Infect Cytotoxicity Parallel Cytotoxicity Assay (MTT) Start->Cytotoxicity Treat Treat with Serial Dilutions Infect->Treat Compound_A This compound Treat->Compound_A Compound_B Acyclovir (Control) Treat->Compound_B Incubate Incubate for Plaque Formation Compound_A->Incubate Compound_B->Incubate Fix_Stain Fix and Stain Plaques Incubate->Fix_Stain Calculate_CC50 Calculate CC₅₀ Cytotoxicity->Calculate_CC50 Count Count Plaques Fix_Stain->Count Calculate_EC50 Calculate EC₅₀ Count->Calculate_EC50 Compare Compare SI (CC₅₀/EC₅₀) Calculate_EC50->Compare Calculate_CC50->Compare

Caption: Experimental workflow for a comparative antiviral study.

Conclusion and Future Directions

Acyclovir remains a highly effective and selective antiviral drug for the treatment of various herpesvirus infections, with a well-characterized mechanism of action and extensive clinical data. In contrast, this compound is a compound for which antiviral data is not widely available. This guide serves to highlight this significant knowledge gap.

For researchers and drug development professionals, the path forward is clear. A thorough investigation into the antiviral properties of this compound is warranted. This would involve:

  • In vitro screening: Evaluating the compound against a broad panel of viruses to determine its spectrum of activity.

  • Mechanism of action studies: Elucidating how this compound exerts its potential antiviral effects.

  • Cytotoxicity and selectivity profiling: Establishing a comprehensive safety profile of the compound.

Only through such rigorous experimental evaluation can a true comparative assessment of this compound against established antivirals like acyclovir be made, potentially paving the way for the development of new therapeutic options.

References

A Comparative Guide to the Structure-Activity Relationship of N1-Substituted Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-substituted uracil derivatives, focusing on their structure-activity relationships (SAR) in antiviral and anticancer applications. The information presented is curated from peer-reviewed scientific literature to support research and development in medicinal chemistry.

Introduction

Uracil, a fundamental component of ribonucleic acid (RNA), has a privileged structure in drug discovery.[1] Modifications at various positions on the pyrimidine ring, particularly at the N1 position, have yielded a diverse range of biologically active compounds.[2] This guide specifically explores how substitutions at the N1 position influence the therapeutic potential of uracil derivatives, with a focus on anti-HIV and anticancer activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various N1-substituted uracil derivatives against HIV-1 and cancer cell lines. The data highlights key structural modifications at the N1 position and their impact on potency, typically measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Table 1: Anti-HIV-1 Activity of N1-Substituted Uracil Derivatives
Compound IDN1-SubstituentN3-SubstituentC5-SubstituentC6-SubstituentEC50 (µM)Cell LineTarget
1 -CH2-p-aminobenzyl-CH2-(3,5-dimethylphenyl)-H-NH20.010MT-4HIV-1 RT
2 -CH2-cyanomethyl-CH2-(3,5-dimethylphenyl)-H-HNot specifiedMT-4HIV-1 RT
3 -CH2-2-picolyl-CH2-(3,5-dimethylphenyl)-H-HNot specifiedMT-4HIV-1 RT
4 -CH2-4-picolyl-CH2-(3,5-dimethylphenyl)-H-HNot specifiedMT-4HIV-1 RT
5 -propoxy-H-isopropyl-S-(3,5-dimethylphenyl)0.064MT-4HIV-1 RT
6 -3-hydroxypropoxy-H-isopropyl-S-(3,5-dimethylphenyl)0.19MT-4HIV-1 RT
7a meta-chlorophenyl---62.5 µg/mLTZM-blHIV-1 Capsid

EC50: Half maximal effective concentration. Lower values indicate higher potency. Data sourced from multiple studies.[3][4][5][6]

Key SAR Observations for Anti-HIV-1 Activity:

  • Aromatic Methyl Substituents at N1: The presence of an aromatic methyl group at the N1 position, particularly a p-aminobenzyl group, leads to highly potent inhibition of HIV-1 reverse transcriptase (RT), as seen in compound 1 .[6]

  • Importance of Nitrogen in N1-Side Chain: The nitrogen atom in the 1-cyanomethyl and picolyl groups appears to be important for anti-HIV-1 activity, suggesting potential interactions with amino acid residues in the HIV-1 RT binding pocket.[4]

  • Alkoxy Groups at N1: Alkoxy substituents at the N1 position, such as a propoxy group (compound 5 ), have shown to be beneficial for anti-HIV-1 activity.[5]

  • Alternative HIV-1 Targets: Some N1-substituted uracil derivatives, like compound 7a , have been shown to target the HIV-1 capsid protein, indicating that the N1-substituent can direct the compound to different viral targets.[3]

Table 2: Anticancer Activity of N1-Substituted Uracil Derivatives
Compound IDN1-SubstituentN3-SubstituentC5-SubstituentIC50 (µM)Cell LineTarget
8b -CH2-cyclohexyl-CH2-cyclohexyl-I16.5HepG2 (Liver)Not specified
7c -CH2-cyclohexyl-H-I36.0HepG2 (Liver)Not specified
DBDU -(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-H-H5MCF-7 (Breast)Cyclin D1, Cdk1
14 -H-H-H12.38MCF-7 (Breast)Not specified
16 -H-H-H14.37MCF-7 (Breast)Not specified

IC50: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxicity. Data sourced from multiple studies.[7][8][9]

Key SAR Observations for Anticancer Activity:

  • Cyclohexylmethyl Substitution: The presence of a cyclohexylmethyl group at the N1 position (compound 7c ) confers anticancer activity. Disubstitution with this group at both N1 and N3 (compound 8b ) significantly enhances potency against HepG2 liver cancer cells.[9]

  • Bulky Heterocyclic Substituents: A bulky heterocyclic substituent at the N1 position, as seen in DBDU, can lead to potent activity against breast cancer cells by modulating cell cycle proteins.[8]

  • Impact on Cell Cycle and Apoptosis: N1-substituted uracil derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the evaluation of N1-substituted uracil derivatives.

Anti-HIV-1 Activity Assay (p24 Inhibition)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of the viral p24 capsid protein produced in infected cells.[3][10]

  • Cell Plating: Seed TZM-bl or other susceptible cells (e.g., MT-4) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[3]

  • Infection: Infect the cells with a known titer of HIV-1 viral stock.

  • Compound Treatment: Immediately add varying concentrations of the test compounds to the infected wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a CO2 incubator.[3]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production by 50% compared to the virus control.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase, a key enzyme in DNA synthesis and a target for some anticancer uracil derivatives.[11][12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, and the cell or purified enzyme extract.[12]

  • Inhibitor Incubation: Add the N1-substituted uracil derivative to be tested at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.[12]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[12]

  • Reaction Termination: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[12]

  • Separation: Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the released tritiated water ([³H]H₂O) to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of TS activity (IC50).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed biological activity is due to a specific mechanism or general cytotoxicity.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a period corresponding to the activity assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of N1-substituted uracil derivatives.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT substrate Provirus Provirus Viral_DNA->Provirus Integration N1_Uracil N1-Substituted Uracil Derivative (NNRTI) N1_Uracil->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by N1-Substituted Uracil Derivatives.

TS_Inhibition_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis dTMP->DNA TS->dTMP DHF Dihydrofolate TS->DHF N1_Uracil Anticancer N1-Uracil Derivative N1_Uracil->TS Inhibition MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS

Caption: Inhibition of Thymidylate Synthase by Anticancer N1-Substituted Uracil Derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Uracil Starting Material Synth Synthesis of N1-Substituted Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Primary_Screen Primary Screening (e.g., Anti-HIV or Anticancer Assay) Purify->Primary_Screen Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purify->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screen->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies of N1-Substituted Uracil Derivatives.

References

Confirming the Structure of 1-Cyclohexyluracil: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive framework for confirming the identity of 1-Cyclohexyluracil by comparing expected NMR chemical shifts with established data for its constituent functional groups.

Structural Overview

This compound consists of two key structural motifs: a pyrimidine base (uracil) and a saturated aliphatic ring (cyclohexyl) attached at the N-1 position. The expected ¹H and ¹³C NMR spectra should contain distinct signals corresponding to each of these parts.

Comparative NMR Data Analysis

While specific experimental data for this compound is not widely published, a reliable structural confirmation can be achieved by comparing the observed spectrum to well-established chemical shift ranges for N-substituted uracils and cyclohexylamines. The electron-withdrawing nature of the uracil ring and the amide functionalities will significantly influence the chemical shifts of the adjacent cyclohexyl protons and carbons.

¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show signals for the uracil ring protons, the N-H proton, and the eleven protons of the cyclohexyl ring. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent, which can lead to complex multiplets, especially in the aliphatic region.

Proton Assignment Expected Chemical Shift (δ, ppm) Typical Comparative Values (ppm) Key Features
Uracil N³-H10.5 - 11.511.0 - 12.0 (Amide protons)Broad singlet, exchangeable with D₂O.
Uracil C⁶-H7.4 - 7.67.5 - 7.8 (Vinyl protons α to C=O)Doublet, coupled to C⁵-H.
Uracil C⁵-H5.6 - 5.85.7 - 5.9 (Vinyl protons β to C=O)Doublet, coupled to C⁶-H.
Cyclohexyl C¹'-H (methine)4.0 - 4.53.5 - 4.5 (Protons α to nitrogen)Multiplet, deshielded by attachment to N¹.
Cyclohexyl C²'-H, C⁶'-H (axial/equatorial)1.6 - 2.01.5 - 2.2 (Cycloalkane protons)Complex multiplets.
Cyclohexyl C³'-H, C⁴'-H, C⁵'-H (axial/equatorial)1.1 - 1.61.0 - 1.8 (Cycloalkane protons)Complex, overlapping multiplets.
¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are expected (four for the uracil moiety and four for the cyclohexyl ring, assuming rapid chair-chair interconversion at room temperature).

Carbon Assignment Expected Chemical Shift (δ, ppm) Typical Comparative Values (ppm) Key Features
Uracil C² (C=O)150 - 152150 - 155 (Urea/Amide carbonyls)Quaternary carbon, deshielded.
Uracil C⁴ (C=O)163 - 165162 - 167 (Amide carbonyls)Quaternary carbon, most deshielded carbonyl.
Uracil C⁶140 - 142140 - 145 (Vinyl carbons α to C=O)CH group.
Uracil C⁵101 - 103100 - 105 (Vinyl carbons β to C=O)CH group, shielded.
Cyclohexyl C¹'50 - 5550 - 60 (Carbons α to nitrogen)Methine carbon, deshielded by N¹.
Cyclohexyl C²', C⁶'30 - 3530 - 40 (Cycloalkane carbons)Methylene carbons.
Cyclohexyl C³', C⁵'25 - 2824 - 30 (Cycloalkane carbons)Methylene carbons.
Cyclohexyl C⁴'24 - 2624 - 28 (Cycloalkane carbons)Methylene carbon.

Experimental Protocols

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H proton signal.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the instrument until the lock signal is sharp and stable.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 13 ppm.

    • Use a standard 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of approximately 0 to 180 ppm.

    • Use a standard 45-60 degree pulse angle.

    • Set the relaxation delay to 2-5 seconds to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE).

    • Process the FID, phase the spectrum, and reference it to the TMS signal at 0.00 ppm.

Visualization of Structural Correlations

The following diagrams illustrate the logical workflow for data acquisition and the correlation between the molecular structure of this compound and its expected NMR signals.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) Acquisition Data Acquisition (Lock, Tune, Shim) SamplePrep->Acquisition H1_NMR ¹H NMR Spectrum Acquisition->H1_NMR C13_NMR ¹³C NMR Spectrum Acquisition->C13_NMR Processing Data Processing (FT, Phasing, Referencing) H1_NMR->Processing C13_NMR->Processing Analysis Structural Analysis Processing->Analysis G cluster_structure This compound Structure cluster_h1 Expected ¹H NMR Signals cluster_c13 Expected ¹³C NMR Signals Structure Image of this compound structure would be here H_NH N³-H ~11 ppm H_C6 C⁶-H ~7.5 ppm H_C5 C⁵-H ~5.7 ppm H_C1_prime C¹'-H ~4.2 ppm H_Aliphatic Cyclohexyl (other) 1.1-2.0 ppm C2_C4 C²/C⁴ (C=O) 151, 164 ppm C5_C6 C⁵/C⁶ 102, 141 ppm C1_prime C¹' ~52 ppm C_Aliphatic Cyclohexyl (other) 24-35 ppm

A Comparative Analysis of N1 vs. N3 Alkylation of Uracil Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the uracil scaffold is a critical step in the synthesis of a wide array of therapeutic agents. The uracil ring possesses two reactive nitrogen centers, N1 and N3, and achieving regioselective alkylation at either position is a frequent challenge. This guide provides an objective comparison of the factors influencing N1 versus N3 alkylation, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

The physicochemical and biological activities of uracil derivatives are intimately linked to the position of substituents on the pyrimidine ring.[1] For instance, many uracil derivatives act as chemotherapeutics by inhibiting essential biological processes like thymidine synthesis.[1] The N1 and N3 positions of the uracil ring are both nucleophilic, but their reactivity is influenced by a combination of electronic and steric factors. The N1-anion is generally considered more thermodynamically stable due to greater charge delocalization, while the N3 position can be more sterically accessible depending on the substitution pattern of the uracil ring and the nature of the alkylating agent.[1]

This comparative analysis delves into the key variables that govern the regioselectivity of uracil alkylation, providing a framework for researchers to select the optimal conditions for their desired N1- or N3-substituted products.

Factors Influencing Regioselectivity

The outcome of the alkylation of uracil derivatives is a delicate interplay of several factors:

  • Nature of the Electrophile: Highly reactive and sterically unhindered electrophiles, such as methyl iodide, tend to show less selectivity, often yielding a mixture of N1, N3, and sometimes O-alkylated products. Conversely, bulkier electrophiles may exhibit a preference for the less sterically hindered nitrogen atom.

  • Reaction Conditions: The choice of base and solvent plays a pivotal role in determining the site of alkylation. The use of different bases can lead to the formation of different uracil salts with varying nucleophilicity at the N1 and N3 positions. The polarity of the solvent can also influence the solubility of the uracil salt and the reactivity of the electrophile.

  • Protecting Groups: A common strategy to achieve selective N3-alkylation is to first protect the N1 position.[2] Various protecting groups, such as the Boc group, can be introduced at the N1 position, directing subsequent alkylation to the N3 position.[2] The protecting group can then be removed under mild conditions to yield the desired N3-alkylated uracil derivative.

  • Substituents on the Uracil Ring: The presence of substituents on the uracil ring can influence the electronic properties and steric environment of the N1 and N3 positions, thereby affecting the regioselectivity of alkylation.

Comparative Data on N1 vs. N3 Alkylation

The following table summarizes experimental data from various studies, highlighting the influence of different reaction conditions on the regioselectivity of uracil alkylation.

Uracil DerivativeAlkylating AgentBaseSolventTemperature (°C)Product(s)Yield (%)N1:N3 RatioReference
UracilEthyl bromoacetateK2CO3DMFRTN1-alkylation87Selective[3]
UracilVarious alkyl halidesK2CO3DMFRTN1, N3-dialkylationGood yields-[3]
N1-Boc-uracilVarious alkyl halides---N3-alkylation-Selective
UracilEthyl bromoacetateKIAcetonitrile120N1-alkylation94Selective[4]
1,3-DibenzoyluracilVarious alkyl halidesK2CO3DMF25N1-alkylation52-84Selective[5]
UracilHMDS(NH4)2SO4AcetonitrileRefluxN1-silylation then alkylation80-90Selective[6]

Experimental Protocols

General Procedure for Selective N1-Alkylation of Uracil

This protocol is adapted from a method utilizing potassium carbonate as the base in DMF.[3]

  • To a solution of the N3-substituted pyrimidine derivative (1 mmol) in DMF (5 mL), potassium carbonate (1.5 mmol) is added.

  • The appropriate alkyl halide (1.1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water (50 mL).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N1-alkylated product.

General Procedure for Selective N3-Alkylation via N1-Protection

This protocol outlines a general strategy for achieving N3-alkylation by first protecting the N1-position with a Boc group, as described in the literature.

  • N1-Boc Protection: To a suspension of uracil (1 mmol) in a suitable solvent (e.g., DMF), di-tert-butyl dicarbonate (Boc)2O (1.1 mmol) and a base (e.g., DMAP, catalytic amount) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The N1-Boc-protected uracil is then isolated and purified.

  • N3-Alkylation: The N1-Boc-protected uracil (1 mmol) is dissolved in a suitable solvent (e.g., DMF), and a base (e.g., K2CO3, 1.5 mmol) is added, followed by the desired alkylating agent (1.1 mmol). The reaction is stirred at room temperature or heated as necessary and monitored by TLC.

  • Deprotection: Once the N3-alkylation is complete, the Boc protecting group is removed under mild acidic conditions (e.g., TFA in DCM) or by heating to yield the N3-alkylated uracil derivative.

Logical Workflow for Uracil Alkylation

The following diagram illustrates the decision-making process and experimental workflow for achieving either N1 or N3 selective alkylation of a uracil derivative.

G cluster_start Starting Material cluster_goal Desired Product cluster_n1_path N1-Alkylation Pathway cluster_n3_path N3-Alkylation Pathway Uracil Uracil Derivative Direct_Alkylation Direct Alkylation (e.g., K2CO3, DMF) Uracil->Direct_Alkylation Target: N1 Protection N1-Protection (e.g., Boc Anhydride) Uracil->Protection Target: N3 N1_Product N1-Alkylated Uracil N3_Product N3-Alkylated Uracil Direct_Alkylation->N1_Product N3_Alkylation N3-Alkylation Protection->N3_Alkylation Deprotection N1-Deprotection N3_Alkylation->Deprotection Deprotection->N3_Product

Caption: Synthetic pathways for selective N1 and N3 alkylation of uracil.

Competing N1 and N3 Alkylation Pathways

The alkylation of a uracil anion can proceed through two competing pathways, leading to the formation of N1 and N3 isomers. The regiochemical outcome is dependent on the relative activation energies of the two transition states.

G cluster_pathways Alkylation Pathways Uracil_Anion Uracil Anion TS1 Transition State 1 Uracil_Anion->TS1 R-X TS3 Transition State 3 Uracil_Anion->TS3 R-X N1_Product N1-Alkylated Product TS1->N1_Product ΔG‡(N1) N3_Product N3-Alkylated Product TS3->N3_Product ΔG‡(N3)

Caption: Competing transition states in uracil alkylation.

References

Unveiling the Biological Potential of 1-Cyclohexyluracil: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activity of 1-Cyclohexyluracil against other uracil derivatives and the established anticancer drug 5-Fluorouracil (5-FU). The following sections detail the cytotoxic and apoptotic effects of these compounds, supported by experimental data and detailed protocols to ensure reproducibility.

Comparative Analysis of In Vitro Cytotoxicity

To assess the cytotoxic potential of this compound and its analogs, a comprehensive analysis of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines is crucial. While specific in vitro studies on this compound are limited, data from structurally related N-substituted uracil derivatives provide valuable insights into its potential efficacy. In comparison, the well-documented cytotoxic effects of 5-Fluorouracil (5-FU) serve as a benchmark for evaluating novel compounds.

CompoundCell LineAssayIC50 (µM)Reference
N-substituted Uracil Derivatives
1-Hexylcarbamoyl-5-fluorouracilL-1210Not SpecifiedTherapeutic ratio of 4.5[1]
6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracilMT-4MTT0.069[2]
6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracilMT-4MTT0.081[2]
Meta-chloro substituted uracil compound 9aHIV p24 assayNot Specified62.5 µg/mL[3][4]
5-Fluorouracil (5-FU)
5-FluorouracilHT-29MTT5.00 ± 0.004 µg/mL[5]
5-Fluorouracil analogAGSMTT> 15.67 µg/mL[6]

Evaluation of Apoptotic Activity

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The following experimental data outlines the pro-apoptotic effects of a synthetic uracil derivative, providing a framework for the potential assessment of this compound.

CompoundCell LineAssayObservationReference
Synthetic uracil analog U-359MCF-7Caspase-Glo 8 and 9 assaySignificant activation of caspase 9.[7]
5-Fluorouracil ProdrugsMCF-7Western BlotReduction in PARP1 and caspase 3 levels.[8]

Experimental Protocols

To ensure the validity and reproducibility of the presented data, detailed experimental methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 5-FU) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure:

  • Cell Lysis: After treating cells with the test compounds, harvest and lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: The increase in signal is proportional to the caspase-3 activity and is indicative of apoptosis induction.

Apoptosis Confirmation: DNA Fragmentation Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Procedure:

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel and visualize the DNA fragments under UV light.

  • Interpretation: The appearance of a characteristic "ladder" of DNA fragments of different sizes indicates apoptosis, while a smear of DNA is indicative of necrosis.

Signaling Pathways and Mechanisms of Action

Uracil analogs exert their biological effects through various signaling pathways. 5-Fluorouracil, for instance, primarily inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and the incorporation of fluorodeoxyuridine triphosphate into DNA, ultimately causing DNA damage and cell death. N-substituted uracil derivatives may also act as inhibitors of enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in pyrimidine catabolism. Inhibition of DPD can lead to increased plasma levels of uracil and can enhance the efficacy and toxicity of fluoropyrimidine drugs like 5-FU.[9][10]

The potential mechanism of action for this compound could involve similar pathways, either through direct cytotoxicity by interfering with DNA/RNA synthesis or by inhibiting key enzymes in pyrimidine metabolism. Further investigation into its specific molecular targets is warranted.

Below are diagrams illustrating a general experimental workflow for evaluating in vitro cytotoxicity and a simplified representation of a potential signaling pathway for uracil analogs.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT116) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (this compound, 5-FU) treatment Treatment with Compounds (24h, 48h, 72h) compound_prep->treatment seeding->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay dna_frag_assay DNA Fragmentation (Apoptosis) treatment->dna_frag_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification caspase_assay->apoptosis_quant dna_frag_assay->apoptosis_quant comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison signaling_pathway cluster_compound Compound Action cluster_enzyme Enzyme Inhibition cluster_metabolism Metabolic Disruption cluster_cellular_effect Cellular Outcome uracil_analog This compound / Uracil Analog dpd Dihydropyrimidine Dehydrogenase (DPD) uracil_analog->dpd Inhibition ts Thymidylate Synthase (TS) uracil_analog->ts Inhibition pyrimidine_catabolism Inhibition of Pyrimidine Catabolism dpd->pyrimidine_catabolism dna_synthesis Disruption of DNA Synthesis ts->dna_synthesis apoptosis Apoptosis pyrimidine_catabolism->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest cell_cycle_arrest->apoptosis

References

A Comparative Analysis of the Photophysical Properties of 1-Cyclohexyluracil and Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the photophysical behavior of nucleobase analogs is crucial for applications ranging from photodynamic therapy to the development of novel photosensitizers. This guide provides a detailed comparison of the photophysical properties of 1-Cyclohexyluracil (1-CHU), a synthetic derivative, and its parent compound, uracil, a fundamental component of ribonucleic acid (RNA).

The introduction of a cyclohexyl group at the N1 position of the uracil ring in this compound significantly influences its photophysical and photochemical behavior. These alterations, primarily observed in excited-state dynamics and deactivation pathways, are critical for tailoring the photosensitizing properties of uracil derivatives. This comparison synthesizes experimental data to highlight the key differences and similarities between these two molecules.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative photophysical parameters for this compound and uracil, providing a clear and concise overview of their distinct properties.

Photophysical ParameterThis compoundUracil
Absorption Maximum (λmax) Red-shifted by ~10 nm in pH 7 buffer compared to uracil.[1]~260 nm in aqueous solution.
Excited State Lifetime (S1, ¹ππ)120–270 fs, solvent-dependent.[2][3]Ultrafast, typically on the order of picoseconds.
Deactivation Pathways Bifurcates from the initial bright ¹ππ state: ~60% undergoes sub-picosecond nonradiative decay to the ground state, and the remainder branches to a singlet ¹nπ* dark state.[2][3]Primarily deactivates nonradiatively to the ground state via internal conversion through a conical intersection.[4][5]
Triplet State (T1) Formation Detected by transient absorption, appearing in a few picoseconds.[2][3] It is suggested that high spin-orbit coupling is found only along initial segments of the nonradiative decay pathways.[2][3]Generally inefficient in aqueous solution, but can be populated.
¹nπ State Lifetime*Varies from 26 ps in water to several nanoseconds in aprotic solvents.[2][3]Not a major long-lived intermediate in the primary deactivation pathway.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: Femtosecond Transient Absorption Spectroscopy and Quantum Chemical Calculations.

Femtosecond Transient Absorption Spectroscopy

This technique is employed to monitor the ultrafast dynamics of excited states.

Methodology:

  • Sample Preparation: Solutions of this compound or uracil are prepared in various protic and aprotic solvents of differing polarities. The concentration is adjusted to achieve a specific optical density at the excitation wavelength.

  • Excitation (Pump): A femtosecond laser pulse (e.g., at 267 nm) is used to excite the sample, promoting the molecules to their lowest-energy bright state (¹ππ*).[2][3]

  • Probing: A second, time-delayed femtosecond white-light continuum pulse is passed through the sample. The absorption of this probe pulse by the transient excited species is measured.

  • Data Acquisition: The change in absorbance of the probe pulse is recorded as a function of both wavelength and the time delay between the pump and probe pulses. This generates a three-dimensional data set of transient absorption versus wavelength and time.

  • Kinetic Analysis: The decay kinetics at specific wavelengths are analyzed to determine the lifetimes of the various excited states and intermediate species.

Quantum Chemical Calculations (MS-CASPT2)

Computational methods provide theoretical insights into the electronic structure and deactivation pathways of the molecules.

Methodology:

  • Geometry Optimization: The ground state geometries of this compound and uracil are optimized using methods like Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2).[4]

  • Excited State Calculations: The energies and characteristics of the excited singlet and triplet states (e.g., S1(¹ππ), T2(³nπ)) are calculated.[4]

  • Potential Energy Surface Mapping: The potential energy surfaces of the key electronic states are mapped to identify critical points such as minima, transition states, and conical intersections, which govern the deactivation pathways.

  • Deactivation Pathway Analysis: Linear interpolation in internal coordinates or more sophisticated trajectory simulations are used to elucidate the likely relaxation mechanisms from the initially populated excited state back to the ground state or to triplet states.[4]

Mandatory Visualizations

The following diagrams illustrate the key photophysical processes for this compound and the general experimental workflow for transient absorption spectroscopy.

G Photophysical Deactivation Pathways of this compound cluster_excitation Photoexcitation cluster_deactivation Deactivation Pathways S0 Ground State (S₀) S1_pipi ¹ππ* Bright State (S₁) S0->S1_pipi UV Photon (267 nm) S1_pipi->S0 ~60% Nonradiative Decay (sub-ps) S_npi ¹nπ* Dark State S1_pipi->S_npi ~40% Branching T_npi ³nπ* Triplet State (T₂) S1_pipi->T_npi Intersystem Crossing (ISC) S_npi->S0 Nonradiative Decay (ps to ns)

Caption: Deactivation pathways of photoexcited this compound.

G Experimental Workflow for Femtosecond Transient Absorption Spectroscopy cluster_setup Experimental Setup cluster_output Data Output Laser Femtosecond Laser System Beam_Splitter Beam Splitter Laser->Beam_Splitter Delay_Stage Optical Delay Stage Beam_Splitter->Delay_Stage Probe Pulse Sample Sample Cell Beam_Splitter->Sample Pump Pulse Delay_Stage->Sample Detector Spectrometer/Detector Sample->Detector Data Transient Absorption Spectra (ΔA vs. Wavelength vs. Time) Detector->Data

Caption: Workflow of a femtosecond transient absorption spectroscopy experiment.

References

A Comparative Guide to Substituted Uracil Analogs: Experimental Insights for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for a range of substituted uracil analogs, focusing on their anticancer and antiviral activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various substituted uracil analogs against a panel of cancer cell lines and viruses. These values, primarily presented as IC50 (half-maximal inhibitory concentration) for anticancer activity and EC50 (half-maximal effective concentration) for antiviral activity, have been compiled from multiple studies. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Anticancer Activity of Substituted Uracil Analogs (IC50, µM)
Compound/AnalogMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-8 (Colon)Citation(s)
5-Fluorouracil (5-FU) 11.7916.96 - 19.66-10.32-[1][2]
Uracil-Coumarin Hybrid (4j) 16.18--7.56-
Uracil-Podophyllotoxin Hybrid (29, n=4) -0.274.030.451.01[2]
5-FU-Ubenimex Hybrid (57) -5.68---[2]
Di-nuclear Platinum-Uracil Hybrid (38) ----4.3[2]
Novel Uracil Derivative (7) 99.665.46-38.35-[1]
Novel Uracil Derivative (10) 51.989.54---[1]
Novel Uracil Derivative (14) 12.38--12.45-[1]
Novel Uracil Derivative (16) 14.3796.31---[1]
Antiviral Activity of Substituted Uracil Analogs (EC50, µM)
Compound/AnalogHIV-1HCMVVZVOther VirusesCitation(s)
1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil Potent Inhibition---[3]
1-Benzyl-3-(3,5-dimethylbenzyl)uracil -Potent Inhibition--[3]
(E)-5-Halovinyluracil Derivatives --0.027 - 0.070HSV-1 (less potent)[4]
5-(1-Azido-2-chloroethyl)uracil Derivative (12) -3.1-DHBV (0.31-1.55)[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited experimental data.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted uracil analogs and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Wound-Healing (Scratch) Assay for Cell Migration

This assay is a straightforward and economical method to study collective cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time, providing an indication of their migratory capacity.

Procedure:

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

  • Scratch Creation: Create a straight scratch in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing the test compound or vehicle control to the wells.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. This allows for a comparison of the migratory potential of cells under different treatment conditions.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted uracil analogs.

Signaling Pathways

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP TS->dTMP Catalyzes conversion DHF Dihydrofolate TS->DHF MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Co-factor FdUMP FdUMP (Active metabolite of 5-FU) FdUMP->TS Forms stable ternary complex VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Uracil_Inhibitor Uracil Analog (VEGFR-2 Inhibitor) Uracil_Inhibitor->VEGFR2 Blocks ATP binding site MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Synthetic_Workflow Start Starting Materials (e.g., Uracil, Aldehyde) Reaction1 Step 1: Condensation Reaction (e.g., Biginelli or similar) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Step 2: Substitution/Modification (e.g., Halogenation, Alkylation) Intermediate1->Reaction2 Intermediate2 Substituted Intermediate Reaction2->Intermediate2 Reaction3 Step 3: Further Derivatization (e.g., Coupling Reactions) Intermediate2->Reaction3 Purification Purification (e.g., Chromatography) Reaction3->Purification Final Final Substituted Uracil Analog Characterization Characterization (NMR, MS, etc.) Final->Characterization Purification->Final Experimental_Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Synthesis->Antiviral Migration_Assay Cell Migration Assay (Wound Healing) Synthesis->Migration_Assay Cell_Culture Cancer/Viral Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Antiviral Cell_Culture->Migration_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis Migration_Assay->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) Data_Analysis->Mechanism

References

Safety Operating Guide

Proper Disposal of 1-Cyclohexyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical aspect of laboratory operations and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Cyclohexyluracil, a compound that requires careful handling due to its potential health and environmental hazards.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data sheets, this compound may be toxic if swallowed or in contact with skin, can cause severe skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory throughout the handling and disposal process. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Waste Classification and Segregation

This compound waste must be classified and handled as hazardous chemical waste . It should not be disposed of down the drain or mixed with non-hazardous solid waste.

Key Segregation Steps:

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and spatulas, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Reusable glassware should be decontaminated. Disposable items that are not grossly contaminated may be handled according to institutional guidelines, which may involve triple-rinsing before disposal in regular lab trash. However, for highly contaminated items, it is best to treat them as hazardous waste.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, compatible, and clearly labeled hazardous waste containers (one for solid, one for liquid)

  • Waste disposal tags or labels as required by your institution

  • Chemical fume hood

Procedure:

  • Container Preparation:

    • Obtain appropriate hazardous waste containers from your institution's EHS office.

    • Ensure the containers are clean, in good condition, and have secure lids.

    • Affix a "Hazardous Waste" label to each container before adding any waste.

  • Waste Collection (Solid):

    • Carefully transfer any solid this compound waste into the designated solid waste container using a dedicated spatula or scoop.

    • Avoid generating dust. If dust is unavoidable, perform this step within a chemical fume hood.

    • Also, place any disposable items heavily contaminated with the solid, such as weighing paper, into this container.

  • Waste Collection (Liquid):

    • Carefully pour or pipette solutions containing this compound into the designated liquid hazardous waste container.

    • Ensure the container is not overfilled (typically, do not fill beyond 80% capacity).

  • Labeling the Waste Container:

    • On the hazardous waste label, clearly write the full chemical name: "this compound."

    • If it is a solution, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage of Waste Container:

    • Securely close the lid of the waste container.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or ready for pickup, follow your institution's procedures to arrange for its disposal by the EHS or a licensed hazardous waste disposal contractor. This is in line with the general recommendation to "Dispose of contents/ container to an approved waste disposal plant."[1]

Quantitative Data Summary

ParameterValue
CAS Number 712-43-6[3][4]
Molecular Formula C10H14N2O2[3][4]
Molecular Weight 194.23[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Disposal start Start: Identify Waste ppe Don Personal Protective Equipment (PPE) start->ppe containers Prepare & Label Hazardous Waste Containers ppe->containers segregate Segregate Solid & Liquid Waste containers->segregate collect_solid Collect Solid Waste (e.g., powder, contaminated items) segregate->collect_solid collect_liquid Collect Liquid Waste (solutions) segregate->collect_liquid store Securely Store Containers in Designated Satellite Area collect_solid->store collect_liquid->store arrange_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->arrange_pickup end_node End: Proper Disposal arrange_pickup->end_node

References

Essential Safety and Logistical Information for Handling 1-Cyclohexyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly documented specific safety profiles. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Cyclohexyluracil, drawing from general laboratory safety protocols and data on structurally related compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended Equipment
Body Protection A standard flame-resistant laboratory coat should be worn at all times to protect against splashes and spills.[1][2]
Hand Protection Chemical-resistant nitrile gloves are required.[1] Given the limited data, consider double-gloving for enhanced protection. Gloves should be inspected before use and changed immediately if contaminated.
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement.[2] When there is a risk of splashing, chemical safety goggles and a full-face shield should be used in addition to safety glasses.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates may be necessary.
Foot Protection Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.[4]

  • Decontamination: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.

2. Handling and Experimental Use:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in Table 1.

  • Weighing: Use a tared weigh boat or paper within the fume hood. Handle with care to avoid generating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Labeling: All containers with this compound, whether in solid form or in solution, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

  • Transport: When moving the compound within the laboratory, use a secondary container to minimize the risk of spills.

3. Immediate First Aid Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to protect personnel and the environment. Given that uracil derivatives can be used in drug development, it is prudent to handle the disposal of this compound as potentially hazardous waste, similar to chemotherapy waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and contaminated lab supplies, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.

  • Sharps Waste: Any sharps, such as needles or razor blades, that come into contact with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.

2. Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").

  • Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh prep_fumehood Verify Fume Hood Operation prep_fumehood->handle_weigh prep_spillkit Locate Spill Kit handle_dissolve Dissolve with Care handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure handle_label Label all Containers handle_dissolve->handle_label handle_dissolve->emergency_spill handle_dissolve->emergency_exposure disp_segregate Segregate Solid & Liquid Waste handle_label->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_ehs Contact EHS for Pickup disp_label->disp_ehs emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_firstaid->emergency_notify

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyluracil
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.